Acid Yellow 199
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;4-[4-[(4-hydroxy-2-methylphenyl)diazenyl]anilino]-3-nitrobenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O6S.Na/c1-12-10-15(24)6-8-17(12)22-21-14-4-2-13(3-5-14)20-18-9-7-16(30(27,28)29)11-19(18)23(25)26;/h2-11,20,24H,1H3,(H,27,28,29);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXRBVOFBCVPZOV-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)N=NC2=CC=C(C=C2)NC3=C(C=C(C=C3)S(=O)(=O)[O-])[N+](=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N4NaO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40430529, DTXSID80887750 | |
| Record name | EINECS 274-950-1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40430529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzenesulfonic acid, 4-[[4-[2-(4-hydroxy-2-methylphenyl)diazenyl]phenyl]amino]-3-nitro-, sodium salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80887750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70865-20-2, 61931-26-8 | |
| Record name | Benzenesulfonic acid, 4-((4-(2-(4-hydroxy-2-methylphenyl)diazenyl)phenyl)amino)-3-nitro-, sodium salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070865202 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonic acid, 4-[[4-[2-(4-hydroxy-2-methylphenyl)diazenyl]phenyl]amino]-3-nitro-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | EINECS 274-950-1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40430529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzenesulfonic acid, 4-[[4-[2-(4-hydroxy-2-methylphenyl)diazenyl]phenyl]amino]-3-nitro-, sodium salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80887750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 4-[[4-[(4-hydroxy-2-methylphenyl)azo]phenyl]amino]-3-nitrobenzenesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.115 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Benzenesulfonic acid, 4-[[4-[2-(4-hydroxy-2-methylphenyl)diazenyl]phenyl]amino]-3-nitro-, sodium salt (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.722 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Acid Yellow 199 CAS number and molecular weight.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid Yellow 199, identified by the CAS number 70865-20-2, is a monoazo dye.[1][2][3][4] Primarily utilized in the textile industry for dyeing materials such as nylon and wool, its application within life sciences, research, and drug development is not documented in publicly available literature.[2][3][4] This technical guide provides a comprehensive summary of the available chemical and physical properties of this compound. Furthermore, it details an experimental protocol for its decolorization by the bacterium Shewanella oneidensis MR-1, a notable research application in the field of environmental microbiology. This serves as an illustrative example of a detailed experimental workflow involving this compound.
Core Chemical and Physical Data
The fundamental properties of this compound are summarized in the table below.
| Property | Value | References |
| CAS Number | 70865-20-2 | [1][2][3][4][5] |
| Molecular Formula | C₁₉H₁₅N₄NaO₆S | [2][4][6] |
| Molecular Weight | 450.40 g/mol | [2][3][4][6][7] |
| Synonyms | C.I. This compound | [1] |
| Appearance | Bright orange powder | [2][3][4] |
| Solubility | Soluble in water | [2][3][4] |
Research Application: Biodecolorization by Shewanella oneidensis MR-1
A notable research application of this compound is in studies of bioremediation, specifically the decolorization of azo dyes by microorganisms. The bacterium Shewanella oneidensis MR-1 has been shown to effectively decolorize this compound under microaerophilic conditions through a reductive mechanism.[8]
Quantitative Data from Decolorization Studies
The following table summarizes the key quantitative findings from the study by Yang et al. (2011) on the decolorization of this compound by S. oneidensis MR-1.
| Parameter | Value/Observation |
| Maximum Decolorization Efficiency | 78.25% |
| Optimal pH Range | 6.0–8.0 |
| Effect of Mg²⁺ | Slightly enhanced decolorization |
| Effect of Pb²⁺, Cd²⁺, Cu²⁺, Fe³⁺, Fe²⁺ | Inhibited decolorization |
| Fold Increase in Azoreductase Activity | 2.48 times higher than control |
| Fold Increase in NADH-DCIP Reductase Activity | 1.92 times higher than control |
Experimental Protocols
The following protocols are based on the methodologies described in the study of this compound decolorization by Shewanella oneidensis MR-1.
Bacterial Strain and Culture Conditions
-
Bacterial Strain : Shewanella oneidensis MR-1.
-
Growth Medium : Luria-Bertani (LB) medium.
-
Cultivation : The bacterium is maintained and grown in LB medium. For decolorization experiments, a bacterial suspension is prepared.
Decolorization Experiment
-
Reaction Mixture : A defined volume of bacterial suspension is added to a solution of this compound of a known concentration.
-
Incubation Conditions : The mixture is incubated under microaerophilic conditions.
-
Parameters Tested :
-
pH : The effect of pH is determined by adjusting the initial pH of the reaction mixture to various levels (e.g., 4.0, 5.0, 6.0, 7.0, 8.0, 9.0).
-
Metal Ions : The influence of different metal ions (e.g., Mg²⁺, Pb²⁺, Cd²⁺, Cu²⁺, Fe³⁺, Fe²⁺) is assessed by adding them to the reaction mixture.
-
-
Measurement of Decolorization : The decolorization is quantified by measuring the absorbance of the supernatant at the maximum wavelength of this compound using a spectrophotometer. The percentage of decolorization is calculated from the change in absorbance over time.
Enzyme Assays
-
Preparation of Cell-Free Extract : Bacterial cells from the decolorization experiments are harvested by centrifugation, washed, and then lysed to obtain a cell-free extract.
-
Azoreductase Activity Assay : The activity of azoreductase is determined by measuring the rate of reduction of the azo dye in the presence of NADH. The reaction mixture typically contains the cell-free extract, NADH, and this compound in a suitable buffer. The decrease in absorbance at the dye's maximum wavelength is monitored.
-
NADH-DCIP Reductase Activity Assay : This enzyme's activity is assayed by measuring the reduction of 2,6-dichlorophenolindophenol (DCIP) by NADH. The reaction mixture includes the cell-free extract, NADH, and DCIP. The decrease in absorbance of DCIP is monitored at a specific wavelength (e.g., 600 nm).
Visualizations
Manufacturing Process of this compound
Caption: A simplified workflow for the synthesis of this compound.
Proposed Mechanism of Azo Dye Reduction by Shewanella oneidensis MR-1
References
- 1. journals.asm.org [journals.asm.org]
- 2. Low-Temperature Growth of Shewanella oneidensis MR-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical and molecular characterization of an azoreductase from Staphylococcus aureus, a tetrameric NADPH-dependent flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. emergentresearch.org [emergentresearch.org]
- 6. Respiration and Growth of Shewanella oneidensis MR-1 Using Vanadate as the Sole Electron Acceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. journals.asm.org [journals.asm.org]
In-Depth Technical Guide to the Synthesis of C.I. Acid Yellow 199
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis pathway for C.I. Acid Yellow 199 (C.I. 14205), a monoazo acid dye. The synthesis involves a two-step process commencing with the preparation of the key intermediate, 4-(4-Aminophenylamino)-3-nitrobenzenesulfonic acid, followed by its diazotization and subsequent azo coupling with m-Cresol. This document details the chemical reactions, experimental protocols, and relevant data, offering a reproducible methodology for laboratory and potential scale-up applications.
Introduction
C.I. This compound is a water-soluble anionic dye characterized by its bright orange hue.[1][2] It is primarily utilized in the dyeing of nylon and wool fibers.[3][4] The synthesis of this dye is a classic example of azo chemistry, a cornerstone of the dyestuff industry. Understanding the intricacies of its synthesis is crucial for process optimization, impurity profiling, and the development of novel analogues. This guide presents a detailed exposition of the synthetic route, beginning with the formation of its essential precursor.
Overall Synthesis Pathway
The manufacturing process for C.I. This compound can be delineated into two primary stages:
Stage 1: Synthesis of 4-(4-Aminophenylamino)-3-nitrobenzenesulfonic acid. This intermediate is synthesized via a nucleophilic aromatic substitution reaction, specifically an Ullmann condensation, between 4-chloro-3-nitrobenzenesulfonic acid and p-phenylenediamine (B122844).
Stage 2: Synthesis of C.I. This compound. This stage involves the diazotization of the amino group on the 4-(4-Aminophenylamino)-3-nitrobenzenesulfonic acid intermediate, followed by an azo coupling reaction with m-Cresol to yield the final dye molecule.
Experimental Protocols
Stage 1: Synthesis of 4-(4-Aminophenylamino)-3-nitrobenzenesulfonic acid
This procedure is based on the principles of the Ullmann condensation reaction, where a copper catalyst facilitates the coupling of an aryl halide with an amine.[5]
Reaction:
4-chloro-3-nitrobenzenesulfonic acid + p-phenylenediamine → 4-(4-Aminophenylamino)-3-nitrobenzenesulfonic acid + HCl
Materials:
| Reagent | Molecular Formula | Molar Mass ( g/mol ) |
| 4-chloro-3-nitrobenzenesulfonic acid | C₆H₄ClNO₅S | 237.62 |
| p-phenylenediamine | C₆H₈N₂ | 108.14 |
| Copper(I) iodide | CuI | 190.45 |
| Potassium carbonate | K₂CO₃ | 138.21 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 |
Procedure:
-
To a reaction vessel equipped with a mechanical stirrer, condenser, and nitrogen inlet, add 4-chloro-3-nitrobenzenesulfonic acid, p-phenylenediamine (1.1 equivalents), and potassium carbonate (2.0 equivalents).
-
Add N,N-Dimethylformamide (DMF) as the solvent.
-
Add a catalytic amount of Copper(I) iodide.
-
Heat the reaction mixture to 120-130°C under a nitrogen atmosphere and maintain for several hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture and pour it into water.
-
Acidify with hydrochloric acid to precipitate the product.
-
Filter the precipitate, wash with water, and dry to obtain 4-(4-Aminophenylamino)-3-nitrobenzenesulfonic acid.
Stage 2: Synthesis of C.I. This compound
This stage involves two classical reactions in azo dye synthesis: diazotization and azo coupling.[6]
Reaction Scheme:
-
Diazotization: 4-(4-Aminophenylamino)-3-nitrobenzenesulfonic acid + NaNO₂ + 2HCl → Diazonium salt + NaCl + 2H₂O
-
Azo Coupling: Diazonium salt + m-Cresol → C.I. This compound + HCl
Materials:
| Reagent | Molecular Formula | Molar Mass ( g/mol ) |
| 4-(4-Aminophenylamino)-3-nitrobenzenesulfonic acid | C₁₂H₁₁N₃O₅S | 309.30 |
| Sodium nitrite (B80452) | NaNO₂ | 69.00 |
| Hydrochloric acid (concentrated) | HCl | 36.46 |
| m-Cresol | C₇H₈O | 108.14 |
| Sodium hydroxide | NaOH | 40.00 |
| Sodium chloride | NaCl | 58.44 |
Procedure:
Part A: Diazotization
-
In a beaker, create a suspension of 4-(4-Aminophenylamino)-3-nitrobenzenesulfonic acid in water.
-
Add concentrated hydrochloric acid and cool the mixture to 0-5°C in an ice bath with constant stirring.
-
In a separate beaker, dissolve sodium nitrite in water.
-
Slowly add the sodium nitrite solution to the cooled suspension of the amine, maintaining the temperature between 0-5°C.[7]
-
Stir the mixture for an additional 30 minutes at this temperature to ensure complete diazotization. The resulting solution contains the diazonium salt.
Part B: Azo Coupling
-
In a separate reaction vessel, dissolve m-Cresol in an aqueous solution of sodium hydroxide.
-
Cool the m-Cresol solution to 0-5°C in an ice bath.
-
Slowly add the freshly prepared cold diazonium salt solution to the cold m-Cresol solution with vigorous stirring.
-
Maintain the temperature at 0-5°C and a slightly alkaline pH during the addition to facilitate the coupling reaction.
-
Continue stirring for a few hours until the coupling is complete, which can be monitored by the disappearance of the diazonium salt.
-
The dye will precipitate from the solution.
-
Isolate the C.I. This compound by filtration.
-
Wash the filter cake with a sodium chloride solution to aid in the removal of impurities.
-
Dry the product to obtain C.I. This compound as a bright orange powder.[3]
Data Presentation
While specific quantitative data from a single literature source is not available, the following table provides expected parameters based on general knowledge of azo dye synthesis.
| Parameter | Stage 1: Precursor Synthesis | Stage 2: Dye Synthesis |
| Reactant Molar Ratios | ||
| Amine:Aryl Halide | 1.1 : 1 | - |
| Base:Aryl Halide | 2 : 1 | - |
| Amine:Sodium Nitrite | - | 1 : 1.05 |
| Diazonium Salt:Coupling Agent | - | 1 : 1 |
| Reaction Conditions | ||
| Temperature | 120-130°C | 0-5°C |
| Solvent | DMF | Water |
| Expected Yield | 70-80% | 85-95% |
| Product Purity | >95% (after purification) | >98% (as commercial dye) |
Logical Workflow
The synthesis of C.I. This compound follows a logical progression from simpler, commercially available starting materials to the more complex dye molecule.
Conclusion
The synthesis of C.I. This compound is a well-established process rooted in fundamental organic chemistry principles. The successful execution of this synthesis requires careful control of reaction conditions, particularly temperature, during the diazotization and coupling steps. The provided protocols offer a detailed framework for the laboratory preparation of this commercially significant dye, providing a basis for further research and development in the field of azo colorants.
References
- 1. chembk.com [chembk.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. This compound CAS#: 70865-20-2 [m.chemicalbook.com]
- 4. China Biggest this compound Suppliers & Manufacturers & Factory - MSDS Sheet - Sinoever [dyestuffscn.com]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. Azo coupling - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
Physical and chemical properties of Acid Yellow 199.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical and chemical properties of Acid Yellow 199 (C.I. 14205), an azo dye utilized in various industrial applications. This document summarizes its core characteristics, outlines experimental protocols for property determination, and presents a visual representation of its synthesis workflow.
Core Physical and Chemical Properties
This compound is a synthetic organic compound classified as a single azo dye.[1][2] It typically presents as a bright orange or yellow powder.[2][3] The following tables summarize the key quantitative and qualitative properties of this compound.
Table 1: General and Physical Properties of this compound
| Property | Value | Reference(s) |
| Common Name | This compound | |
| C.I. Name | C.I. This compound, C.I. 14205 | [1][4] |
| CAS Number | 70865-20-2 | |
| Molecular Formula | C₁₉H₁₅N₄NaO₆S | [1][2][4] |
| Molecular Weight | 450.40 g/mol | [1][2][4][5] |
| Physical State | Powder | [3] |
| Color | Bright orange / Yellow | [1][2][3][4] |
| Water Solubility | 900 mg/L at 20°C | [6] |
| Melting Point | Not available |
Table 2: Chemical and Spectroscopic Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | Sodium 4-((4-((4-hydroxy-2-methylphenyl)azo)phenyl)amino)-3-nitrobenzenesulfonate | |
| Molecular Structure | Single azo class | [1][2] |
| UV-Vis λmax | Not available |
Experimental Protocols
Detailed experimental methodologies are crucial for the accurate determination of the physical and chemical properties of compounds like this compound. The following sections outline standard laboratory procedures for key analyses.
Determination of Water Solubility
The solubility of a dye in water can be determined using the saturation shake-flask method.
Methodology:
-
Preparation of Saturated Solution: An excess amount of this compound powder is added to a known volume of deionized water in a sealed flask.
-
Equilibration: The flask is agitated in a constant temperature water bath (e.g., 20°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to settle, and the undissolved solid is separated from the saturated solution by centrifugation and/or filtration through a fine-pore filter (e.g., 0.45 µm).
-
Quantification: The concentration of the dissolved dye in the clear supernatant/filtrate is determined using a suitable analytical technique. Given its chromophoric nature, UV-Visible spectrophotometry is a common method. A calibration curve is first established by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of the saturated solution is then calculated based on its absorbance reading.
-
Calculation: The solubility is expressed in grams per liter (g/L) or milligrams per liter (mg/L).
Determination of Melting Point
The melting point of a solid organic compound is a key indicator of its purity.
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, which is sealed at one end.
-
Apparatus: A melting point apparatus is used, which consists of a heated block with a sample holder, a thermometer or temperature probe, and a viewing lens.
-
Heating: The capillary tube containing the sample is placed in the heating block. The temperature is raised at a slow, controlled rate (e.g., 1-2°C per minute) as it approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last solid crystal melts is recorded as the completion of melting. The melting point is reported as a range between these two temperatures. A sharp melting range (typically 1-2°C) is indicative of a pure compound.
UV-Visible Spectroscopy
UV-Visible spectroscopy is used to determine the wavelength of maximum absorbance (λmax) of a chromophoric compound.
Methodology:
-
Solvent Selection: A suitable solvent in which the dye is soluble and which is transparent in the UV-Visible region of interest is chosen (e.g., deionized water or methanol).
-
Solution Preparation: A dilute solution of this compound of a known concentration is prepared in the chosen solvent.
-
Spectrophotometer Setup: A UV-Visible spectrophotometer is calibrated using a cuvette containing only the solvent (the "blank"). This corrects for any absorbance from the solvent and the cuvette itself.
-
Spectral Scan: The blank cuvette is replaced with a cuvette containing the dye solution. The absorbance of the solution is measured over a range of wavelengths (e.g., 200-800 nm).
-
Determination of λmax: The resulting spectrum (a plot of absorbance versus wavelength) will show one or more absorbance peaks. The wavelength at which the highest absorbance is recorded is the λmax.
Synthesis Workflow
This compound is synthesized through a two-step process involving diazotization followed by an azo coupling reaction.[1][2] The general manufacturing method is outlined below.
Manufacturing Process:
The synthesis begins with the diazotization of 4-(4-Aminophenylamino)-3-nitrobenzenesulfonic acid. This intermediate is then coupled with m-Cresol to form the final this compound dye.[1][2]
Caption: Synthesis workflow for this compound.
References
A Technical Guide to the Solubility of Acid Yellow 199
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of C.I. Acid Yellow 199 (CAS No. 70865-20-2), a single azo class acid dye. The document collates available quantitative and qualitative solubility data, details experimental protocols for solubility determination, and presents logical workflows through diagrams.
Core Concepts in Dye Solubility
The solubility of a dye is a critical parameter influencing its application, formulation, and analytical characterization. It is governed by the principle of "like dissolves like," where the molecular structure of the dye and the solvent, including polarity and the potential for hydrogen bonding, are key determinants. For acid dyes such as this compound, the presence of sulfonic acid groups enhances water solubility.[1] Factors like temperature and pH can also significantly impact solubility.
Quantitative and Qualitative Solubility Data
Currently, specific quantitative solubility data for this compound in a wide range of organic solvents is limited in publicly available literature. However, its solubility in water has been reported.
| Solvent | Chemical Formula | Temperature (°C) | Solubility |
| Water | H₂O | 20 | 900 mg/L[2][3] |
| Ethanol | C₂H₅OH | Not Reported | Soluble (qualitative) |
| Methanol | CH₃OH | Not Reported | Soluble (qualitative) |
| Acetone | C₃H₆O | Not Reported | Generally Soluble (inferred for similar dyes) |
| Dimethylformamide (DMF) | C₃H₇NO | Not Reported | Soluble (inferred for similar dyes) |
| Toluene | C₇H₈ | Not Reported | Limited to Insoluble (inferred for acid dyes) |
| Hexane | C₆H₁₄ | Not Reported | Insoluble (inferred for acid dyes) |
Note: The solubility data for organic solvents other than water are qualitative and inferred from general knowledge of acid dyes. For precise applications, experimental determination is highly recommended.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the quantitative determination of this compound solubility in a specific solvent. This protocol is based on the reliable and widely used gravimetric method.
Objective: To determine the saturation solubility of this compound in a given solvent at a specified temperature.
Materials and Equipment:
-
This compound (analytical grade)
-
Selected solvent (analytical grade)
-
Thermostatic shaker or magnetic stirrer with hotplate
-
Analytical balance (± 0.0001 g)
-
Glass vials with screw caps
-
Volumetric flasks
-
Pipettes
-
Syringes and syringe filters (e.g., 0.45 µm PTFE or nylon)
-
Drying oven
-
Personal Protective Equipment (PPE): safety goggles, gloves, lab coat
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of glass vials. The excess solid should be clearly visible.
-
Accurately pipette a known volume of the chosen solvent into each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetics study is recommended to establish the time required to reach equilibrium.
-
-
Sample Collection and Filtration:
-
After reaching equilibrium, allow the vials to stand undisturbed at the set temperature for at least 2 hours to permit the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately attach a 0.45 µm syringe filter and dispense the clear, saturated solution into a pre-weighed, clean, and dry volumetric flask. Record the exact volume of the filtered solution.
-
-
Solvent Evaporation and Mass Determination:
-
Place the volumetric flask containing the filtered solution in a drying oven at a temperature sufficient to evaporate the solvent without degrading the dye. The temperature should be below the decomposition point of this compound.
-
Continue heating until all the solvent has evaporated, leaving behind the dried dye residue.
-
Allow the flask to cool to room temperature in a desiccator to prevent moisture absorption.
-
Weigh the flask with the dried dye on an analytical balance.
-
Repeat the drying and weighing process until a constant weight is achieved.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty flask from the final constant weight.
-
The solubility (S) can be expressed in grams per liter (g/L) using the following formula:
S (g/L) = (Mass of dried dye (g)) / (Volume of filtered solution (L))
-
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE).
-
Consult the Safety Data Sheet (SDS) for this compound and the chosen solvent before commencing the experiment.
Diagrams and Visualizations
To aid in the understanding of the experimental process and the factors influencing solubility, the following diagrams are provided.
Caption: Workflow for Gravimetric Determination of Solubility.
Caption: Key Factors Influencing the Solubility of this compound.
References
A Technical Guide to Research-Grade Acid Yellow 199 for Scientific Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of research-grade Acid Yellow 199, a fluorescent azo dye with emerging applications in scientific research. This document details its chemical and physical properties, identifies commercial suppliers, and provides an adapted experimental protocol for its use in cellular imaging.
Core Properties and Specifications
This compound (C.I. 14205) is a water-soluble, orange-colored azo dye. While traditionally used in the textile industry, its fluorescent properties have led to its classification as a fluorescent dye by some suppliers, suggesting its potential for use in biological imaging and other research applications.[1]
Quantitative Data Summary
The following table summarizes the key technical specifications for research-grade this compound, compiled from various suppliers and databases. Purity levels for research-grade products are typically high, though it is always recommended to consult the supplier-specific certificate of analysis.
| Property | Value | Reference(s) |
| Chemical Name | sodium 4-[[4-(4-hydroxy-2-methyl-phenyl)azophenyl]amino]-3-nitro-benzenesulfonate | [2] |
| C.I. Name | This compound | [2] |
| CAS Number | 70865-20-2 | [3] |
| Molecular Formula | C₁₉H₁₅N₄NaO₆S | [3] |
| Molecular Weight | 450.40 g/mol | [3] |
| Appearance | Orange to dark orange powder | [2] |
| Purity (Research Grade) | ≥98% (Typical, consult supplier CoA) | MedchemExpress Data Sheet |
| Solubility | Soluble in water | [2] |
Commercial Suppliers of Research-Grade this compound
A number of chemical suppliers offer this compound. For research applications requiring high purity and lot-to-lot consistency, it is crucial to source from vendors that provide detailed technical data and certificates of analysis.
| Supplier | Grade/Product Name | Noted Applications/Information |
| MedchemExpress | This compound | Classified as a "Fluorescent Dye".[1] Provides a technical data sheet and handling instructions.[1] |
| Alan Chemical Industries | This compound | - |
| Sinoever | This compound | Provides MSDS and CAS number. |
| World Dye Variety | This compound | Lists various international suppliers.[2] |
| ChemicalBook | This compound | Aggregates data and lists multiple suppliers. |
Experimental Applications and Protocols
While primarily documented in the context of industrial dyeing and, more recently, bioremediation research, the fluorescent nature of this compound opens up possibilities for its use in biological imaging.[1][4] The following is an adapted, generalized protocol for the use of this compound as a fluorescent stain in fixed cells for microscopy.
Note: This protocol is based on general methodologies for fluorescent staining with azo dyes and has not been specifically validated for this compound.[5] Researchers should consider this a starting point and perform necessary optimizations for their specific cell type and experimental setup.
Adapted Protocol: Fluorescent Staining of Fixed Cells with this compound
Objective: To stain intracellular components of fixed mammalian cells for visualization by fluorescence microscopy.
Materials:
-
This compound (research grade)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Formaldehyde (B43269) (4% in PBS, for fixation)
-
Triton X-100 or Saponin (0.1-0.5% in PBS, for permeabilization)
-
Mounting medium with antifade reagent
-
Glass coverslips and microscope slides
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI/FITC/TRITC)
Procedure:
-
Cell Culture: Grow cells of interest on sterile glass coverslips in a petri dish or multi-well plate to the desired confluency.
-
Fixation:
-
Aspirate the culture medium.
-
Gently wash the cells twice with PBS.
-
Add 4% formaldehyde in PBS and incubate for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add 0.1-0.5% Triton X-100 or Saponin in PBS to the fixed cells.
-
Incubate for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Staining:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL in deionized water).
-
Dilute the stock solution in PBS to a working concentration (e.g., 1-10 µg/mL; this requires optimization).
-
Add the staining solution to the permeabilized cells and incubate for 20-60 minutes at room temperature, protected from light.
-
Aspirate the staining solution and wash the cells three to five times with PBS for 5 minutes each to remove unbound dye.
-
-
Mounting:
-
Carefully mount the coverslip onto a microscope slide with a drop of antifade mounting medium.
-
Seal the edges of the coverslip with nail polish to prevent drying.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence microscope. The optimal excitation and emission wavelengths will need to be determined empirically. Based on the color of the dye, excitation in the blue-green range (e.g., 450-490 nm) and emission in the yellow-orange range (e.g., 520-580 nm) is a logical starting point.
-
Experimental Workflow Diagram
Caption: Workflow for fluorescent staining of fixed cells using this compound.
Known Research Applications
The primary documented research application of this compound is in the field of environmental science and bioremediation. A study by Yang et al. (2011) investigated the decolorization of this compound by the bacterium Shewanella oneidensis MR-1.[4] This research provides insight into the chemical reduction of the azo bond in this compound by microbial processes.
Bioremediation Mechanism Overview
The decolorization of this compound by S. oneidensis involves the enzymatic reduction of the dye's azo bond (-N=N-). This process breaks the chromophore, leading to a loss of color. This application, while not directly related to drug development, underscores the chemical reactivity of the dye and its potential for modification or use in reduction-based assays.
Caption: Decolorization pathway of this compound by Shewanella oneidensis.
Safety and Handling
As with any laboratory chemical, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier. General safety measures include:
-
Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handling the powder in a well-ventilated area or a fume hood to avoid inhalation.
-
Avoiding contact with skin and eyes.
Conclusion
This compound is an azo dye with established industrial uses and emerging potential in scientific research, particularly as a fluorescent probe. This guide provides a foundational understanding of its properties, commercial availability, and a starting point for its application in cellular imaging. Further research is warranted to fully characterize its photophysical properties and validate its use in various biological assays. Researchers are encouraged to perform thorough optimization and validation of the provided adapted protocols for their specific experimental needs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. GSRS [precision.fda.gov]
- 4. The decolorisation capacity and mechanism of Shewanella oneidensis MR-1 for methyl orange and this compound under microaerophilic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Core Characteristics of Monoazo Dyes: A Focus on Acid Yellow 199
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key characteristics of monoazo dyes, with a specific focus on Acid Yellow 199 (C.I. 14205). The information presented herein is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the chemical properties, synthesis, applications, and toxicological profile of this class of compounds.
Introduction to Monoazo Dyes
Monoazo dyes are a class of synthetic organic colorants characterized by the presence of one azo group (-N=N-) linking two aromatic moieties. They represent the largest and most important group of commercial dyes due to their relatively simple and cost-effective synthesis, broad color palette, and good fastness properties. The chromophore responsible for the color of these dyes is the extended conjugated system formed by the aromatic rings and the azo bridge. The specific color and properties of a monoazo dye are determined by the nature and substitution pattern of the aromatic amines and coupling components used in their synthesis.
This compound: A Representative Monoazo Dye
This compound is a monoazo acid dye that appears as a bright orange powder and is soluble in water.[1][2][3] Its primary application is in the dyeing of protein fibers such as nylon and wool.[2]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| C.I. Name | This compound | [2] |
| C.I. Number | 14205 | [2] |
| CAS Number | 70865-20-2 | [2] |
| Molecular Formula | C₁₉H₁₅N₄NaO₆S | [2][4] |
| Molecular Weight | 450.40 g/mol | [2][4] |
| Appearance | Bright orange powder | [2][3] |
| Solubility | Soluble in water | [2][3] |
| Molecular Structure | Single azo class | [2] |
Table 1: Chemical and Physical Properties of this compound.
Fastness Properties
The fastness properties of a dye refer to its resistance to various environmental factors. Quantitative data for the fastness of this compound on wool are summarized in Table 2. The ratings are based on a scale of 1 to 8 for light fastness (where 8 is the highest) and 1 to 5 for other properties (where 5 is the highest).
| Fastness Property | ISO Standard Method | Rating | Reference(s) |
| Light Fastness | ISO 105-B01 / B02 | 6-7 | [5] |
| Washing (Soaping) | ISO 105-C06 | 4-5 (Fading), 5 (Staining) | [5] |
| Perspiration | ISO 105-E04 | 4-5 (Fading), 5 (Staining) | [5] |
| Seawater | ISO 105-E02 | 4-5 (Fading), 5 (Staining) | [5] |
| Oxygen Bleaching | Not specified | 4-5 | [5] |
Table 2: Fastness Properties of this compound on Wool.
Experimental Protocols
Synthesis of this compound
3.1.1. Diazotization of 4-(4-Aminophenylamino)-3-nitrobenzenesulfonic acid
This step involves the conversion of the primary aromatic amine into a diazonium salt.
-
Materials: 4-(4-Aminophenylamino)-3-nitrobenzenesulfonic acid, sodium nitrite (B80452) (NaNO₂), hydrochloric acid (HCl), ice, distilled water.
-
Procedure:
-
A suspension of 4-(4-Aminophenylamino)-3-nitrobenzenesulfonic acid in water and concentrated hydrochloric acid is prepared in a beaker.
-
The beaker is placed in an ice bath to cool the suspension to 0-5 °C with constant stirring.
-
A pre-cooled aqueous solution of sodium nitrite is added dropwise to the amine suspension. The temperature must be maintained below 5 °C to prevent the decomposition of the diazonium salt.
-
The reaction mixture is stirred for an additional 30-60 minutes at 0-5 °C after the addition of sodium nitrite is complete. The completion of the reaction can be monitored by testing for the presence of excess nitrous acid using starch-iodide paper.
-
3.1.2. Azo Coupling with m-Cresol (B1676322)
The diazonium salt is then reacted with the coupling component, m-cresol.
-
Materials: Diazonium salt solution from the previous step, m-cresol, sodium hydroxide (B78521) (NaOH) or sodium carbonate (Na₂CO₃), ice, distilled water.
-
Procedure:
-
m-Cresol is dissolved in an aqueous alkaline solution (e.g., sodium hydroxide or sodium carbonate) in a separate beaker.
-
The beaker is cooled in an ice bath to 0-5 °C.
-
The cold diazonium salt solution is slowly added to the cold m-cresol solution with vigorous stirring. The pH of the reaction mixture should be maintained in the alkaline range to facilitate the coupling reaction.
-
A colored precipitate of this compound will form. The reaction mixture is stirred for a few hours to ensure complete coupling.
-
The precipitated dye is collected by filtration, washed with cold water, and then with a saturated sodium chloride solution to aid in the removal of impurities.
-
The crude dye is then dried.
-
Purification
The crude this compound can be purified by recrystallization from a suitable solvent, such as an ethanol-water mixture.
Characterization
The synthesized dye can be characterized using various analytical techniques:
-
UV-Visible Spectroscopy: To determine the maximum absorption wavelength (λmax) in the visible region, which is characteristic of the dye's color.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, such as the azo group (-N=N-), sulfonic acid group (-SO₃H), nitro group (-NO₂), and hydroxyl group (-OH).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure of the dye.
-
Mass Spectrometry: To confirm the molecular weight of the dye.
Dyeing of Nylon Fabric
A general protocol for dyeing nylon fabric with an acid dye like this compound is as follows:
-
Materials: Nylon fabric, this compound, acetic acid or formic acid, leveling agent (optional), sodium sulfate (B86663) (optional), distilled water.
-
Procedure:
-
A dyebath is prepared with a specific liquor-to-goods ratio (e.g., 40:1).
-
The required amount of this compound is dissolved in hot water and added to the dyebath.
-
A leveling agent can be added to ensure even dye uptake. Sodium sulfate can be used to control the rate of dyeing.
-
The pH of the dyebath is adjusted to the acidic range (typically pH 4-6) using acetic acid or formic acid.
-
The pre-wetted nylon fabric is introduced into the dyebath at a low temperature (e.g., 40 °C).
-
The temperature of the dyebath is gradually raised to the boil (95-100 °C) over a period of 30-45 minutes.
-
Dyeing is continued at the boil for 45-60 minutes.
-
The dyebath is then cooled down, and the fabric is removed.
-
The dyed fabric is rinsed thoroughly with cold water and then hot water to remove any unfixed dye.
-
The fabric is then dried.
-
Visualization of Key Processes
Synthesis Workflow
The general workflow for the synthesis of this compound can be visualized as follows:
Caption: General workflow for the synthesis of this compound.
Dyeing Process Workflow
The workflow for dyeing nylon with this compound is illustrated below:
Caption: Workflow for dyeing nylon fabric with this compound.
Toxicological Profile and Biological Relevance
The toxicological properties of azo dyes are of significant interest, particularly for professionals in drug development and safety assessment.
General Toxicity of Azo Dyes
A primary toxicological concern associated with azo dyes is their potential to undergo reductive cleavage of the azo bond, both through metabolic processes in the body (e.g., by azoreductases in the gut microbiota and liver) and in the environment. This cleavage can release the constituent aromatic amines, some of which are known or suspected carcinogens.
Toxicological Data for this compound
Specific toxicological data for this compound is limited. A Material Safety Data Sheet (MSDS) indicates the following[1]:
-
Acute Effects: Harmful if swallowed. May cause skin and eye irritation, as well as irritation to the mucous membranes and upper respiratory tract.[1]
-
Carcinogenicity: Not listed as a carcinogen by major regulatory agencies.[1]
-
Mutagenicity: Mutagenicity data has been reported.[1]
It is important to note that the term "mutagenicity data reported" does not specify the nature of the findings (positive or negative) or the experimental systems used. Further research is required to fully elucidate the genotoxic potential of this compound.
Signaling Pathways and Relevance to Drug Development
Currently, there is no publicly available information detailing the specific biological signaling pathways that may be affected by this compound. The relevance of monoazo dyes like this compound to drug development primarily lies in understanding their potential for off-target effects and toxicity. The structural motifs present in azo dyes (aromatic rings, functional groups) could potentially interact with various biological macromolecules. However, without specific studies on this compound, any discussion of its impact on signaling pathways would be speculative. For drug development professionals, the key takeaway is the potential for metabolic activation to aromatic amines and the reported, albeit unspecified, mutagenicity.
Conclusion
This compound is a representative monoazo dye with well-defined chemical and physical properties and established applications in the textile industry. While its general synthesis and application protocols are understood, a detailed, publicly available experimental procedure for its synthesis is lacking. From a toxicological perspective, the potential for metabolic activation to aromatic amines and reported mutagenicity warrant careful handling and further investigation. For researchers and professionals in drug development, the absence of data on specific biological interactions and signaling pathways highlights a knowledge gap that may be relevant for safety and toxicological assessments of structurally related compounds.
References
Potential Research Applications of Acid Yellow 199: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acid Yellow 199 (C.I. 14205; CAS 70865-20-2) is a single azo dye traditionally utilized in the textile industry for coloring nylon and wool fibers.[1] Its chemical structure, characterized by the presence of an azo bond (-N=N-), makes it a subject of significant interest in environmental science, particularly in studies focused on biodegradation and bioremediation. While its application in biomedical research is not extensively documented, its classification as a fluorescent dye suggests potential for broader applications in cellular imaging and as a biological probe. This technical guide provides a comprehensive overview of the current and potential research applications of this compound, with a focus on environmental remediation and an exploration of its prospective utility in the life sciences. Detailed experimental protocols, quantitative data, and conceptual frameworks for future research are presented to facilitate its use in a research setting.
Chemical and Physical Properties
This compound is an orange, water-soluble powder.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| C.I. Name | This compound | [1][2] |
| CAS Number | 70865-20-2 | [1][2][3] |
| Molecular Formula | C₁₉H₁₅N₄NaO₆S | [1][3] |
| Molecular Weight | 450.40 g/mol | [1][3] |
| Appearance | Bright orange powder | [1] |
| Solubility | Soluble in water | [1] |
| Class | Single azo dye | [1] |
Research Applications in Environmental Science
The primary research application of this compound lies in its use as a model compound for studying the biodegradation and decolorization of azo dyes, which are significant environmental pollutants.
Biodegradation by Shewanella oneidensis MR-1
Shewanella oneidensis MR-1, a facultative anaerobe, has demonstrated the ability to decolorize this compound. This process is of interest for the bioremediation of textile wastewater.
| Parameter | Value/Observation | Reference |
| Decolorization Efficiency | 78.25% | [4][5] |
| Optimal pH Range | 6.0 - 8.0 | [4][5] |
| Effect of Mg²⁺ | Slightly enhanced decolorization | [4][5] |
| Effect of Pb²⁺, Cd²⁺, Cu²⁺, Fe³⁺, Fe²⁺ | Inhibited decolorization | [4][5] |
| Mechanism | Reductive cleavage of the azo bond | [4][5] |
| Key Enzymes | NADH-DCIP reductase, Azoreductase | [4][5] |
This protocol is adapted from studies on azo dye degradation by S. oneidensis.[4][5]
-
Culture Preparation:
-
Culture Shewanella oneidensis MR-1 in Luria-Bertani (LB) medium under microaerophilic conditions.
-
Harvest cells in the mid-exponential phase by centrifugation.
-
Wash the cell pellet with a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0).
-
-
Decolorization Assay:
-
Prepare a reaction mixture containing a defined medium (e.g., minimal medium with lactate (B86563) as an electron donor), the washed S. oneidensis MR-1 cells, and this compound at a specific concentration (e.g., 50-100 mg/L).
-
Incubate the mixture under microaerophilic or anaerobic conditions at a controlled temperature (e.g., 30°C).
-
At regular intervals, withdraw aliquots of the suspension.
-
Centrifuge the aliquots to pellet the bacterial cells.
-
Measure the absorbance of the supernatant at the maximum wavelength of this compound (approximately 430 nm) using a UV-Vis spectrophotometer.
-
-
Calculation of Decolorization Efficiency:
-
Decolorization (%) = [(A₀ - Aₜ) / A₀] * 100
-
Where A₀ is the initial absorbance of the dye solution and Aₜ is the absorbance at time 't'.
-
-
The decolorization of this compound by S. oneidensis MR-1 involves an enzymatic reduction of the azo bond. This process is a key part of the bacterium's extracellular electron transfer pathway.
Caption: Enzymatic degradation of this compound by S. oneidensis MR-1.
Biodegradation by Laccase Enzymes
Laccases are multi-copper oxidases that can decolorize a wide range of synthetic dyes. Their potential in degrading this compound has been investigated.
| Parameter | Value/Observation | Reference |
| Source of Laccase | Bacillus sp. strain TR | [6] |
| Decolorization Efficiency | 76.4% within 96 hours | [6] |
| Optimal pH | 7.0 | [6] |
| Optimal Temperature | 37°C | [6] |
| Optimal Carbon Source | Maltose (1.0 g/L) | [6] |
| Optimal Nitrogen Source | Ammonium (B1175870) acetate (B1210297) (3.0 g/L) | [6] |
This protocol is based on studies of azo dye degradation by bacterial laccases.[6]
-
Enzyme Preparation:
-
Culture a laccase-producing microorganism (e.g., Bacillus sp.) in an optimized medium.
-
Separate the cells from the culture supernatant, which contains the extracellular laccase.
-
Partially purify the laccase from the supernatant (e.g., by ammonium sulfate (B86663) precipitation).
-
-
Decolorization Assay:
-
Prepare a reaction mixture containing a suitable buffer (e.g., sodium acetate buffer, pH 5.0), the partially purified laccase, and this compound.
-
Incubate the mixture at the optimal temperature with shaking.
-
Monitor the decolorization by measuring the decrease in absorbance at the dye's λmax.
-
-
Analysis of Degradation Products:
-
Utilize techniques such as High-Performance Liquid Chromatography (HPLC) and Fourier-Transform Infrared Spectroscopy (FTIR) to identify the intermediate and final products of degradation.[6]
-
Caption: Workflow for laccase-mediated degradation of this compound.
Potential Applications in Biomedical Research
While specific applications of this compound in biomedical research are not well-documented, its fluorescent properties open avenues for exploration.
Potential as a Fluorescent Probe for Cellular Imaging
Organic fluorescent dyes are widely used for labeling and visualizing biomolecules and cellular structures.[] The utility of a fluorescent dye in biological imaging depends on properties such as its Stokes shift, quantum yield, photostability, and solubility in biological media.[8]
Proposed Research Workflow:
Caption: Logical workflow for evaluating this compound in cell imaging.
Cytotoxicity and Drug Development Considerations
For any compound to be considered in a biological context, especially in drug development, its toxicity profile is paramount. The cytotoxicity of azo dyes can vary, and some have been shown to affect cell viability.[9][10]
This is a generalized protocol for assessing the cytotoxicity of a compound like this compound in a human cell line (e.g., HepG2, a liver cell line often used in toxicity studies).
-
Cell Culture:
-
Culture HepG2 cells in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).
-
Prepare serial dilutions of the stock solution in the cell culture medium.
-
Replace the medium in the 96-well plates with the medium containing different concentrations of this compound. Include appropriate vehicle controls.
-
-
MTT Assay for Cell Viability:
-
After a specified incubation period (e.g., 24, 48, or 72 hours), add MTT solution to each well and incubate for a few hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the control.
-
Determine the IC₅₀ (the concentration that inhibits 50% of cell growth).
-
Conclusion and Future Directions
This compound is a well-characterized azo dye with established applications as a model compound in environmental research, particularly in the study of microbial and enzymatic degradation of textile pollutants. The available data provides a solid foundation for further research in bioremediation technologies.
The potential of this compound in biomedical research remains largely untapped. Its fluorescent nature suggests that it could be explored as a probe for cellular imaging. However, a thorough characterization of its photophysical properties and a comprehensive assessment of its cytotoxicity in human cell lines are critical prerequisites for any such applications. Researchers in drug development should be mindful of the potential for azo compounds to be metabolized into aromatic amines, which may have toxicological implications. Future research should therefore focus on these unexplored areas to fully elucidate the scientific and technological potential of this compound.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. The decolorisation capacity and mechanism of Shewanella oneidensis MR-1 for methyl orange and this compound under microaerophilic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 8. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 9. researchgate.net [researchgate.net]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
An In-depth Technical Guide to the Health and Safety of Acid Yellow 199
Abstract: This document provides a comprehensive technical overview of the health and safety data currently available for Acid Yellow 199 (CAS No. 70865-20-2). It is intended for researchers, scientists, and professionals in drug development and chemical safety assessment. This guide consolidates toxicological data, outlines relevant experimental protocols, and presents logical workflows for hazard assessment. All quantitative data are summarized in tabular format for clarity and comparative analysis.
Chemical and Physical Properties
This compound is a single azo dye.[1] It is an orange powder that is soluble in water and is primarily used for dyeing nylon and wool.[1][2][3][4]
| Property | Value | Reference |
| CAS Number | 70865-20-2 | [5][6] |
| Chemical Formula | C₁₉H₁₅N₄NaO₆S | [5][7] |
| Molecular Weight | 450.40 g/mol | [5][7] |
| EINECS Number | 274-950-1 | [6][8] |
| Physical Form | Yellow/Orange Powder | [1][5] |
| Water Solubility | 900 mg/L at 20°C | [4] |
| Synonyms | C.I. This compound; Weak Acid Yellow A-4R; Benzenesulfonic acid, 4-[[4-[(4-hydroxy-2-methylphenyl)azo]phenyl]amino]-3-nitro-, monosodium salt | [1][3][6] |
Toxicological Data Summary
The available toxicological data for this compound is limited, with most information derived from Safety Data Sheets (SDS) and aggregated GHS classifications. Specific quantitative studies such as LD50 are largely absent in the public domain.
Acute Toxicity
No quantitative data for acute oral, dermal, or inhalation toxicity (e.g., LD50 or LC50 values) were found in the reviewed literature. One material safety data sheet notes it is "Harmful if swallowed" and may cause gastrointestinal irritation.[5]
| Endpoint | Route | Species | Value | Reference |
| LD50/LC50 | Oral | - | Data not available | [5] |
| LD50/LC50 | Dermal | - | Data not available | |
| LD50/LC50 | Inhalation | - | Data not available |
Irritation and Sensitization
This compound is identified as a potential skin and eye irritant and a skin sensitizer (B1316253).
| Endpoint | Result | Reference |
| Skin Irritation | Prolonged or repeated contact may cause skin irritation.[5] | [5] |
| Eye Irritation | Dust may cause irritation and inflammation.[5] | [5] |
| Respiratory Irritation | May cause irritation of the respiratory tract.[5] | [5] |
| Skin Sensitization | GHS Classification: Skin Sensitization, Category 1 (H317: May cause an allergic skin reaction).[6][8] This classification is reported in 27.3% of notifications to ECHA.[6] | [6][8] |
Genotoxicity and Carcinogenicity
Specific carcinogenicity and comprehensive genotoxicity studies for this compound are not available. However, one SDS notes that mutagenicity data has been reported.[5] A broader review of aromatic aminosulphonic acids, a class of compounds related to azo dyes, concluded that the vast majority are not mutagenic in the Ames test and generally possess low genotoxic and tumorigenic potential.[9][10]
| Endpoint | Result | Reference |
| Genotoxicity | Mutagenicity data has been reported, but specific results were not found.[5] Related aromatic aminosulphonic acids are generally considered to have low genotoxic potential.[9][10] | [5][9][10] |
| Carcinogenicity | Not listed as a carcinogen by ACGIH, IARC, NIOSH, NTP, or OSHA.[5][11] | [5][11] |
Aquatic Toxicity
The substance is classified as hazardous to the aquatic environment.
| Endpoint | Result | Reference |
| Long-term Aquatic Hazard | GHS Classification: Hazardous to the aquatic environment, long-term (Chronic) - Category 3 (H412: Harmful to aquatic life with long lasting effects).[6][8] This classification is reported in 49.1% of notifications to ECHA.[6] | [6][8] |
Experimental Protocols
Detailed experimental protocols for studies conducted specifically on this compound are not publicly available. Therefore, this section describes standardized methodologies (based on OECD Test Guidelines) that are typically employed to evaluate the health hazards identified for this chemical.
Acute Oral Toxicity - Up-and-Down Procedure (OECD TG 425)
This method is used to estimate the LD50 while minimizing animal use.
-
Animal Selection: Typically, female rats from a standard laboratory strain are used. Animals are acclimatized for at least 5 days before testing.
-
Housing and Fasting: Animals are housed individually. Food is withheld overnight before dosing, but water remains available.
-
Dose Administration: The test substance is administered orally via gavage. The volume is generally kept low (e.g., under 10 mL/kg).
-
Procedure:
-
A single animal is dosed at a starting level (e.g., 300 mg/kg).
-
If the animal survives, the next animal is dosed at a higher level (e.g., 2000 mg/kg).
-
If the animal dies, the next animal is dosed at a lower level.
-
This sequential process continues until the stopping criteria are met, typically after observing a set number of reversals in outcome (survival/death).
-
-
Observation: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, behavior, etc.), and body weight changes for up to 14 days.
-
Data Analysis: The LD50 is calculated from the results using a maximum likelihood method.
Skin Sensitization - Local Lymph Node Assay (LLNA; OECD TG 429)
The LLNA is an in vivo method for identifying potential skin sensitizers by measuring lymphocyte proliferation in the draining lymph nodes.
-
Animal Selection: CBA/J or CBA/Ca mice are typically used.
-
Dose Preparation: The test substance is dissolved or suspended in a suitable vehicle (e.g., acetone/olive oil). At least three concentrations are prepared.
-
Application: A defined volume of the test substance or vehicle control is applied to the dorsal surface of each ear of the mice daily for three consecutive days.
-
Lymphocyte Proliferation Measurement: Five days after the first application, mice are injected intravenously with a solution containing ³H-methyl thymidine (B127349) or an alternative label.
-
Necropsy and Sample Processing: Several hours after the injection, mice are euthanized, and the draining auricular lymph nodes are excised. A single-cell suspension of lymph node cells is prepared.
-
Data Analysis: The incorporation of the radiolabel is measured by scintillation counting. A Stimulation Index (SI) is calculated by dividing the mean proliferation in each test group by the mean proliferation in the vehicle control group. An SI of 3 or greater is considered a positive result, indicating sensitization potential.
In Vitro Eye Irritation - Reconstructed Human Cornea-like Epithelium (RhCE) Test Method (OECD TG 492)
This in vitro method uses a 3D tissue model to assess the potential for a chemical to cause serious eye damage or irritation.
-
Tissue Model: A commercially available, non-keratinized, multi-layered human epithelial tissue model is used.
-
Pre-incubation: The tissues are pre-incubated in a maintenance medium for a specified period (e.g., 30 minutes).
-
Chemical Application: A precise volume (e.g., 50 µL) of the test substance is applied directly to the epithelial surface for a defined exposure time (e.g., 30 minutes).[12]
-
Post-exposure Incubation: After exposure, the tissues are thoroughly rinsed with a buffer solution and transferred to fresh medium for a post-exposure incubation period (e.g., 120 minutes).[12]
-
Viability Assessment: Tissue viability is determined using a quantitative assay, most commonly the MTT assay. In this assay, viable cells reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) precipitate, which is then extracted and quantified spectrophotometrically.
-
Data Analysis: The percentage of viable cells in the test tissues is calculated relative to negative controls. The chemical is classified based on the mean tissue viability. For example, viability ≤ 60% may indicate a classification as an irritant (Category 2).
Visualizations: Workflows and Hazard Relationships
The following diagrams illustrate standardized workflows and logical relationships relevant to the safety assessment of a chemical like this compound.
Conclusion
This compound is a chemical with a defined hazard profile, primarily as a skin sensitizer and a substance harmful to aquatic life.[6][8] It is also considered a potential irritant to the skin, eyes, and respiratory tract upon direct contact or inhalation of its dust form.[5] There is a notable lack of publicly available quantitative toxicological data, such as acute toxicity values (LD50). While it is not classified as a carcinogen by major regulatory bodies, specific genotoxicity data remains limited.[5] Professionals handling this substance should adhere to the safety precautions outlined in the corresponding Safety Data Sheet, including the use of appropriate personal protective equipment (PPE) such as gloves, safety goggles, and respiratory protection to minimize exposure and mitigate the risks of irritation and sensitization.[5]
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. This compound | 70865-20-2 [chemicalbook.com]
- 3. This compound CAS#: 70865-20-2 [amp.chemicalbook.com]
- 4. This compound CAS#: 70865-20-2 [m.chemicalbook.com]
- 5. cncolorchem.com [cncolorchem.com]
- 6. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. chemicalbook.com [chemicalbook.com]
- 9. A compilation of genotoxicity and carcinogenicity data on aromatic aminosulphonic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stork: A compilation of genotoxicity and carcinogenicity data on aromatic aminosulphonic acids [storkapp.me]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Impedance-based in vitro eye irritation testing enables the categorization of diluted chemicals - PMC [pmc.ncbi.nlm.nih.gov]
GHS Hazard Classification of Acid Yellow 199: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides an in-depth overview of the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals for Acid Yellow 199 (CAS No. 70865-20-2). This compound, a monoazo dye, is primarily classified as a Skin Sensitizer (B1316253), Category 1 and Hazardous to the aquatic environment, long-term (Chronic) - Category 3 . This guide synthesizes available data on its hazard profile, outlines the experimental protocols for its GHS classification, and presents relevant toxicological pathways and workflows. While quantitative data for aquatic toxicity is available, specific quantitative data for skin sensitization of this compound is not readily found in the public domain. This document addresses this data gap by detailing the standard methodologies used for such assessments.
GHS Hazard Classification
The GHS classification for this compound is based on data submitted to regulatory bodies like the European Chemicals Agency (ECHA). However, it is important to note that a consensus on its classification is not universal. According to the PubChem database, a significant percentage of notifications (50.9% of 55 reports) indicate that the chemical does not meet GHS hazard criteria[1]. Despite this, the most frequently reported and officially recognized classifications are summarized below.
Table 1: GHS Classification of this compound
| Hazard Class | Hazard Category | Pictogram | Signal Word | Hazard Statement |
| Skin Sensitization | Category 1 | GHS07 | Warning | H317: May cause an allergic skin reaction. |
| Hazardous to the aquatic environment, long-term (Chronic) hazard | Category 3 | None | None | H412: Harmful to aquatic life with long lasting effects. |
Source: ECHA Registration Dossier, PubChem[1]
Other potential hazards mentioned in safety data sheets, although not consistently leading to a formal GHS classification, include irritation to the eyes, skin, and respiratory tract, and the potential for being harmful if swallowed[2].
Toxicological Data
Quantitative toxicological data is essential for a comprehensive understanding of a substance's hazard profile. For this compound, available data is primarily focused on aquatic toxicity.
Aquatic Toxicity
Studies on the short-term toxicity of this compound to aquatic invertebrates have been conducted.
Table 2: Aquatic Toxicity Data for this compound
| Test Organism | Exposure Duration | Endpoint | Result (mg/L) | Guideline |
| Daphnia magna | 48 hours | EC50 | > 100 | OECD 202 |
| Daphnia magna | 48 hours | NOEC | > 40 | OECD 202 |
Source: ECHA Registration Dossier
EC50 (Median Effective Concentration): The concentration of a substance that causes a defined effect in 50% of the test organisms. NOEC (No Observed Effect Concentration): The highest tested concentration of a substance at which no statistically significant adverse effect is observed.
Skin Sensitization
While this compound is classified as a skin sensitizer, specific quantitative data from in vivo (e.g., Local Lymph Node Assay - LLNA) or in vitro studies (e.g., Direct Peptide Reactivity Assay - DPRA, KeratinoSens™, h-CLAT) for this particular substance are not publicly available. The classification is likely based on historical data, data from structurally similar azo dyes, or qualitative assessments.
Experimental Protocols
The GHS classification of a substance is determined through standardized experimental protocols. The following sections detail the methodologies for the key hazards associated with this compound.
Skin Sensitization Testing
The potential of a chemical to cause skin sensitization is assessed through a variety of in vivo and in vitro methods.
The LLNA is the traditional in vivo method for assessing skin sensitization potential.
-
Principle: The assay measures the proliferation of lymphocytes in the draining auricular lymph nodes following repeated topical application of the test substance to the ears of mice. A substance is classified as a sensitizer if it induces a stimulation index (SI) of three or greater compared to a vehicle control. The EC3 value, the concentration required to produce an SI of 3, is a measure of sensitizing potency.
-
Methodology:
-
A minimum of four animals per dose group are used.
-
The test substance is applied topically to the dorsum of both ears for three consecutive days.
-
On day 5, a radiolabeled thymidine (B127349) or an alternative label is injected intravenously.
-
After a set period, the animals are euthanized, and the draining auricular lymph nodes are excised.
-
The proliferation of lymphocytes is measured by quantifying the incorporation of the label.
-
The Stimulation Index (SI) is calculated by dividing the mean proliferation in each test group by the mean proliferation in the vehicle control group.
-
A battery of non-animal tests, based on the Adverse Outcome Pathway (AOP) for skin sensitization, is now widely used.
-
OECD 442C: Direct Peptide Reactivity Assay (DPRA): This in chemico method assesses the molecular initiating event of skin sensitization – the covalent binding of the chemical to skin proteins. The depletion of synthetic peptides containing cysteine and lysine (B10760008) is measured after incubation with the test substance.
-
OECD 442D: ARE-Nrf2 Luciferase Test Method (e.g., KeratinoSens™): This in vitro assay addresses the second key event, keratinocyte activation. It uses a human keratinocyte cell line to measure the activation of the Keap1/Nrf2/ARE signaling pathway by the test substance.
-
OECD 442E: Human Cell Line Activation Test (h-CLAT): This in vitro method evaluates the third key event, the activation of dendritic cells. It measures the expression of cell surface markers (CD54 and CD86) on a human monocytic cell line (THP-1) after exposure to the test substance.
Aquatic Toxicity Testing
This test assesses the acute toxicity of substances to aquatic invertebrates.
-
Principle: Young daphnids are exposed to the test substance at a range of concentrations for 48 hours. The endpoint is the immobilization of the daphnids.
-
Methodology:
-
Daphnids, less than 24 hours old, are exposed to the test substance in a static or semi-static system.
-
At least five concentrations of the test substance are used.
-
Observations for immobilization are made at 24 and 48 hours.
-
The EC50 is calculated at 48 hours, which is the concentration that immobilizes 50% of the daphnids.
-
Mechanistic Pathways and Workflows
Understanding the underlying mechanisms of toxicity and the workflow for hazard classification is crucial for a comprehensive assessment.
Adverse Outcome Pathway for Skin Sensitization
The process of skin sensitization is well-described by an Adverse Outcome Pathway (AOP), which outlines the sequence of events from the initial molecular interaction to the adverse health effect.
Caption: Adverse Outcome Pathway for Skin Sensitization.
GHS Classification Workflow for this compound
The following diagram illustrates the logical workflow for the GHS classification of this compound based on the available data.
References
Ecotoxicity of Acid Yellow 199: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ecotoxicological profile of C.I. Acid Yellow 199 (CAS No. 70865-20-2), a monoazo dye. This document summarizes available quantitative ecotoxicity data, details relevant experimental protocols, and explores potential mechanisms of toxicity, including signaling pathways.
Executive Summary
This compound is classified under the Globally Harmonized System (GHS) as "Harmful to aquatic life with long lasting effects" (H412)[1]. As a monoazo dye, it is generally considered to have lower aquatic toxicity compared to disazo or polyazo dyes[2]. However, a comprehensive understanding of its environmental impact requires detailed ecotoxicological data. This guide compiles the available information to support environmental risk assessments and inform safer chemical design and handling practices.
Quantitative Ecotoxicity Data
While specific experimental results for this compound are not widely published in publicly accessible literature, the European Chemicals Agency (ECHA) registration dossier provides summary information derived from standard ecotoxicological studies. A definitive quantitative assessment is challenging without access to the full study reports. However, a safety data sheet for a product containing over 50% this compound indicates a Fish LC50 of >10 mg/L, suggesting a relatively low acute toxicity to fish. It is crucial to note that this value is for a mixture and not the pure substance.
For a comprehensive risk assessment, further testing according to standardized guidelines is recommended to establish precise EC50 and LC50 values for various trophic levels.
Experimental Protocols for Aquatic Toxicity Testing
Standardized testing protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), are crucial for generating reliable and comparable ecotoxicity data. The following are key recommended tests for assessing the aquatic toxicity of chemical substances like this compound.
Algal Growth Inhibition Test (OECD 201)
This test evaluates the effects of a substance on the growth of freshwater green algae.
-
Test Organism: Pseudokirchneriella subcapitata or Desmodesmus subspicatus.
-
Principle: Exponentially growing algal cultures are exposed to various concentrations of the test substance over 72 hours. The inhibition of growth is measured by changes in cell density or biomass compared to a control.
-
Endpoint: The primary endpoint is the EC50, the concentration that causes a 50% reduction in algal growth or growth rate. The No Observed Effect Concentration (NOEC) is also determined.
Acute Immobilisation Test for Daphnia sp. (OECD 202)
This test assesses the acute toxicity of a substance to aquatic invertebrates.
-
Test Organism: Daphnia magna.
-
Principle: Young daphnids (less than 24 hours old) are exposed to a range of concentrations of the test substance for 48 hours. The number of immobilized daphnids is recorded at 24 and 48 hours.
-
Endpoint: The main endpoint is the 48-hour EC50, the concentration at which 50% of the daphnids are immobilized.
Acute Fish Toxicity Test (OECD 203)
This test determines the acute lethal toxicity of a substance to fish.
-
Test Organism: Zebrafish (Danio rerio) or Rainbow trout (Oncorhynchus mykiss).
-
Principle: Fish are exposed to different concentrations of the test substance in a controlled environment for 96 hours. Mortality and any abnormal effects are observed and recorded.
-
Endpoint: The primary endpoint is the 96-hour LC50, the concentration that is lethal to 50% of the test fish population.
Potential Mechanisms of Toxicity and Signaling Pathways
The specific signaling pathways affected by this compound in aquatic organisms have not been extensively studied. However, research on azo dyes in general provides insights into potential mechanisms of toxicity.
The primary concern with azo dyes is the reductive cleavage of the azo bond (-N=N-), which can lead to the formation of potentially carcinogenic aromatic amines. This process can occur under anaerobic conditions, such as in sediments or the digestive tracts of organisms.
Potential Signaling Pathways and Cellular Effects:
-
Oxidative Stress: Azo dyes can induce the production of reactive oxygen species (ROS), leading to oxidative stress within cells. This can damage cellular components like lipids, proteins, and DNA.
-
Enzyme Inhibition/Induction: Azo dyes and their metabolites can interact with various enzyme systems. For example, they may inhibit acetylcholinesterase, an important enzyme in the nervous system, or induce detoxification enzymes like cytochrome P450s and glutathione (B108866) S-transferases.
-
Genotoxicity: Some azo dyes and their degradation products have been shown to be mutagenic and genotoxic, capable of causing DNA damage.
-
Endocrine Disruption: There is evidence to suggest that some azo dyes can interfere with the endocrine systems of aquatic organisms.
Below is a conceptual diagram illustrating a generalized workflow for assessing the ecotoxicity of a substance like this compound.
References
What are the synonyms for Acid Yellow 199?
An In-depth Technical Guide to Acid Yellow 199: Properties, Analysis, and Biodegradation
This technical guide provides a comprehensive overview of this compound, a monoazo dye, for researchers, scientists, and drug development professionals. The guide covers its chemical identity, physicochemical properties, and a detailed examination of its biodegradation by the bacterium Shewanella oneidensis MR-1.
Chemical Identity and Synonyms
This compound is a synthetic organic dye belonging to the single azo class.[1][2][3] It is registered under the CAS number 70865-20-2.[1][2][3][4] The dye is known by a variety of synonyms across different contexts and suppliers. A comprehensive list of these synonyms is provided in the table below.
| Category | Synonym |
| IUPAC Name | Benzenesulfonic acid, 4-((4-(2-(4-hydroxy-2-methylphenyl)diazenyl)phenyl)amino)-3-nitro-, sodium salt (1:1)[5] |
| 4-((4-((4-Hydroxy-2-methylphenyl)azo)phenyl)amino)-3-nitrobenzenesulfonic acid, sodium salt[6] | |
| Sodium 4-((4-((4-hydroxy-2-methylphenyl)azo)phenyl)amino)-3-nitrobenzenesulfonate | |
| Colour Index (C.I.) Name | C.I. This compound[1][5] |
| C.I. 14205[1][7] | |
| Commercial/Trade Names | Weak Acid Yellow A-4R[3][7] |
| Acid Yellow A4R[3][7] | |
| Apollo Nylon Fast Yellow M-4R[6][7] | |
| Dorasyn Yellow A4R[2][7] | |
| Kiwacid Golden Yellow 4RLW-E[7] | |
| Nylosan Yellow E-4RL[2][7] | |
| Rifa Acid Fast Yellow N-4R[7] | |
| Sellanyl Yellow E-4RN[7] | |
| Tracid Yellow AGR[6] | |
| Weak Acid Yellow AGR[6] | |
| Other Identifiers | EINECS 274-950-1[4][6] |
| UNII: EKG9QR9Y9K[5] |
Physicochemical Properties
This compound is an orange powder that is soluble in water.[1][2][3][8] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₉H₁₅N₄NaO₆S | [1][2][3][4] |
| Molecular Weight | 450.40 g/mol | [1][2][3][4] |
| Appearance | Bright orange powder | [1][2][3][8] |
| Water Solubility | 900 mg/L at 20°C | [4] |
| LogP | -0.9 at 20°C | [6] |
Biodegradation by Shewanella oneidensis MR-1
Shewanella oneidensis MR-1, a facultative anaerobic bacterium, has been shown to effectively decolorize this compound. This process is of significant interest for the bioremediation of textile effluents. The decolorization is achieved through the reductive cleavage of the azo bond (-N=N-), which is characteristic of azo dyes.
Decolorization Efficiency and Optimal Conditions
Under microaerophilic conditions, S. oneidensis MR-1 can achieve a decolorization efficiency of up to 78.25% for this compound. The optimal pH range for this process is between 6.0 and 8.0. The decolorization is influenced by the presence of metal ions; it is slightly enhanced by Mg²⁺ but inhibited by Pb²⁺, Cd²⁺, Cu²⁺, Fe³⁺, and Fe²⁺.
Enzymatic Mechanism
The biodegradation of this compound by S. oneidensis MR-1 is an enzymatic process. The key enzymes involved are azoreductase and NADH-DCIP reductase. In the presence of this compound, the activities of these enzymes are significantly increased, by 2.48-fold and 1.92-fold respectively, compared to control conditions. This indicates that the decolorization occurs via a reductive mechanism where these enzymes, with NADH as an electron donor, break the azo linkage of the dye.
Experimental Protocols
The following are detailed methodologies for key experiments related to the study of this compound and its biodegradation.
Bacterial Strain and Culture Conditions
-
Bacterial Strain : Shewanella oneidensis MR-1.
-
Growth Medium : Luria-Bertani (LB) medium.
-
Culture Maintenance : The strain is maintained on LB agar (B569324) plates and grown in liquid LB medium under aerobic conditions with shaking.
-
Experimental Culture : For decolorization experiments, S. oneidensis MR-1 is cultured under microaerophilic or anaerobic conditions in a suitable medium containing the dye.
Decolorization Assay
-
Preparation of Dye Solution : A stock solution of this compound is prepared in deionized water and filter-sterilized.
-
Inoculation : A specific volume of an overnight culture of S. oneidensis MR-1 is inoculated into a defined mineral salt medium containing a known concentration of this compound.
-
Incubation : The cultures are incubated at a specific temperature (e.g., 30°C) under static or shaking conditions to maintain a microaerophilic environment.
-
Sampling : Aliquots of the culture are withdrawn at regular time intervals.
-
Analysis : The samples are centrifuged to remove bacterial cells. The absorbance of the supernatant is measured at the maximum absorption wavelength (λmax) of this compound using a UV-Vis spectrophotometer. The decolorization efficiency is calculated using the formula: Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100
Azoreductase Activity Assay
-
Preparation of Cell-Free Extract : Bacterial cells from the decolorization experiment are harvested by centrifugation, washed, and then lysed (e.g., by sonication) in a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4). The lysate is then centrifuged to obtain a cell-free extract.
-
Assay Mixture : The reaction mixture (typically 1 mL) contains potassium phosphate buffer, a specific concentration of this compound, and the cell-free extract.
-
Initiation of Reaction : The reaction is initiated by the addition of NADH.
-
Measurement : The decrease in absorbance at the λmax of this compound is monitored over time using a spectrophotometer. One unit of azoreductase activity is defined as the amount of enzyme required to decolorize 1 µmol of the dye per minute.
NADH-DCIP Reductase Activity Assay
-
Assay Mixture : The assay mixture contains potassium phosphate buffer (pH 7.5), 2,6-dichloroindophenol (B1210591) (DCIP), NADH, and the cell-free extract.
-
Measurement : The reduction of DCIP is measured by the decrease in absorbance at 600 nm. One unit of activity is defined as the amount of enzyme that catalyzes the reduction of 1 µmol of DCIP per minute.
Visualizations
Experimental Workflow for Biodegradation Analysis
Caption: Experimental workflow for analyzing the biodegradation of this compound.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. This compound Manufacturers and suppliers - Alan Chemical [alanchemindustries.com]
- 3. China this compound Manufacturers, Suppliers, Factory - Free Sample - COLOR BLOOM [colorbloomdyes.com]
- 4. This compound CAS#: 70865-20-2 [m.chemicalbook.com]
- 5. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound CAS#: 70865-20-2 [amp.chemicalbook.com]
- 7. This compound|CAS NO.70865-20-2 [chinainterdyes.com]
- 8. This compound | 70865-20-2 [chemicalbook.com]
Methodological & Application
Application Notes and Protocols for Acid Yellow 199 in Textile Dyeing Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Acid Yellow 199 (C.I. 14205) in experimental textile dyeing procedures. The protocols detailed herein are specifically tailored for dyeing protein-based fibers such as wool and synthetic polyamides like nylon, which are common substrates in research and development settings.
Overview of this compound
This compound is a monoazo acid dye known for its bright, orange-yellow hue.[1][2] It is primarily used for dyeing nylon, wool, and silk fibers.[1][2] The dye forms ionic bonds with the amino groups in these fibers under acidic conditions, resulting in good wash fastness.
Chemical and Physical Properties:
| Property | Value |
| C.I. Name | This compound |
| C.I. Number | 14205 |
| CAS Number | 70865-20-2[1][2] |
| Molecular Formula | C₁₉H₁₅N₄NaO₆S[1][2] |
| Molecular Weight | 450.40 g/mol [1][2] |
| Appearance | Orange powder[1][2] |
| Solubility | Soluble in water[1][2] |
Experimental Protocols
The following protocols provide a framework for conducting dyeing experiments with this compound on nylon and wool fibers. Researchers should consider these as starting points and optimize parameters based on their specific experimental goals.
Materials and Reagents
-
This compound dye powder
-
Nylon or wool substrate (fabric, yarn, or fibers)
-
Distilled or deionized water
-
Acetic acid (or other suitable acid for pH adjustment)
-
Sodium sulfate (B86663) (leveling agent, optional)
-
Non-ionic detergent (for washing)
-
Beakers or dyeing vessels
-
Heating and stirring apparatus (e.g., hot plate with magnetic stirrer, shaking water bath)
-
pH meter
-
Spectrophotometer (for quantitative analysis of dye uptake)
General Dyeing Workflow
The following diagram illustrates the general workflow for a laboratory-scale textile dyeing experiment with this compound.
Caption: General workflow for textile dyeing experiments.
Protocol for Dyeing Nylon with this compound
This protocol is designed for achieving level dyeing on nylon substrates.
-
Substrate Preparation: Scour the nylon material with a 1 g/L solution of a non-ionic detergent at 60°C for 30 minutes to remove any impurities. Rinse thoroughly with distilled water.
-
Dye Bath Preparation:
-
Prepare a stock solution of this compound (e.g., 1 g/L in distilled water).
-
Fill a dyeing vessel with the required volume of distilled water to achieve the desired liquor ratio (e.g., 40:1).
-
Add the calculated amount of dye stock solution to the dye bath.
-
If using, add a leveling agent such as sodium sulfate (e.g., 5 g/L).
-
Adjust the pH of the dye bath to the desired level (typically between 4 and 6 for dark shades and 6 and 7 for light shades) using a dilute solution of acetic acid.
-
-
Dyeing Process:
-
Introduce the wetted nylon substrate into the dye bath at room temperature.
-
Gradually raise the temperature of the dye bath to 95-100°C over 30-45 minutes while stirring continuously.
-
Maintain the temperature and continue dyeing for 45-60 minutes.
-
-
Post-Dyeing Treatment:
-
Allow the dye bath to cool gradually to about 60°C before removing the dyed substrate.
-
Rinse the substrate with cold water until the water runs clear.
-
Wash the dyed substrate with a 1 g/L solution of a non-ionic detergent at 50-60°C for 15 minutes to remove any unfixed dye.
-
Rinse thoroughly with cold water and air dry.
-
Protocol for Dyeing Wool with this compound
This protocol is suitable for dyeing wool fibers, yarn, or fabric.
-
Substrate Preparation: Scour the wool material as described for nylon.
-
Dye Bath Preparation:
-
Prepare the dye bath similarly to the nylon dyeing protocol. A liquor ratio of 40:1 is recommended.
-
The optimal pH for dyeing wool with acid dyes is generally in the acidic range. Start with a pH of around 6.0.
-
-
Dyeing Process:
-
Introduce the wetted wool substrate into the dye bath at approximately 40°C.
-
Slowly increase the temperature to a near boil (95-98°C) over 45-60 minutes. Avoid rapid boiling to prevent felting of the wool.
-
Hold the temperature for 45-60 minutes, ensuring gentle agitation.
-
-
Post-Dyeing Treatment:
-
Allow the dye bath to cool down slowly to prevent thermal shock to the wool fibers.
-
Follow the rinsing and washing procedures as outlined for nylon.
-
Quantitative Data and Performance
Colorfastness Properties
The following table summarizes the colorfastness of this compound on textiles according to ISO standards. The ratings are on a scale of 1 to 5, with 5 being the highest fastness.
| Fastness Property | ISO Test Method | Rating |
| Light Fastness | ISO 105-B02 | 6-7[2] |
| Washing (Fading) | ISO 105-C06 | 4-5[2] |
| Washing (Staining) | ISO 105-C06 | 5[2] |
| Perspiration (Fading) | ISO 105-E04 | 4-5[2] |
| Perspiration (Staining) | ISO 105-E04 | 4-5[2] |
| Water (Fading) | ISO 105-E01 | 4-5 |
| Water (Staining) | ISO 105-E01 | 5 |
| Rubbing (Dry) | ISO 105-X12 | 4-5 |
| Rubbing (Wet) | ISO 105-X12 | 4 |
Note: Ratings for water and rubbing fastness are typical for this class of dye and may vary based on dyeing parameters and substrate.
Effect of pH on Dyeing Nylon
The pH of the dye bath is a critical parameter in the dyeing of nylon with acid dyes. The following diagram illustrates the relationship between pH and dye uptake.
Caption: Relationship between pH and dyeing outcome on nylon.
Spectrophotometric Analysis of Dye Uptake
The percentage of dye exhaustion from the dye bath can be quantified using a UV-Vis spectrophotometer.
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). Plot a calibration curve of absorbance versus concentration.
-
Dye Bath Analysis: Before and after the dyeing process, take an aliquot of the dye bath. Dilute as necessary to fall within the range of the calibration curve.
-
Measure Absorbance: Measure the absorbance of the initial and final dye bath samples at λmax.
-
Calculate Dye Uptake: Use the calibration curve to determine the initial and final concentrations of the dye in the dye bath. The percentage of dye exhaustion can be calculated using the following formula:
% Exhaustion = [(Initial Concentration - Final Concentration) / Initial Concentration] x 100
Safety Precautions
-
Always work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of the dye powder. Use a dust mask if necessary.
-
Consult the Safety Data Sheet (SDS) for this compound for detailed safety and handling information.
References
Application Notes and Protocols for Acid Yellow 199 as a pH Indicator in Titrations
Introduction
Acid Yellow 199 is a monoazo dye, primarily utilized in the textile industry for dyeing materials like nylon and wool.[1][2] Azo dyes are a class of organic compounds characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), which forms a chromophore responsible for their color.[3] Many azo dyes exhibit pH-dependent color changes, a property that allows them to function as pH indicators in acid-base titrations.[4][5][6][7] The color change is a result of the protonation or deprotonation of the molecule, which alters the electronic structure and, consequently, the absorption spectrum of the dye.[4][8]
These notes provide a framework for evaluating and utilizing this compound as a potential pH indicator for various titration applications.
Mechanism of Action as a pH Indicator
The function of an azo dye as a pH indicator is rooted in its ability to exist in two different colored forms depending on the hydrogen ion concentration of the solution. The azo group (-N=N-) can accept a proton in acidic conditions, leading to a change in the electronic conjugation of the molecule. This alteration in the chromophore system results in a visible color shift. The equilibrium between the acidic (protonated) and basic (deprotonated) forms of the indicator determines the color of the solution.
Below is a generalized signaling pathway illustrating the protonation/deprotonation mechanism of an azo dye.
Caption: Generalized equilibrium of an azo dye pH indicator.
Quantitative Data (Hypothetical)
Since experimental data for this compound as a pH indicator is not available, the following table presents hypothetical but plausible values based on the characteristics of similar azo dyes. These values would need to be determined experimentally.
| Parameter | Hypothetical Value |
| Appearance | Bright orange powder |
| Solubility | Soluble in water |
| pKa | 4.5 |
| pH Transition Range | 3.5 - 5.5 |
| Color in Acidic Medium (pH < 3.5) | Red |
| Color in Transition Range (pH 3.5 - 5.5) | Orange |
| Color in Basic Medium (pH > 5.5) | Yellow |
Experimental Protocols
The following protocols outline the steps for preparing an this compound indicator solution and using it in a strong acid-strong base titration.
1. Preparation of this compound Indicator Solution (0.1% w/v)
This protocol describes the preparation of a stock solution of the indicator.
Caption: Workflow for preparing this compound indicator solution.
Methodology:
-
Weigh 0.1 g of this compound powder using an analytical balance.
-
Transfer the powder to a 100 mL volumetric flask.
-
Add approximately 50 mL of deionized water and swirl to dissolve the powder.
-
If necessary, gently heat the solution to aid dissolution, then allow it to cool to room temperature.
-
Once dissolved, dilute the solution to the 100 mL mark with deionized water.
-
Stopper the flask and invert it several times to ensure a homogeneous solution.
-
Transfer the solution to a labeled storage bottle and store it in a dark place.
2. Strong Acid-Strong Base Titration Protocol
This protocol details the use of the prepared this compound indicator solution for the titration of hydrochloric acid (HCl) with sodium hydroxide (B78521) (NaOH).
Methodology:
-
Pipette a known volume (e.g., 25.00 mL) of the hydrochloric acid solution of unknown concentration into a clean Erlenmeyer flask.
-
Add 2-3 drops of the 0.1% this compound indicator solution to the flask. The solution should take on the acidic color of the indicator (hypothetically red).
-
Fill a burette with a standardized sodium hydroxide solution (e.g., 0.1 M NaOH). Record the initial burette reading.
-
Slowly add the NaOH solution from the burette to the HCl solution in the flask while continuously swirling the flask.
-
As the endpoint is approached, the NaOH should be added drop by drop.
-
The endpoint is reached when the solution exhibits a distinct and permanent color change from the acidic color to the basic color (hypothetically from red to yellow).
-
Record the final burette reading. The volume of NaOH used is the difference between the final and initial readings.
-
Repeat the titration at least two more times to ensure concordant results.
-
Calculate the concentration of the hydrochloric acid using the formula: Macid × Vacid = Mbase × Vbase
The following diagram illustrates the titration workflow.
Caption: Experimental workflow for acid-base titration.
Considerations and Further Research
-
Experimental Validation: It is crucial to experimentally determine the pKa and pH transition range of this compound to ascertain its suitability as a pH indicator for different types of titrations (e.g., weak acid-strong base, strong acid-weak base).
-
Indicator Concentration: The optimal concentration of the indicator solution may need to be adjusted to achieve a sharp and clear color change at the endpoint.
-
Interferences: The presence of other colored substances in the analyte solution could interfere with the visual determination of the endpoint.
By following these protocols and considerations, researchers can systematically evaluate the potential of this compound as a novel pH indicator for various analytical applications.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. specialchem.com [specialchem.com]
- 3. jchemrev.com [jchemrev.com]
- 4. quora.com [quora.com]
- 5. Synthesis, characterization and application of a novel polyazo dye as a universal acid–base indicator - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04930A [pubs.rsc.org]
- 6. jih.uobaghdad.edu.iq [jih.uobaghdad.edu.iq]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
Application of Acid Yellow 199 in Wastewater Treatment Studies: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the study of Acid Yellow 199 removal from wastewater. The methodologies covered include biosorption, advanced oxidation processes (AOPs), and microbial degradation. Quantitative data from cited studies are summarized in tables for comparative analysis, and experimental workflows and reaction mechanisms are illustrated with diagrams.
Biosorption of this compound
Biosorption is a promising method for dye removal that utilizes low-cost biological materials as adsorbents. This section focuses on the use of magnetic sargassum, a type of brown algae, for the removal of this compound.
Application Notes:
Magnetic modification of sargassum biomass allows for easy separation of the adsorbent from the treated wastewater using a magnetic field. The biosorption of this compound onto magnetic sargassum has been shown to be pH-dependent, with optimal removal occurring in acidic conditions (pH 2.0)[1]. The adsorption process is relatively rapid, reaching equilibrium in under two hours[1]. The equilibrium data for similar dyes on this type of biosorbent have been successfully fitted to the Langmuir isotherm model, suggesting a monolayer adsorption process[1][2].
Quantitative Data for Biosorption
Table 1: Biosorption Conditions and Isotherm Model Fitness for Acid Dyes on Sargassum-Based Adsorbents
| Parameter | This compound on Magnetic Sargassum | Other Acid Dyes on Modified Sargassum |
| Optimal pH | 2.0[1] | 1.5 - 8.0[2][3] |
| Equilibrium Time | < 2 hours[1] | 30 - 120 minutes[2] |
| Best Fit Isotherm Model | Langmuir[1] | Langmuir[2] |
| Maximum Adsorption Capacity (q_max) | Data not available in search results | 110.4 - 193.8 mg/g (for various dyes)[1][2] |
| Langmuir Constant (K_L) | Data not available in search results | Data not available in search results |
| Freundlich Constant (K_F) | Data not available in search results | Data not available in search results |
| Freundlich Exponent (n) | Data not available in search results | Data not available in search results |
Experimental Protocols:
Protocol 1: Preparation of Magnetic Sargassum Biosorbent
This protocol is based on general methods for the magnetic modification of algae[3][4].
-
Sargassum Preparation:
-
Collect fresh Sargassum sp. and wash thoroughly with tap water to remove salt and debris.
-
Wash again with deionized water.
-
Dry the biomass in an oven at 60°C for 24 hours.
-
Grind the dried sargassum into a fine powder and sieve to a uniform particle size.
-
-
Magnetic Modification (Co-precipitation Method):
-
Disperse 2 g of sargassum powder in 200 mL of deionized water and sonicate for 25 minutes to achieve a dispersed suspension[4].
-
Prepare a solution of FeCl₃·6H₂O and FeCl₂·4H₂O in a 2:1 molar ratio in deionized water.
-
Add the iron salt solution to the sargassum suspension and stir vigorously.
-
Increase the temperature of the mixture to 80°C.
-
Add a 25% ammonia (B1221849) solution dropwise to raise the pH to 10-11, inducing the co-precipitation of iron oxides onto the biomass surface.
-
Continue stirring for 1-2 hours at 80°C.
-
Allow the mixture to cool to room temperature.
-
Separate the magnetic biosorbent using a strong magnet and wash repeatedly with deionized water until the pH of the supernatant is neutral.
-
Dry the magnetic sargassum biosorbent at 60°C overnight.
-
Protocol 2: Batch Biosorption of this compound
-
Preparation of Dye Solution:
-
Prepare a stock solution of this compound (e.g., 1000 mg/L) in deionized water.
-
Prepare working solutions of desired concentrations (e.g., 20, 50, 100, 200 mg/L) by diluting the stock solution.
-
-
Batch Adsorption Experiment:
-
Add a known amount of magnetic sargassum biosorbent (e.g., 0.1 g) to a series of flasks containing a fixed volume of this compound solution (e.g., 50 mL) of varying initial concentrations.
-
Adjust the initial pH of the solutions to the desired value (e.g., 2.0) using 0.1 M HCl or 0.1 M NaOH.
-
Place the flasks in a shaker and agitate at a constant speed (e.g., 150 rpm) at a controlled temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 2 hours).
-
-
Analysis:
-
After agitation, separate the biosorbent from the solution using a magnet.
-
Measure the final concentration of this compound in the supernatant using a UV-Vis spectrophotometer at its maximum absorbance wavelength.
-
Calculate the amount of dye adsorbed per unit mass of adsorbent (q_e) and the removal efficiency.
-
-
Isotherm Modeling:
-
Plot the equilibrium adsorption capacity (q_e) against the equilibrium concentration (C_e).
-
Fit the experimental data to the Langmuir and Freundlich isotherm models to determine the adsorption constants.
-
Visualization:
Caption: Experimental workflow for biosorption of this compound.
Advanced Oxidation Processes (AOPs)
AOPs are highly effective for the degradation of refractory organic pollutants like azo dyes. This section details the application of Fenton, Photo-Fenton, and Ozonation processes for the treatment of wastewater containing this compound.
Application Notes:
Fenton and Photo-Fenton processes utilize hydroxyl radicals (•OH), which are powerful oxidizing agents, to degrade dye molecules. These processes are most effective under acidic conditions (typically pH 3)[5][6]. The Photo-Fenton process is an enhancement of the Fenton process where UV irradiation accelerates the regeneration of Fe²⁺ and the generation of additional hydroxyl radicals, often leading to higher degradation efficiency[7]. Ozonation is another potent AOP where ozone (O₃) directly or indirectly (through the formation of •OH) oxidizes the dye molecules. The efficiency of ozonation can be influenced by pH and the presence of other substances in the wastewater[8].
Quantitative Data for AOPs
Table 2: Experimental Conditions and Removal Efficiencies for AOPs on Yellow Azo Dyes
| Parameter | Fenton (Acid Light Yellow 2G)[5] | Photo-Fenton (Model Azo Dyes)[9] | Ozonation (Acid Yellow 17)[8] |
| Optimal pH | 3 | 2-3 | Not specified (natural pH 5.7) |
| [Fe²⁺] | 0.1 mmol/L | Varies | N/A |
| [H₂O₂] | 0.6 mmol/L | Varies | N/A |
| Ozone Gas Concentration | N/A | N/A | 16 g/m³ |
| Reaction Time | 300 s | 70 min (decolorization) | 45 min |
| Removal Efficiency (Color) | 94.66% | ~100% | 98% |
| TOC/COD Removal | Data not available | 100% (mineralization in 180 min) | Data not available |
Experimental Protocols:
Protocol 3: Fenton Oxidation of this compound
This protocol is adapted from studies on similar azo dyes[5].
-
Materials: this compound, Ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O), Hydrogen peroxide (30%), Sulfuric acid (H₂SO₄), Sodium hydroxide (B78521) (NaOH), UV-Vis Spectrophotometer.
-
Procedure:
-
In a beaker, place a known volume (e.g., 200 mL) of this compound solution of a specific concentration (e.g., 50 mg/L).
-
Adjust the pH of the solution to 3.0 using 0.1 M H₂SO₄ or 0.1 M NaOH.
-
Add the required amount of FeSO₄·7H₂O to achieve the desired Fe²⁺ concentration (e.g., 0.1 mmol/L).
-
Initiate the reaction by adding the required amount of H₂O₂ (e.g., 0.6 mmol/L).
-
Stir the solution at a constant speed at room temperature.
-
Withdraw samples at different time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes).
-
Quench the reaction in the samples by adding a strong NaOH solution to raise the pH and precipitate the iron.
-
Centrifuge or filter the samples to remove the precipitate.
-
Analyze the supernatant for residual dye concentration using a UV-Vis spectrophotometer.
-
Protocol 4: Photo-Fenton Oxidation of this compound
-
Apparatus: In addition to the materials in Protocol 3, a photoreactor equipped with a UV lamp (e.g., mercury lamp) is required.
-
Procedure:
-
Follow steps 2a-2c from Protocol 3.
-
Place the beaker inside the photoreactor.
-
Turn on the UV lamp and allow it to stabilize.
-
Initiate the reaction by adding H₂O₂.
-
Follow steps 2e-2h from Protocol 3 for sample collection and analysis.
-
Protocol 5: Ozonation of this compound
This protocol is based on general ozonation procedures for dye wastewater[8].
-
Apparatus: Ozone generator, gas washing bottle or bubble column reactor, gas flow meter, ozone analyzer.
-
Procedure:
-
Fill the reactor with a known volume of this compound solution.
-
Start the ozone generator and bubble ozone gas through the solution at a constant flow rate.
-
Monitor the ozone concentration in the inlet and outlet gas streams.
-
Withdraw liquid samples at different time intervals.
-
Analyze the samples for residual dye concentration.
-
Visualization:
Caption: Reaction mechanism of the Fenton and Photo-Fenton processes.
Microbial Degradation of this compound
Microbial degradation offers an environmentally friendly approach to dye wastewater treatment. The bacterium Shewanella oneidensis MR-1 has been shown to decolorize this compound.
Application Notes:
Shewanella oneidensis MR-1, a facultative anaerobe, can decolorize this compound under microaerophilic conditions[10][11]. The decolorization mechanism involves the reduction of the azo bond by enzymes such as azoreductase[10][11]. The optimal pH for this process is between 6.0 and 8.0[10][11]. The presence of certain metal ions like Pb²⁺, Cd²⁺, Cu²⁺, and Fe³⁺/Fe²⁺ can inhibit the decolorization process, while Mg²⁺ has a slight enhancing effect[10][11].
Quantitative Data for Microbial Degradation
Table 3: Microbial Degradation of this compound by Shewanella oneidensis MR-1
| Parameter | Value | Reference |
| Organism | Shewanella oneidensis MR-1 | [10][11] |
| Optimal pH | 6.0 - 8.0 | [10][11] |
| Decolorization Efficiency | 78.25% | [10][11] |
| Mechanism | Azo bond reduction | [10][11] |
| Key Enzyme | Azoreductase | [10][11] |
| Inhibitors | Pb²⁺, Cd²⁺, Cu²⁺, Fe³⁺, Fe²⁺ | [10][11] |
| Enhancers | Mg²⁺ (slight) | [10][11] |
Experimental Protocols:
Protocol 6: Cultivation of Shewanella oneidensis MR-1 and Decolorization Assay
This protocol is based on the methodology described for S. oneidensis MR-1[11][12][13].
-
Media Preparation:
-
Luria-Bertani (LB) medium: For routine cultivation.
-
Experimental Medium: 2.0 g/L lactate, 1.5 g/L KH₂PO₄, 1.0 g/L yeast extract, 0.5 g/L NaCl, 0.1 g/L NH₄Cl. Autoclave and add sterile this compound solution to the desired concentration.
-
-
Inoculum Preparation:
-
Inoculate a single colony of S. oneidensis MR-1 into LB medium and incubate aerobically overnight.
-
Transfer the overnight culture to an anaerobic medium with an alternative electron acceptor (e.g., fumarate) and incubate for 24 hours[12].
-
Harvest the cells by centrifugation, wash three times with a suitable buffer, and resuspend in the experimental medium to a specific optical density.
-
-
Decolorization Experiment:
-
Inoculate the experimental medium containing this compound with the prepared S. oneidensis MR-1 culture.
-
Incubate under microaerophilic or anaerobic conditions at a controlled temperature (e.g., 30°C).
-
Withdraw samples at regular intervals.
-
Centrifuge the samples to pellet the bacterial cells.
-
Measure the absorbance of the supernatant at the maximum wavelength of this compound to determine the extent of decolorization.
-
Protocol 7: Azoreductase Activity Assay
-
Preparation of Cell-Free Extract:
-
Harvest the bacterial cells from the decolorization experiment by centrifugation.
-
Wash the cell pellet with phosphate (B84403) buffer (pH 7.4).
-
Resuspend the cells in the same buffer and lyse them by sonication or using a lysis reagent.
-
Centrifuge the lysate to remove cell debris. The supernatant is the cell-free extract containing the enzymes.
-
-
Enzyme Assay:
-
The reaction mixture contains phosphate buffer, NADH as an electron donor, and this compound as the substrate.
-
Initiate the reaction by adding the cell-free extract.
-
Monitor the decrease in absorbance at the maximum wavelength of this compound over time.
-
Calculate the enzyme activity based on the rate of dye reduction.
-
Visualization:
Caption: Workflow and mechanism of microbial degradation of this compound.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. researchgate.net [researchgate.net]
- 3. Sustainable synthesis of magnetic Sargassum siliquastrum activated carbon loaded with NiS nanorods for adsorption of 2,4-D herbicide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Basic dyes removal by adsorption process using magnetic Fucus vesiculosus (brown algae) [jwent.net]
- 5. neptjournal.com [neptjournal.com]
- 6. Decolorization and degradation of dyes with mediated fenton reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Degradation of dyes in aqueous solutions by the Fenton process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Performance of the photo-Fenton process in the degradation of a model azo dye mixture - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 10. The decolorisation capacity and mechanism of Shewanella oneidensis MR-1 for methyl orange and this compound under microaerophilic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Local Acidification Limits the Current Production and Biofilm Formation of Shewanella oneidensis MR-1 With Electrospun Anodes [frontiersin.org]
- 13. mdpi.com [mdpi.com]
Application Note: Bioremediation of Acid Yellow 199 Azo Dye Using Bacterial Strains
Introduction Acid Yellow 199 is a synthetic azo dye widely used in the textile and printing industries.[1] The release of effluents containing this dye into water bodies is a significant environmental concern due to its persistence, potential toxicity, and the formation of carcinogenic aromatic amines upon breakdown.[2][3] Bioremediation, which utilizes microorganisms to degrade or transform pollutants, has emerged as a cost-effective and eco-friendly alternative to conventional physicochemical treatment methods.[4][5] This document provides detailed protocols for researchers and scientists on the isolation, characterization, and application of bacterial strains for the effective bioremediation of this compound. The process typically involves an initial reductive cleavage of the dye's azo bond (–N=N–) under microaerophilic or anaerobic conditions, followed by the aerobic degradation of the resulting aromatic amines.[4][6]
Bacterial Strains and Performance Data
The efficiency of bioremediation is highly dependent on the bacterial strain and environmental conditions. Various bacterial genera, including Pseudomonas, Bacillus, and Shewanella, have demonstrated the ability to decolorize azo dyes.[7][8][9] The degradation process is mediated by enzymes such as azoreductases, laccases, and peroxidases.[3][4][9]
Table 1: Performance of Bacterial Strains in Azo Dye Decolorization
| Bacterial Strain/Consortium | Azo Dye | Initial Conc. (mg/L) | Time (h) | Decolorization (%) | Optimal pH | Optimal Temp. (°C) | Reference |
|---|---|---|---|---|---|---|---|
| Shewanella oneidensis MR-1 | This compound | Not Specified | - | - | - | - | [7] |
| Lysinibacillus fusiformis | Methyl Red | - | 2 | 96 | Neutral | 30 ± 2 | [4] |
| Bacillus megaterium PMS82 | Acid Orange | 100 | 16 | 100 | 6.0 - 9.0 | 25 - 40 | [10] |
| Bacillus sp. Strain TR (Laccase) | Acid Yellow | 100-500 | 96 | 76.4 | 7.0 | 37 | [8] |
| Providencia rettgeri & Pseudomonas sp. | Reactive Black 5 | 100 | 12-30 | 98-99 | 7.0 | 30 | [6] |
| Bacterial Consortium | Azo-Red | 100 | 96 | 90 | 5.8 | 32 ± 1 |[2] |
Table 2: Key Enzymes in Azo Dye Bioremediation
| Enzyme | EC Number | Mechanism of Action | Required Cofactors | Optimal Condition |
|---|---|---|---|---|
| Azoreductase | 1.7.1.17 | Reductive cleavage of azo bonds to form aromatic amines.[4] | FADH₂, NADPH, NADH[4] | Anaerobic/Microaerophilic |
| Laccase | 1.10.3.2 | Oxidation of phenolic and non-phenolic compounds via a radical-mediated mechanism.[4][11] | None (uses O₂) | Aerobic |
| Lignin Peroxidase | 1.11.1.14 | H₂O₂-dependent oxidation of a wide range of compounds.[4] | H₂O₂ | Aerobic |
| Manganese Peroxidase | 1.11.1.13 | H₂O₂-dependent oxidation, requires Mn²⁺ as a mediating substrate.[4] | H₂O₂, Mn²⁺ | Aerobic |
| NADH-DCIP Reductase | 1.6.99.3 | Non-specific reductase that can participate in azo dye reduction.[9] | NADH | Anaerobic/Microaerophilic |
Experimental Workflow and Protocols
The overall process for identifying and utilizing bacteria for bioremediation follows a structured workflow from isolation to final application and analysis.
Caption: General workflow for bioremediation studies.
Protocol 1: Isolation and Screening of Bacteria
Objective: To isolate bacterial strains capable of degrading this compound from environmental samples.
Materials:
-
Nutrient Agar (NA) and Nutrient Broth (NB)
-
Mineral Salt Medium (MSM)
-
This compound dye stock solution (1 g/L)
-
Sterile Petri plates, flasks, and pipettes
-
Incubator
Procedure:
-
Enrichment: Inoculate 1 g of soil or 1 mL of water from a dye-contaminated site into 100 mL of MSM containing 100 mg/L of this compound. Incubate at 30-37°C for 5-7 days.
-
Isolation: Spread 0.1 mL of the enriched culture onto NA plates containing 100 mg/L of this compound. Incubate at 30-37°C for 24-48 hours.[2]
-
Screening: Observe the plates for bacterial colonies that form a clear halo or zone of clearance around them, indicating dye degradation.[2]
-
Purification: Select and streak the promising colonies onto fresh NA plates to obtain pure cultures. Store pure isolates on NA slants for further use.[2]
Protocol 2: Dye Decolorization Assay
Objective: To quantify the decolorization of this compound by the isolated bacterial strains in a liquid medium.
Materials:
-
UV-Vis Spectrophotometer
-
Centrifuge
-
Pure bacterial culture
-
Nutrient Broth or MSM
-
This compound stock solution
Procedure:
-
Inoculum Preparation: Grow a pure culture of the selected bacterium in NB at 37°C for 16-24 hours to reach the log phase.[5]
-
Assay Setup: In a 250 mL flask, add 100 mL of sterile NB or MSM. Add this compound to a final concentration of 100 mg/L.
-
Inoculation: Inoculate the flask with 5% (v/v) of the prepared bacterial culture. An uninoculated flask serves as a control.[5]
-
Incubation: Incubate the flasks under desired conditions (e.g., 37°C, static/microaerophilic for azoreductase activity or shaking for laccase activity) for a specified period (e.g., 96 hours).[2][5]
-
Measurement: At regular intervals (e.g., 12, 24, 48, 72, 96 h), withdraw 3-5 mL of the culture. Centrifuge at 10,000 rpm for 10 minutes to pellet the bacterial cells.
-
Analysis: Measure the absorbance of the supernatant at the maximum wavelength (λmax) of this compound using the UV-Vis spectrophotometer.
-
Calculation: Calculate the percentage of decolorization using the following formula: Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] × 100
Protocol 3: Enzyme Assays
Objective: To determine the activity of key dye-degrading enzymes.
Procedure for Azoreductase Assay:
-
Enzyme Extraction: Harvest bacterial cells from the decolorization assay, wash with phosphate (B84403) buffer (50 mM, pH 7.4), and lyse the cells by sonication to obtain a cell-free extract.
-
Reaction Mixture: The reaction mixture (3 mL) contains phosphate buffer, cell-free extract, NADH (0.25 mM), and the azo dye substrate.
-
Measurement: Initiate the reaction by adding the dye. Monitor the decrease in absorbance at the dye's λmax. One unit of azoreductase activity is defined as the amount of enzyme required to decolorize 1 µmol of dye per minute.
Procedure for Laccase Assay:
-
Substrate: Use ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) as a substrate.
-
Reaction Mixture: The mixture contains acetate (B1210297) buffer (100 mM, pH 5.0), cell-free extract, and ABTS.
-
Measurement: Monitor the oxidation of ABTS by measuring the increase in absorbance at 420 nm. One unit of laccase activity is defined as the amount of enzyme that oxidizes 1 µmol of ABTS per minute.
Degradation Pathway and Mechanism
The bacterial degradation of azo dyes is a complex process involving different enzymes that can work under varying oxygen conditions. A sequential microaerophilic/aerobic process is often most effective for complete mineralization.[6]
Caption: Sequential microaerophilic/aerobic degradation of azo dyes.
Protocol 4: Biodegradation and Toxicity Analysis
Objective: To confirm the degradation of this compound into smaller, non-toxic compounds.
Biodegradation Analysis:
-
UV-Visible Spectroscopy: Scan the supernatant from the decolorization assay across a wavelength range (e.g., 200-800 nm). A disappearance of the major peak in the visible region and changes in the UV region suggest structural modification of the dye molecule.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Analyze the extracted metabolites to identify changes in functional groups. The disappearance of the azo bond peak (–N=N–, typically around 1600-1630 cm⁻¹) and the appearance of new peaks corresponding to amines (–NH₂) can confirm the degradation pathway.
-
High-Performance Liquid Chromatography (HPLC): Separate and quantify the parent dye and its degradation intermediates. A decrease in the peak corresponding to this compound and the appearance of new peaks at different retention times confirms biodegradation.[8]
Toxicity Assessment (Acute Toxicity Assay):
-
Test Organism: Use a sensitive aquatic invertebrate like Daphnia magna.[6]
-
Procedure: Expose the organisms to different concentrations of the untreated dye solution and the bacterially-treated (degraded) supernatant for 48 hours.
-
Endpoint: Record the mortality or immobilization of Daphnia magna in each solution.
-
Analysis: A significant reduction in toxicity in the treated supernatant compared to the original dye solution indicates successful detoxification.[6]
Logical Flow for Sequential Bioremediation
For complete mineralization and detoxification, a two-stage process is often necessary. The initial anaerobic or microaerophilic step breaks the chromophore, while the subsequent aerobic step degrades the potentially harmful aromatic amines.
Caption: Logic of a two-stage bioreactor system.
References
- 1. taylorfrancis.com [taylorfrancis.com]
- 2. Decolourization of Azo-Dyes by Bacterial Consortium – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 3. An Integrative Approach to Study Bacterial Enzymatic Degradation of Toxic Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Biodecolorization and degradation of textile azo dyes using Lysinibacillus sphaericus MTCC 9523 [frontiersin.org]
- 6. Biodegradation and detoxification of textile azo dyes by bacterial consortium under sequential microaerophilic/aerobic processes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Bioremedial Application of Bacillus Megaterium PMS82 in Microbial Degradation of Acid Orange Dye [pubs.sciepub.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Photocatalytic Degradation of Acid Yellow 199 with TiO₂
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the photocatalytic degradation of the azo dye, Acid Yellow 199, using titanium dioxide (TiO₂) as a photocatalyst. While specific quantitative data for this compound is limited in published literature, the protocols and expected outcomes are based on extensive research on the photocatalytic degradation of similar azo dyes.
Introduction
This compound is a synthetic monoazo dye used in various industrial applications, including textiles and printing. Due to its complex aromatic structure, it is resistant to conventional wastewater treatment methods, posing environmental concerns. Advanced oxidation processes (AOPs), such as heterogeneous photocatalysis with TiO₂, have emerged as a promising technology for the complete mineralization of such recalcitrant organic pollutants.[1][2]
Titanium dioxide, particularly in its anatase form, is a widely used photocatalyst due to its high photoactivity, chemical stability, low cost, and non-toxicity.[3] Upon irradiation with UV light, TiO₂ generates highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (O₂⁻•), which can non-selectively degrade organic molecules into simpler, non-toxic compounds like CO₂, H₂O, and mineral acids.
Principle of TiO₂ Photocatalysis
The photocatalytic degradation of organic pollutants by TiO₂ is initiated by the absorption of a photon with energy equal to or greater than its bandgap (3.2 eV for anatase). This creates an electron-hole pair (e⁻-h⁺). The photogenerated holes are powerful oxidizing agents that can directly oxidize the dye molecules adsorbed on the TiO₂ surface or react with water to produce hydroxyl radicals. The electrons can reduce molecular oxygen to superoxide radicals, which can further react to form other ROS. These highly reactive species are responsible for the degradation of the dye molecules.
Factors Affecting Photocatalytic Degradation
Several operational parameters significantly influence the efficiency of the photocatalytic degradation of azo dyes. Optimization of these parameters is crucial for achieving high degradation rates.
-
pH of the Solution: The pH of the reaction medium affects the surface charge of the TiO₂ particles and the speciation of the dye molecules. For many azo dyes, acidic conditions are favorable for degradation.[4]
-
Catalyst Loading: The concentration of the TiO₂ catalyst influences the number of active sites available for the reaction. An optimal loading exists beyond which the degradation rate may decrease due to light scattering and particle agglomeration.
-
Initial Dye Concentration: The initial concentration of the dye can affect the degradation rate. At high concentrations, the dye molecules can absorb a significant amount of light, reducing the photons reaching the catalyst surface.[4][5]
-
Presence of Oxidizing Agents: The addition of external oxidizing agents like hydrogen peroxide (H₂O₂) can enhance the degradation rate by acting as an electron scavenger and generating additional hydroxyl radicals.[3][4]
-
Light Intensity: The rate of photocatalysis is generally proportional to the light intensity up to a certain limit.
Quantitative Data Summary (Analogous Azo Dyes)
Due to the lack of specific quantitative data for this compound, the following tables summarize typical degradation efficiencies and kinetic data for other similar "Acid Yellow" and azo dyes under various experimental conditions. This data provides a baseline for expected results when degrading this compound.
Table 1: Effect of Operational Parameters on the Degradation of "Acid Yellow" Dyes
| Parameter | Dye | Conditions | Degradation Efficiency (%) | Reference |
| pH | Reactive Yellow 145 | Initial Conc.: 30 mg/L, Time: not specified | ~95% at pH 3 | [4] |
| Initial Concentration | Acid Yellow 36 | Catalyst: V-doped TiO₂, Time: 160 min | 100% for 5 mg/L, decreases with increasing conc. | [5] |
| Catalyst Loading | General Azo Dyes | - | Optimal loading leads to maximum efficiency | [6] |
| H₂O₂ Addition | Reactive Yellow 145 | Initial Conc.: 30 mg/L, Time: not specified | Increased efficiency with optimal H₂O₂ conc. | [4] |
Table 2: Kinetic Parameters for the Photocatalytic Degradation of "Acid Yellow" Dyes
| Dye | Catalyst | Kinetic Model | Rate Constant (k) | Reference |
| Brilliant Yellow | nano TiO₂ | Langmuir-Hinshelwood (First-order) | 1.6 x 10⁻² min⁻¹ | [7] |
| Brilliant Yellow | 5% La₂O₃-TiO₂ | Langmuir-Hinshelwood (First-order) | 2.1 x 10⁻² min⁻¹ | [7] |
| Acid Orange 52 | TiO₂ nanoparticles | Pseudo-first-order | 0.0029 - 0.0391 min⁻¹ | [8] |
Experimental Protocols
This section provides detailed methodologies for conducting the photocatalytic degradation of this compound.
Materials and Reagents
-
This compound (analytical grade)
-
Titanium dioxide (Degussa P25 or other anatase form)
-
Deionized water
-
Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
Hydrogen peroxide (H₂O₂, 30%) (optional)
-
Photoreactor (with a UV lamp, e.g., mercury vapor lamp)
-
Magnetic stirrer
-
pH meter
-
UV-Vis spectrophotometer
-
Centrifuge or syringe filters
Preparation of Solutions
-
Dye Stock Solution: Prepare a stock solution of this compound (e.g., 100 mg/L) by dissolving the required amount of dye in deionized water.
-
Working Solutions: Prepare working solutions of the desired concentrations by diluting the stock solution.
Photocatalytic Degradation Procedure
-
Reactor Setup: Place a known volume of the this compound working solution (e.g., 100 mL) into the photoreactor.
-
Catalyst Addition: Add the desired amount of TiO₂ catalyst to the solution (e.g., 0.1 g/L to 2 g/L).[5]
-
Adsorption-Desorption Equilibrium: Stir the suspension in the dark for 30-60 minutes to ensure that an adsorption-desorption equilibrium is reached between the dye and the catalyst surface.
-
pH Adjustment: Adjust the pH of the solution to the desired value using HCl or NaOH.
-
Initiation of Photocatalysis: Turn on the UV lamp to initiate the photocatalytic reaction.
-
Sampling: At regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw a small aliquot of the suspension (e.g., 3-5 mL).
-
Sample Preparation for Analysis: Immediately centrifuge or filter the withdrawn sample to remove the TiO₂ particles.
-
Analysis: Measure the absorbance of the supernatant at the maximum absorption wavelength (λmax) of this compound using a UV-Vis spectrophotometer. The λmax for this compound should be determined by scanning the UV-Vis spectrum of the initial dye solution.
-
Calculation of Degradation Efficiency: The degradation efficiency can be calculated using the following formula: Degradation (%) = [(A₀ - Aₜ) / A₀] x 100 where A₀ is the initial absorbance of the dye solution and Aₜ is the absorbance at time t.
Visualizations
Experimental Workflow
Caption: Experimental workflow for photocatalytic degradation.
Signaling Pathway of TiO₂ Photocatalysis
Caption: Mechanism of TiO₂ photocatalytic degradation.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. lidsen.com [lidsen.com]
- 4. Factors Influencing the Photocatalytic Degradation of Reactive Yellow 145 by TiO2-Coated Non-Woven Fibers [scirp.org]
- 5. electrochemsci.org [electrochemsci.org]
- 6. Parameters affecting the photocatalytic degradation of dyes using TiO2-based photocatalysts: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iosrjournals.org [iosrjournals.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Decolorization of Acid Yellow 199 by Advanced Oxidation Processes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid Yellow 199 (AY 199) is a synthetic azo dye widely used in the textile industry. Due to its complex aromatic structure, it is resistant to conventional wastewater treatment methods, leading to persistent coloration of effluents and potential environmental concerns. Advanced Oxidation Processes (AOPs) are a class of powerful water treatment technologies that rely on the in-situ generation of highly reactive hydroxyl radicals (•OH) to effectively decolorize and mineralize refractory organic pollutants like this compound. This document provides detailed application notes and experimental protocols for the decolorization of this compound using various AOPs, including ozonation, Fenton, and photo-Fenton processes.
Data Presentation
The following tables summarize quantitative data on the decolorization of this compound and similar azo dyes using different AOPs. This data is compiled from various research studies to provide a comparative overview of the efficacy of each method.
Table 1: Ozonation of Azo Dyes
| Parameter | Acid Yellow 19 | Direct Blue 199 | Acid Yellow 17 |
| Initial Dye Conc. | Not Specified | Not Specified | 100, 200, 300 mg/L |
| Ozone Gas Flow Rate | Not Specified | Not Specified | 150, 200, 250 L/h |
| Ozone Gas Conc. | Not Specified | Not Specified | 5.5, 11, 16.5 g/m³ |
| pH | Not Specified | Not Specified | Not Specified |
| Reaction Time | Not Specified | 5 min | 45 min |
| Decolorization Eff. | High | ~100%[1] | 98%[2] |
| TOC Removal | Not Specified | ~60%[1] | Not Specified |
Table 2: Fenton and Photo-Fenton Processes for Azo Dye Decolorization
| Parameter | Fenton | Photo-Fenton |
| Target Dye | Acid Yellow 23 | Acid Yellow 23 |
| Initial Dye Conc. | 40 mg/L | 40 mg/L |
| [Fe²⁺] | 0.07 mmol | 0.07 mmol |
| [H₂O₂] | 500 mg/L | 500 mg/L |
| pH | 3 | 3 |
| Reaction Time | 20 min | 5 min |
| Decolorization Eff. | 97.4%[3] | 98.68%[3] |
| TOC Removal | Not Specified | 90% (aromatic content)[3] |
| Light Source | N/A | UV light |
Experimental Protocols
Ozonation Protocol
This protocol describes a general procedure for the decolorization of this compound using ozonation.
Materials and Reagents:
-
This compound solution of known concentration
-
Ozone generator
-
Gas washing bottle or bubble column reactor
-
Oxygen supply
-
Magnetic stirrer and stir bar
-
Potassium iodide (KI) solution for ozone trap
-
UV-Vis Spectrophotometer
Procedure:
-
Solution Preparation: Prepare a stock solution of this compound in deionized water. Dilute the stock solution to the desired experimental concentration.
-
Reactor Setup: Place a known volume of the dye solution into the gas washing bottle or bubble column reactor equipped with a magnetic stir bar.
-
Ozone Generation: Turn on the oxygen supply and the ozone generator. Allow the system to stabilize by passing the ozone gas through a bypass line to an ozone trap containing KI solution.
-
Initiation of Reaction: Once a stable ozone flow is achieved, divert the ozone gas stream into the reactor containing the dye solution. Start the magnetic stirrer to ensure proper mixing.
-
Sampling: At predetermined time intervals, withdraw aliquots of the reaction mixture.
-
Analysis: Immediately analyze the samples using a UV-Vis spectrophotometer at the maximum absorbance wavelength (λmax) of this compound to determine the residual dye concentration.
-
Calculation of Decolorization Efficiency: Decolorization Efficiency (%) = [(A₀ - Aₜ) / A₀] * 100 Where A₀ is the initial absorbance and Aₜ is the absorbance at time t.
Fenton Process Protocol
This protocol outlines the steps for the decolorization of this compound using the Fenton process.
Materials and Reagents:
-
This compound solution
-
Ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O)
-
Hydrogen peroxide (H₂O₂, 30% w/w)
-
Sulfuric acid (H₂SO₄) and Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
Magnetic stirrer and stir bar
-
pH meter
-
UV-Vis Spectrophotometer
Procedure:
-
Solution Preparation: Prepare a working solution of this compound at the desired concentration.
-
pH Adjustment: Place a known volume of the dye solution in a beaker on a magnetic stirrer. Adjust the pH of the solution to 3.0 using sulfuric acid or sodium hydroxide.[3]
-
Catalyst Addition: Add the required amount of FeSO₄·7H₂O to the solution to achieve the desired Fe²⁺ concentration. Allow it to dissolve completely.
-
Initiation of Reaction: Add the predetermined volume of H₂O₂ to the solution to start the reaction.
-
Sampling: Collect samples at regular intervals. To quench the reaction, immediately add a small amount of NaOH to raise the pH and precipitate the iron.
-
Analysis: Centrifuge or filter the samples to remove the precipitated iron hydroxide. Analyze the supernatant using a UV-Vis spectrophotometer to measure the absorbance of the dye.
-
Calculation of Decolorization Efficiency: Use the same formula as in the ozonation protocol.
Photo-Fenton Process Protocol
This protocol details the decolorization of this compound using the photo-Fenton process, which is an enhancement of the Fenton process with UV irradiation.
Materials and Reagents:
-
Same as for the Fenton process
-
UV lamp (e.g., medium-pressure mercury lamp)
-
Photoreactor
Procedure:
-
Solution Preparation and pH Adjustment: Follow steps 1 and 2 of the Fenton process protocol.
-
Reactor Setup: Transfer the pH-adjusted dye solution to the photoreactor.
-
Catalyst Addition: Add the required amount of FeSO₄·7H₂O to the reactor.
-
Initiation of Reaction: Turn on the UV lamp and simultaneously add the required amount of H₂O₂ to the reactor.[3]
-
Sampling and Analysis: Follow steps 5 and 6 of the Fenton process protocol.
-
Calculation of Decolorization Efficiency: Use the same formula as in the ozonation protocol.
Visualizations
Experimental Workflow for AOPs
References
Standard operating procedure for handling Acid Yellow 199 in the lab.
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed standard operating procedure (SOP) for the safe handling and use of Acid Yellow 199 in a laboratory setting. It includes essential safety protocols, experimental procedures, and waste disposal guidelines to ensure the well-being of laboratory personnel and to maintain a safe research environment.
Introduction to this compound
This compound is a single azo dye used in various industrial applications, including the dyeing of nylon and wool.[1][2][3] In a research context, its properties as a colored compound may be explored in staining protocols and other analytical applications. It is an orange powder that is soluble in water.[1][2] As with all azo dyes, it is crucial to handle this compound with care due to potential health risks.[4]
Hazard Identification and Safety Precautions
2.1. Potential Hazards:
-
Skin and Eye Irritation: May cause irritation upon contact with skin and eyes.[5]
-
Respiratory Irritation: Inhalation of dust may irritate the respiratory tract.[5]
-
Ingestion: Harmful if swallowed, potentially causing gastrointestinal irritation.[5]
-
Allergic Skin Reaction: May cause an allergic skin reaction.[6]
-
Aquatic Hazard: Harmful to aquatic life with long-lasting effects.[6]
2.2. Safety Precautions:
-
Always work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[5][7]
-
Avoid generating dust during handling.[5]
-
Wash hands thoroughly after handling the substance.[5]
-
Ensure that an eyewash station and safety shower are readily accessible.[5][7]
Personal Protective Equipment (PPE)
The following PPE must be worn at all times when handling this compound:
-
Eye Protection: Chemical safety goggles are mandatory.[5][8]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required.[5][8]
-
Body Protection: A lab coat must be worn.[8]
-
Respiratory Protection: For operations that may generate significant dust, a NIOSH-approved respirator is recommended.[5]
Quantitative Data Summary
| Property | Value | Reference |
| Chemical Formula | C₁₉H₁₅N₄NaO₆S | [5] |
| Molecular Weight | 450.40 g/mol | [5] |
| CAS Number | 70865-20-2 | [5] |
| Appearance | Yellow/Orange Powder | [5] |
| Odor | Odorless | [5] |
Experimental Protocols
Preparation of a 1% (w/v) Stock Solution
This protocol describes the preparation of a 1% (w/v) stock solution of this compound, which can be used for various staining applications.
Materials:
-
This compound powder
-
Deionized water
-
50 mL conical tube
-
Magnetic stirrer and stir bar
-
Weighing paper
-
Spatula
-
Analytical balance
Procedure:
-
Place a piece of weighing paper on the analytical balance and tare.
-
Carefully weigh 0.5 g of this compound powder using a spatula.
-
Transfer the powder to a 50 mL conical tube.
-
Add a magnetic stir bar to the tube.
-
Add approximately 40 mL of deionized water to the tube.
-
Place the tube on a magnetic stirrer and stir until the powder is completely dissolved.
-
Once dissolved, bring the final volume to 50 mL with deionized water.
-
Label the tube clearly with the chemical name, concentration, and date of preparation.
Hypothetical Protocol: Staining of Fixed Fibroblast Cells
This protocol provides a hypothetical application for staining the cytoplasm of fixed fibroblast cells for microscopic analysis.
Materials:
-
Fixed fibroblast cells on coverslips
-
1% (w/v) this compound stock solution
-
Phosphate-buffered saline (PBS)
-
Distilled water
-
Mounting medium
-
Microscope slides
-
Forceps
Procedure:
-
Wash the fixed cells on coverslips three times with PBS for 5 minutes each.
-
Dilute the 1% this compound stock solution to 0.1% with distilled water.
-
Immerse the coverslips in the 0.1% this compound solution for 10 minutes at room temperature.
-
Briefly rinse the coverslips in distilled water to remove excess stain.
-
Wash the coverslips twice with PBS for 5 minutes each.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Allow the mounting medium to solidify.
-
Visualize the stained cells under a microscope.
Workflow Diagrams
Caption: Workflow for the safe handling of this compound.
Caption: Experimental workflow for staining fixed cells with this compound.
Storage and Disposal
7.1. Storage:
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[5]
-
Keep away from incompatible materials such as strong oxidizing agents.[5]
-
Store acids separately from bases and other reactive chemicals.[7]
7.2. Waste Disposal:
-
All waste containing this compound must be disposed of as hazardous chemical waste.
-
Consult your institution's environmental health and safety (EHS) guidelines for specific disposal procedures.[5]
-
Do not dispose of this compound down the drain, as it is harmful to aquatic life.[6]
-
Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[9]
Emergency Procedures
8.1. Spills:
-
Small Spills:
-
Evacuate the immediate area.
-
Wearing appropriate PPE, cover the spill with an absorbent material (e.g., vermiculite, sand).
-
Carefully sweep up the absorbed material and place it in a sealed container for hazardous waste disposal.[5]
-
Clean the spill area with soap and water.
-
-
Large Spills:
-
Evacuate the laboratory and alert others in the vicinity.
-
Contact your institution's EHS or emergency response team immediately.[10]
-
8.2. Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.[5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]
-
Ingestion: If the person is conscious, provide 2-4 cupfuls of milk or water. Do not induce vomiting. Seek immediate medical attention.[5]
References
- 1. This compound | 70865-20-2 [chemicalbook.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. China Biggest this compound Suppliers & Manufacturers & Factory - MSDS Sheet - Sinoever [dyestuffscn.com]
- 4. hqts.com [hqts.com]
- 5. cncolorchem.com [cncolorchem.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. zaeralab.ucr.edu [zaeralab.ucr.edu]
- 8. ehs.unm.edu [ehs.unm.edu]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. earth.utah.edu [earth.utah.edu]
Application Notes and Protocols for the Preparation of Acid Yellow 199 Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of stock solutions of Acid Yellow 199, an azo dye with applications in various research fields. Accurate and consistent preparation of stock solutions is crucial for reproducible experimental results.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in Table 1. This information is essential for calculating the required mass of the compound for a desired concentration.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₉H₁₅N₄NaO₆S | [1][2][3][4][5][6] |
| Molecular Weight | 450.40 g/mol | [1][2][3][4][5][6] |
| Appearance | Bright orange powder | [4][5][7] |
| Water Solubility (20°C) | 900 mg/L (~2 mM) | [2][3] |
| Water Solubility (90°C) | ≥120 g/L | [8] |
Experimental Protocols
The low aqueous solubility of this compound at room temperature necessitates specific preparation methods. Below are protocols for preparing both aqueous and non-aqueous stock solutions suitable for research applications.
2.1. Protocol for Preparing a 10 mM Aqueous Stock Solution
This protocol is suitable for experiments where water is the required solvent. Heating is necessary to achieve a higher concentration.
Materials:
-
This compound powder
-
Distilled or deionized water
-
50 mL volumetric flask
-
Analytical balance
-
Weighing paper or boat
-
Spatula
-
Magnetic stirrer and stir bar
-
Hot plate
Procedure:
-
Calculation: To prepare 50 mL of a 10 mM stock solution, the required mass of this compound is calculated as follows:
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (g) = 0.010 mol/L x 0.050 L x 450.40 g/mol = 0.2252 g (or 225.2 mg)
-
-
Weighing: Accurately weigh 225.2 mg of this compound powder using an analytical balance.
-
Pasting: Transfer the powder to a beaker. Add a small amount of cool, distilled water (e.g., 2-3 mL) and mix to form a smooth paste. This initial step helps to prevent the formation of clumps when adding a larger volume of solvent.
-
Dissolving: Gradually add approximately 40 mL of distilled water to the paste while continuously stirring with a magnetic stirrer. Heat the solution to 90°C on a hot plate to aid in dissolution.
-
Transfer: Once the dye is completely dissolved, carefully transfer the solution to a 50 mL volumetric flask.
-
Final Volume: Allow the solution to cool to room temperature. Rinse the beaker with a small amount of distilled water and add the rinsing to the volumetric flask to ensure a complete transfer. Bring the final volume to the 50 mL mark with distilled water.
-
Mixing: Cap the volumetric flask and invert it several times to ensure the solution is homogeneous.
2.2. Protocol for Preparing a 10 mM DMSO Stock Solution
For applications requiring an organic solvent, Dimethyl Sulfoxide (DMSO) is a common choice for azo dyes.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
10 mL volumetric flask
-
Analytical balance
-
Weighing paper or boat
-
Spatula
-
Vortex mixer or sonicator
Procedure:
-
Calculation: To prepare 10 mL of a 10 mM stock solution, the required mass of this compound is:
-
Mass (g) = 0.010 mol/L x 0.010 L x 450.40 g/mol = 0.04504 g (or 45.04 mg)
-
-
Weighing: Accurately weigh 45.04 mg of this compound powder.
-
Dissolving: Transfer the weighed powder to the 10 mL volumetric flask. Add a small amount of anhydrous DMSO (e.g., 5-7 mL) and vortex or sonicate until the compound is completely dissolved.
-
Final Volume: Once dissolved, add anhydrous DMSO to the flask to reach the final 10 mL volume.
-
Mixing: Cap the flask and invert several times to ensure the solution is homogeneous.
Storage and Handling
Proper storage is critical to maintain the stability and integrity of the stock solutions.
-
Aqueous Solutions: Store at 2-8°C, protected from light. Due to the potential for precipitation at lower temperatures, it is advisable to bring the solution to room temperature and ensure it is fully dissolved before use. For long-term storage, sterile filter the solution.
-
DMSO Solutions: For long-term storage, dispense the stock solution into single-use aliquots in amber glass or polypropylene (B1209903) vials and store at -20°C to minimize freeze-thaw cycles.
-
Safety Precautions: Always handle this compound powder and its solutions in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses.
Experimental Workflow and Diagrams
The following diagrams illustrate the logical workflow for preparing the stock solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound CAS#: 70865-20-2 [m.chemicalbook.com]
- 3. This compound CAS#: 70865-20-2 [amp.chemicalbook.com]
- 4. worlddyevariety.com [worlddyevariety.com]
- 5. This compound Manufacturers and suppliers - Alan Chemical [alanchemindustries.com]
- 6. China Biggest this compound Suppliers & Manufacturers & Factory - MSDS Sheet - Sinoever [dyestuffscn.com]
- 7. This compound | 70865-20-2 [chemicalbook.com]
- 8. This compound and Acid Yellow A4r [m.pigment-dye.com]
Application Notes and Protocols for the Use of Staining Reagents in Thin-Layer Chromatography (TLC)
A Note on Acid Yellow 199: Extensive literature searches did not yield any established applications or protocols for the use of this compound as a visualization reagent in thin-layer chromatography. This document, therefore, provides a comprehensive guide to general TLC staining techniques and includes a hypothetical protocol for this compound as a starting point for method development.
Introduction to TLC Visualization
Thin-layer chromatography (TLC) is a fundamental chromatographic technique used for the separation of mixtures.[1] Many separated compounds on a TLC plate are colorless and require a secondary process for visualization.[2] This is often achieved by treating the plate with a chemical reagent, or "stain," that reacts with the analytes to produce colored or fluorescent spots.[2][3] The choice of stain depends on the chemical nature of the compounds to be visualized.[4] Visualization methods can be non-destructive, such as using a UV lamp for UV-active compounds, or destructive, where the stain chemically alters the analyte.[5] Stains can be applied by either spraying the reagent onto the plate or by dipping the plate into the staining solution.[6]
General Protocol for Thin-Layer Chromatography and Staining
This protocol outlines the standard workflow for performing a TLC experiment and visualizing the separated compounds using a chemical stain.
-
TLC plates (e.g., silica (B1680970) gel 60 F254)
-
Developing chamber
-
Capillary tubes for spotting
-
Mobile phase (solvent system)
-
Staining solution
-
Dipping tank or spray bottle
-
Heat gun or hot plate
-
Tweezers
-
Pencil
-
Fume hood
Caption: General workflow for a thin-layer chromatography experiment.
-
Plate Preparation: Using a pencil, gently draw a baseline approximately 1 cm from the bottom of the TLC plate.[3] Mark the positions for sample application on this line.[3]
-
Sample Application: Dissolve the sample in a volatile solvent. Use a capillary tube to spot a small amount of the sample solution onto the marked positions on the baseline.[3] Ensure the spots are small and concentrated.[3]
-
Chromatogram Development: Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Place the spotted TLC plate into the chamber, ensuring the baseline is above the solvent level.[3] Cover the chamber and allow the solvent to ascend the plate by capillary action.
-
Drying: Once the solvent front has reached about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air-dry completely in a fume hood to evaporate the mobile phase.[2]
-
Staining:
-
Dipping Method: Hold the dried TLC plate with tweezers and immerse it smoothly and quickly into the staining solution in a dipping tank.[6] Remove the plate and let the excess stain drip off onto a paper towel.[6]
-
Spraying Method: Place the dried plate in a fume hood and spray it evenly with the staining reagent.[1] Avoid overspraying.[1]
-
-
Visualization: Gently heat the stained plate with a heat gun or on a hot plate until colored spots appear.[5][6] The required temperature and heating time depend on the specific stain used.
-
Analysis: Circle the visualized spots with a pencil and calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
Common TLC Stains: Protocols and Applications
Below are protocols for several widely used, general-purpose TLC stains.
| Stain Name | Preparation | Application & Visualization | Target Compounds |
| Potassium Permanganate | Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water.[4][7] | Dip the plate and gently heat. Spots appear as yellow-brown on a purple background.[7] | Compounds that can be oxidized, such as alkenes, alkynes, alcohols, and aldehydes.[1][4] |
| p-Anisaldehyde | To 350 mL of ice-cold ethanol, add 15 mL of acetic acid and 3.5 mL of p-anisaldehyde. Slowly add 50 mL of concentrated sulfuric acid.[4] | Dip the plate and heat until colored spots develop against a light background. | A good general stain, particularly for nucleophilic compounds, giving a range of colors.[4][5] |
| Vanillin (B372448) | Dissolve 15 g of vanillin in 250 mL of ethanol, then add 2.5 mL of concentrated sulfuric acid.[3][6] | Dip the plate and heat. It is a very good general stain that produces a range of colors for different spots.[3] | Steroids, higher alcohols, phenols, and essential oils.[1] |
| Phosphomolybdic Acid (PMA) | Dissolve 10 g of phosphomolybdic acid in 100 mL of absolute ethanol.[1][4] | Dip or spray the plate and heat. Blue-green spots will appear on a yellow-green background.[6] | A highly sensitive, universal stain for most organic compounds.[1] |
| Ninhydrin (B49086) | Dissolve 1.5 g of ninhydrin in 100 mL of n-butanol and add 3 mL of acetic acid.[4] | Dip the plate and heat. Pink or purple spots will appear.[1] | Primarily used for visualizing amino acids and primary amines.[4][6] |
Hypothetical Protocol for this compound as a TLC Stain
Disclaimer: The following protocol is hypothetical and not based on established literature. It is intended as a starting point for researchers wishing to explore the use of this compound as a TLC stain.
This compound is an anionic azo dye. Its structure contains polar functional groups (-SO₃Na, -OH, -NO₂) and an amine linkage. As an acidic dye, it may bind to basic compounds on a TLC plate, such as amines, or potentially to compounds with which it can form hydrogen bonds. The yellow color of the dye itself would serve as the visualization agent, likely producing yellow spots against the white background of the TLC plate, or a colored background if the plate is counter-stained.
-
Composition: 0.1% (w/v) this compound in a 1:1 mixture of methanol (B129727) and water containing 1% acetic acid.
-
Preparation: Dissolve 100 mg of this compound in 50 mL of methanol. Add 50 mL of deionized water and 1 mL of glacial acetic acid. Stir until fully dissolved.
-
Follow the general TLC protocol for plate development and drying (Sections 2.3.1 - 2.3.4).
-
Dip the dried plate into the this compound staining solution for 1-2 seconds.
-
Allow the excess stain to drip off.
-
Gently heat the plate with a heat gun. The purpose of heating is to dry the plate and potentially fix the dye to the spots.
-
Expected Outcome: Basic compounds (e.g., amines) or highly polar compounds may appear as yellow or orange spots on a pale yellow or white background. The intensity of the spots may vary depending on the concentration of the analyte and its affinity for the dye.
-
Solvent System: The polarity of the staining solution solvent may need to be adjusted to prevent the analyte spots from dissolving or smearing.
-
pH: The acidity of the solution could be varied to optimize the binding of the dye to different classes of compounds.
-
Concentration: The concentration of this compound may need to be increased or decreased to achieve optimal spot intensity and background clarity.
Quantitative Data
As there are no established studies on the use of this compound as a TLC stain, no quantitative data regarding its performance (e.g., Rf values of specific compounds, detection limits) can be provided at this time. Researchers developing this method would need to generate this data empirically.
References
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. TLC stains [reachdevices.com]
- 3. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 4. depts.washington.edu [depts.washington.edu]
- 5. Magic Formulas [chem.rochester.edu]
- 6. pcliv.ac.uk [pcliv.ac.uk]
- 7. ChemicalDesk.Com: TLC Stains Preparation [allchemist.blogspot.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Acid Yellow 199
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acid Yellow 199, also known as C.I. This compound, is a synthetic azo dye used in various industrial applications.[1][2] Its accurate quantification is crucial for quality control and safety assessment. This application note presents a reliable High-Performance Liquid Chromatography (HPLC) method for the determination of this compound. The described protocol is based on established methods for the analysis of similar acid and yellow dyes, offering a robust starting point for method development and validation.[3][4][5]
Chemical Information
| Compound | Chemical Formula | Molecular Weight | CAS Number |
| This compound | C₁₉H₁₅N₄NaO₆S | 450.40 g/mol | 70865-20-2 |
Experimental Protocol: HPLC Analysis of this compound
This protocol details the necessary steps for the quantitative analysis of this compound using a standard HPLC system with a Diode Array Detector (DAD) or a UV-Vis detector.
Instrumentation and Materials
-
HPLC System: A system equipped with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Chromatographic Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size) is recommended for optimal separation.
-
Chemicals and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Ammonium (B1175870) acetate (B1210297) (HPLC grade)
-
Formic acid (optional, for mobile phase modification)[3]
-
Ultrapure water
-
Preparation of Solutions
-
Mobile Phase A: Prepare a 10 mM ammonium acetate solution in ultrapure water. If required, adjust the pH with a small amount of formic acid.[3]
-
Mobile Phase B: Acetonitrile.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Chromatographic Conditions
The following conditions are a recommended starting point and may require optimization for specific instrumentation and applications.
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase (4.6 x 150 mm, 3.5 µm) |
| Mobile Phase | A: 10 mM Ammonium AcetateB: Acetonitrile |
| Gradient | 0-2 min: 10% B2-15 min: 10% to 90% B15-18 min: 90% B18-20 min: 10% B (re-equilibration) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | Diode array detection (DAD) with extraction at the maximum absorbance wavelength of this compound (approximately 428 nm).[5] |
Analytical Procedure
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (10% B) for at least 30 minutes or until a stable baseline is achieved.
-
Standard Injection: Inject the prepared working standard solutions to construct a calibration curve.
-
Sample Preparation: Prepare sample solutions by dissolving the material containing this compound in a suitable solvent and dilute as necessary to fall within the calibration range.
-
Sample Injection: Inject the prepared sample solutions.
-
Data Analysis: Identify the this compound peak in the chromatogram based on the retention time obtained from the standard injections. Quantify the amount of this compound in the samples using the calibration curve.
Data Presentation
Quantitative Data Summary (Hypothetical)
The following table presents hypothetical data that could be obtained using the described method. This data should be generated and validated for each specific laboratory setup.
| Parameter | Value |
| Retention Time (RT) | ~ 8.5 min |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | ~ 0.1 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Visualizations
Experimental Workflow
Caption: Workflow for the HPLC analysis of this compound.
Logical Relationship of Method Parameters
Caption: Interrelation of HPLC parameters and performance.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Exploring the optimal HPLC-DAD-HRMS parameters for acid dye-based artistic materials: An analytical challenge [arpi.unipi.it]
- 4. [Simultaneous determination of five yellow dyes in foods by high performance liquid chromatography coupled with tandem mass spectrometry] [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for the Degradation of Acid Yellow 199
Topic: Acid Yellow 199 as a Model Compound for Azo Dye Degradation Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound (AY 199) is a monoazo dye characterized by the presence of a single azo bond (-N=N-).[1] It is utilized in the dyeing of materials such as nylon and wool.[1][2] The release of azo dyes like AY 199 into industrial effluents poses significant environmental and health concerns, as they can be toxic, mutagenic, and carcinogenic.[3][4] Consequently, the degradation of these dyes is a critical area of research. AY 199 serves as an excellent model compound for studying and optimizing various degradation technologies due to its representative azo structure. This document provides an overview of common degradation methodologies, presents comparative quantitative data, and offers detailed experimental protocols for its degradation. The primary degradation strategies discussed include microbial degradation, photocatalytic oxidation, and advanced oxidation processes (AOPs).
Degradation Methodologies
The degradation of azo dyes like this compound typically involves the cleavage of the azo bond, leading to the formation of generally less colored and often more biodegradable aromatic amines.[5] These intermediates can then be further mineralized into simpler inorganic compounds such as CO2, H2O, and inorganic salts.[6] The main approaches for AY 199 degradation are:
-
Microbial Degradation: This cost-effective and environmentally friendly method utilizes microorganisms or their enzymes to break down the dye structure.[3][7] Bacteria and fungi can degrade azo dyes under both aerobic and anaerobic conditions.[4] Enzymes like laccase and azoreductase play a crucial role in the initial cleavage of the azo bond.[5][8]
-
Photocatalytic Degradation: This process employs a semiconductor photocatalyst, such as titanium dioxide (TiO2), which, upon activation by light (e.g., UV or visible light), generates highly reactive oxygen species (ROS) like hydroxyl radicals.[9][10] These radicals are powerful oxidizing agents that can non-selectively degrade organic pollutants.[9]
-
Advanced Oxidation Processes (AOPs): AOPs are characterized by the in-situ generation of highly reactive radicals, primarily hydroxyl radicals (•OH), to oxidize organic compounds.[11][12][13] Common AOPs include the Fenton process (Fe²⁺/H₂O₂), photo-Fenton, and ozonation.[6][11][12][14] These methods are known for their high efficiency and rapid reaction rates.[6][13]
Quantitative Data on Azo Dye Degradation
The efficiency of different degradation methods for Acid Yellow dyes is influenced by various parameters such as pH, catalyst concentration, oxidant dosage, and initial dye concentration. The following table summarizes quantitative data from studies on the degradation of this compound and other structurally similar Acid Yellow dyes.
| Dye | Degradation Method | Catalyst/Microorganism | Key Conditions | Degradation Efficiency | Reference |
| Acid Yellow | Microbial (Laccase) | Bacillus sp. Strain TR | pH 7.0, 37°C, 96 hours | ~76.4% Decolorization | [8] |
| Acid Light Yellow 2G | Fenton Oxidation | Fe²⁺/H₂O₂ | pH 3, [Fe²⁺] = 0.1 mmol/L, [H₂O₂] = 0.6 mmol/L, [Dye] = 20 mg/L, 300 seconds | 94.66% Color Removal | [6] |
| Acid Yellow 36 | Photocatalysis | V-doped TiO₂ | Visible light irradiation, 15 mg catalyst in 150 ml of 5 mg/L dye solution, 60 minutes | Total Photodegradation | [10] |
| Acid Yellow 36 | Photo-Fenton | Fe²⁺/H₂O₂/UV | pH 3 | High oxidation rate | [15] |
| Reactive Yellow 145 | Photocatalysis | TiO₂-coated fibers/UV | pH 3, [H₂O₂] = 3 mol/L | Complete decolorization | [16] |
Experimental Protocols
Protocol 1: Microbial Degradation of this compound using Bacillus sp.
This protocol is adapted from the methodology for laccase-mediated degradation of acid yellow dye.[8]
Objective: To evaluate the decolorization of this compound by laccase produced by Bacillus sp.
Materials:
-
Bacillus sp. strain (e.g., Strain TR)
-
Nutrient broth for bacterial culture
-
This compound stock solution (1 g/L)
-
Phosphate (B84403) buffer (pH 7.0)
-
Spectrophotometer
-
Incubator shaker (37°C)
-
Centrifuge
Procedure:
-
Inoculum Preparation: Inoculate a loopful of Bacillus sp. into 100 mL of sterile nutrient broth. Incubate at 37°C for 24 hours in a shaker incubator.
-
Enzyme Production: Prepare a submerged fermentation (SmF) medium containing maltose (1.0 g/L) and ammonium acetate (3.0 g/L) in phosphate buffer (pH 7.0). Inoculate with 1% (v/v) of the prepared bacterial culture. Incubate at 37°C for 96 hours to achieve maximum laccase yield.
-
Enzyme Extraction: Centrifuge the culture broth at 10,000 rpm for 15 minutes at 4°C. The cell-free supernatant contains the crude laccase enzyme.
-
Decolorization Assay:
-
Prepare reaction mixtures in 250 mL flasks containing 100 mL of phosphate buffer (pH 7.0), the crude laccase extract, and this compound to a final concentration of 100 mg/L.
-
A control flask should be prepared with heat-inactivated enzyme under the same conditions.
-
Incubate the flasks at 37°C for up to 96 hours.
-
-
Analysis:
-
Withdraw aliquots at regular time intervals (e.g., 0, 24, 48, 72, 96 hours).
-
Centrifuge the aliquots to remove any turbidity.
-
Measure the absorbance of the supernatant at the maximum wavelength (λmax) of this compound using a spectrophotometer.
-
Calculate the decolorization percentage using the formula: Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100
-
Protocol 2: Photocatalytic Degradation of this compound using TiO₂
This protocol is a generalized procedure based on studies of photocatalytic degradation of azo dyes.[9][10][16]
Objective: To assess the photocatalytic degradation of this compound using a TiO₂ photocatalyst under UV irradiation.
Materials:
-
This compound stock solution (100 mg/L)
-
TiO₂ photocatalyst (e.g., Degussa P25)
-
Photocatalytic reactor with a UV lamp
-
Magnetic stirrer
-
pH meter
-
Spectrophotometer
-
0.1 M HCl and 0.1 M NaOH for pH adjustment
Procedure:
-
Reactor Setup: Place a specific volume (e.g., 500 mL) of this compound solution of a known initial concentration (e.g., 20 mg/L) into the photocatalytic reactor.
-
pH Adjustment: Adjust the initial pH of the solution to the desired value (e.g., pH 3) using 0.1 M HCl or 0.1 M NaOH.[16]
-
Catalyst Addition: Add a predetermined amount of TiO₂ catalyst (e.g., 1 g/L) to the dye solution.
-
Adsorption Equilibrium: Stir the suspension in the dark for a period (e.g., 45 minutes) to allow the dye to adsorb onto the catalyst surface and reach equilibrium.[16]
-
Photocatalytic Reaction: Turn on the UV lamp to initiate the photocatalytic reaction. Maintain constant stirring throughout the experiment. The temperature should be kept constant.
-
Sampling and Analysis:
-
Collect samples at regular time intervals (e.g., 0, 15, 30, 45, 60, 75 minutes).
-
Immediately filter the samples through a 0.45 µm syringe filter to remove the TiO₂ particles.
-
Measure the absorbance of the filtrate at the λmax of this compound.
-
Calculate the degradation efficiency as a function of time.
-
Protocol 3: Degradation of this compound by Fenton Oxidation
This protocol is based on the Fenton oxidation of Acid Light Yellow 2G.[6]
Objective: To degrade this compound using the Fenton process.
Materials:
-
This compound solution (e.g., 20 mg/L)
-
Ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (30%)
-
Sulfuric acid (H₂SO₄) and Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
Beaker (500 mL)
-
Magnetic stirrer
-
pH meter
-
Spectrophotometer
Procedure:
-
Reaction Setup: Place a known volume of the this compound solution into a 500 mL beaker and place it on a magnetic stirrer.
-
pH Adjustment: Adjust the pH of the solution to 3 using sulfuric acid.[6] This is the optimal pH for the classical Fenton reaction.
-
Initiation of Fenton Reaction:
-
Reaction and Sampling:
-
The reaction is typically very fast. Collect samples at short intervals (e.g., 0, 30, 60, 120, 180, 300 seconds).
-
To quench the reaction in the collected samples, immediately add a strong base (like NaOH) to raise the pH above 8, which causes the precipitation of iron hydroxides and stops the generation of hydroxyl radicals.
-
-
Analysis:
-
Centrifuge or filter the quenched samples to remove the precipitated iron.
-
Measure the absorbance of the supernatant at the λmax of this compound.
-
Calculate the percentage of color removal over time.
-
Visualizations
Caption: Experimental workflow for AY 199 degradation studies.
Caption: Proposed degradation pathway for this compound.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. This compound CAS#: 70865-20-2 [amp.chemicalbook.com]
- 3. Microbial Degradation of Azo Dyes: Approaches and Prospects for a Hazard-Free Conversion by Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Azo dyes degradation by microorganisms – An efficient and sustainable approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. neptjournal.com [neptjournal.com]
- 7. upload.wikimedia.org [upload.wikimedia.org]
- 8. researchgate.net [researchgate.net]
- 9. lidsen.com [lidsen.com]
- 10. electrochemsci.org [electrochemsci.org]
- 11. mdpi.com [mdpi.com]
- 12. atlantis-press.com [atlantis-press.com]
- 13. Degradation of antibiotics by advanced oxidation processes: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Factors Influencing the Photocatalytic Degradation of Reactive Yellow 145 by TiO2-Coated Non-Woven Fibers [scirp.org]
Application Notes and Protocols: Staining Biological Samples with Acid Yellow 199
Disclaimer: The following application notes and protocols are a general guide based on the chemical properties of Acid Yellow 199 and standard histological staining principles. No specific, validated protocols for the use of this compound in biological sample staining were found in the available literature. Researchers should optimize these generalized procedures for their specific applications.
Introduction
This compound, also known by its Colour Index name, is an acid dye with the chemical formula C19H15N4NaO6S.[1] As an anionic dye, it is expected to bind to cationic (acidophilic) components in biological tissues, such as proteins in the cytoplasm, connective tissue, and muscle fibers. Its bright yellow color suggests potential utility as a counterstain in various histological staining methods.
Chemical and Physical Properties
A summary of the key properties of this compound is provided in the table below.
| Property | Value | Reference |
| Chemical Formula | C19H15N4NaO6S | [1] |
| Molecular Weight | 450.40 g/mol | [1] |
| CAS Number | 70865-20-2 | [1][2] |
| Appearance | Yellow Powder | [1] |
| Odor | Odorless | [1] |
Safety and Handling Precautions
This compound presents several hazards that require appropriate safety measures in a laboratory setting.[1][3]
| Hazard | Precautionary Measures | Reference |
| Harmful if swallowed | Do not ingest. If swallowed, give 2-4 cupfuls of milk or water and seek immediate medical attention. | [1] |
| Eye Irritation | Wear appropriate protective eyeglasses or chemical safety goggles. In case of contact, immediately flush eyes with plenty of water for at least 15 minutes. | [1] |
| Skin Irritation | May cause skin irritation in sensitive individuals and may cause an allergic skin reaction. Wear appropriate protective gloves. Flush skin with plenty of soap and water if contact occurs. | [1][3] |
| Respiratory Irritation | Avoid breathing dust. Use in a well-ventilated area or with a chemical fume hood. | [1] |
| Aquatic Hazard | Harmful to aquatic life with long-lasting effects. Avoid release to the environment. | [3] |
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.[1]
General Staining Principles and Hypothetical Protocols
While specific protocols for this compound are not available, a generalized workflow for its use as a cytoplasmic stain in histology can be proposed. The mechanism of action for acid dyes involves the electrostatic attraction between the anionic dye molecules and the cationic groups of proteins in the tissue.
Caption: Generalized workflow for histological staining incorporating this compound.
Hypothetical Protocol for Paraffin-Embedded Sections
This protocol is a template and requires optimization.
Reagents:
-
This compound stock solution (e.g., 0.5% - 1% w/v in distilled water with 0.5% acetic acid). The optimal concentration and pH will need to be determined empirically.
-
Hematoxylin (B73222) solution (e.g., Harris or Mayer's)
-
Acid alcohol (e.g., 1% HCl in 70% ethanol)
-
Scott's Tap Water substitute (or equivalent bluing agent)
-
Graded alcohols (70%, 95%, 100%)
-
Xylene (or a xylene substitute)
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene to remove paraffin.
-
Rehydrate through a series of graded alcohols to water.
-
-
Nuclear Staining:
-
Stain with hematoxylin to stain cell nuclei.
-
Rinse in water.
-
Differentiate in acid alcohol to remove excess hematoxylin.
-
Rinse in water.
-
Blue in Scott's Tap Water to turn the nuclei blue/purple.
-
Rinse in water.
-
-
Cytoplasmic Staining with this compound:
-
Immerse slides in the this compound solution. Incubation time will need to be optimized (e.g., 1-5 minutes).
-
Rinse briefly in a weak acid solution (e.g., 0.5% acetic acid) to remove excess dye.
-
Rinse in water.
-
-
Dehydration, Clearing, and Mounting:
-
Dehydrate slides through graded alcohols.
-
Clear in xylene.
-
Mount with a permanent mounting medium.
-
Expected Results:
-
Nuclei: Blue/Purple
-
Cytoplasm, muscle, connective tissue: Shades of yellow
Mechanism of Staining
The staining mechanism of this compound, as an acid dye, is based on electrostatic interactions.
Caption: Electrostatic interaction between this compound and tissue proteins.
Potential Applications
Based on its properties as an acid dye, this compound could potentially be used in:
-
Trichrome Staining: As a substitute for other yellow dyes in trichrome methods to stain cytoplasm and muscle.
-
Counterstaining: As a general cytoplasmic counterstain in conjunction with nuclear stains like hematoxylin.
-
Connective Tissue Staining: To highlight collagen and other extracellular matrix components.
Further research and methods development are required to validate these potential applications and establish standardized protocols.
References
Application Notes and Protocols for Investigating the Kinetics of Acid Yellow 199 Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid Yellow 199 is a synthetic azo dye used in various industrial applications, including textiles and printing. Due to its chemical structure, it can be resistant to degradation and may persist in the environment, posing potential ecological concerns. This document provides detailed application notes and protocols for investigating the degradation kinetics of this compound. The methodologies outlined are based on established advanced oxidation processes (AOPs) and analytical techniques reported for the degradation of similar azo dyes. These protocols can be adapted to study the efficacy of various degradation technologies and to elucidate the reaction kinetics and pathways.
Key Experimental Protocols
Fenton-Based Degradation of this compound
The Fenton process is an advanced oxidation process that utilizes hydroxyl radicals (•OH) generated from the reaction of ferrous ions (Fe²⁺) and hydrogen peroxide (H₂O₂) to degrade organic pollutants.
Materials and Reagents:
-
This compound stock solution (e.g., 100 mg/L)
-
Ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O)
-
Hydrogen peroxide (H₂O₂, 30% w/v)
-
Sulfuric acid (H₂SO₄) and Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
Deionized water
-
500 mL reaction vessel (beaker)
-
Magnetic stirrer
-
pH meter
-
UV-Vis Spectrophotometer
Experimental Procedure:
-
Preparation of Working Solution: Prepare a 20 mg/L working solution of this compound by diluting the stock solution with deionized water.[1]
-
pH Adjustment: Transfer 500 mL of the this compound working solution to the reaction vessel. Adjust the initial pH of the solution to 3.0 using H₂SO₄ or NaOH.[1][2]
-
Initiation of Fenton Reaction:
-
Sample Collection and Analysis:
-
Collect aliquots of the reaction mixture at specific time intervals (e.g., 0, 5, 10, 20, 30, 60, 90, 120 minutes).
-
Immediately quench the reaction in the collected samples by adding a strong base (e.g., NaOH) to raise the pH.
-
Measure the absorbance of the supernatant at the maximum wavelength (λmax) of this compound using a UV-Vis spectrophotometer. The degradation efficiency can be calculated from the change in absorbance.
-
Photocatalytic Degradation of this compound
This protocol describes the degradation of this compound using a semiconductor photocatalyst (e.g., TiO₂) under visible or UV light irradiation.
Materials and Reagents:
-
This compound solution (e.g., 5 mg/L)
-
Photocatalyst (e.g., TiO₂, V-doped TiO₂)
-
Cylindrical Pyrex reaction vessel
-
Light source (e.g., 500 W halogen lamp)
-
Magnetic stirrer
-
UV-Vis Spectrophotometer
-
Syringe filters (0.45 µm)
Experimental Procedure:
-
Catalyst Suspension: Add a specific amount of photocatalyst (e.g., 15 mg) to a defined volume of this compound solution (e.g., 150 mL) in the reaction vessel.[3]
-
Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a certain period (e.g., 30 minutes) to allow the dye to adsorb onto the catalyst surface and reach equilibrium.
-
Initiation of Photocatalysis: Expose the suspension to a light source to initiate the photocatalytic degradation.
-
Sample Collection and Analysis:
-
Withdraw samples at regular intervals.
-
Filter the samples through a syringe filter to remove the catalyst particles.
-
Measure the absorbance of the filtrate at the λmax of this compound to determine the dye concentration.
-
Data Presentation
The quantitative data from degradation experiments should be summarized in tables to facilitate comparison of the effects of different experimental parameters.
Table 1: Effect of Fenton Process Parameters on Acid Yellow G Degradation Efficiency. [2]
| Parameter | Value | Degradation Efficiency (%) |
| FeSO₄ Dosage (mg/L) | 2 | ~60 |
| 8 | ~75 | |
| 10 | ~85 | |
| 20 | >90 | |
| 50 | ~88 | |
| H₂O₂ Dosage (mg/L) | 1 | 25 |
| 10 | 35 | |
| 50 | High | |
| 80 | - | |
| 200 | - | |
| pH | 2 | 40 |
| 3 | >90 | |
| Unadjusted | 20 | |
| Temperature (°C) | 15 | 10 |
| 25 | 25 | |
| 30 | 65 | |
| 35 | 75 | |
| 38 | 85 |
Data based on the degradation of Acid Yellow G, a structurally similar azo dye.
Table 2: Kinetic Models for Fenton Degradation of Acid Yellow G. [2]
| Condition | First-Order Rate Constant (k₁) (s⁻¹) | Second-Order Rate Constant (k₂) (L mg⁻¹s⁻¹) |
| Varying FeSO₄ | - | - |
| Varying H₂O₂ | - | - |
| Varying pH | - | - |
| Varying Temperature | - | - |
The original study found the Behnajady-Modirshahla-Ghanbery (B-M-G) model to be more applicable than simple first or second-order kinetics.
Visualizations
Experimental Workflow and Signaling Pathways
Diagrams created using Graphviz (DOT language) illustrate the experimental workflow and a proposed degradation pathway.
Caption: Workflow for Fenton-based degradation of this compound.
Caption: Proposed degradation pathway of this compound by AOPs.
Conclusion
The investigation into the degradation kinetics of this compound is crucial for developing effective environmental remediation strategies. The protocols detailed in this document, based on Fenton and photocatalytic processes, provide a solid foundation for researchers. The optimal conditions for the degradation of a similar dye, Acid Yellow G, were found to be 20 mg/L FeSO₄, 50 mg/L H₂O₂, a pH of 3, and a temperature of 38°C.[2] The degradation process often involves the formation of various intermediates before complete mineralization. Further studies using techniques like HPLC and GC-MS are recommended for the identification of these intermediates and a more detailed elucidation of the degradation pathway.
References
Application Notes and Protocols for the Photodegradation of Acid Yellow 199
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid Yellow 199 is a synthetic azo dye widely used in the textile industry.[1][2] Due to their complex aromatic structure, azo dyes are often resistant to conventional wastewater treatment methods, posing a significant environmental concern. Advanced oxidation processes, such as photocatalysis, have emerged as promising technologies for the effective degradation of these recalcitrant pollutants.[3] This document provides a detailed experimental setup and protocols for studying the photodegradation of this compound, focusing on the use of a photocatalyst like titanium dioxide (TiO₂) under UV irradiation.
Chemical Properties of this compound:
| Property | Value | Reference |
| Chemical Formula | C₁₉H₁₅N₄NaO₆S | [1][2][4] |
| Molecular Weight | 450.40 g/mol | [1][2][4] |
| CAS Number | 70865-20-2 | [1][5] |
| Appearance | Bright orange powder | [1][2] |
| Solubility | Soluble in water | [1][2] |
Experimental Protocols
Materials and Reagents
-
This compound (analytical grade)
-
Photocatalyst: Titanium dioxide (TiO₂, e.g., Degussa P25) or Zinc Oxide (ZnO)[6]
-
Deionized water
-
Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
Hydrogen peroxide (H₂O₂) (optional, as an additional oxidant)[7]
-
Methanol or other suitable organic solvents (for HPLC analysis, if performed)
Equipment
-
Photoreactor: A batch reactor is suitable for laboratory-scale studies. This can be a simple beaker or a more sophisticated setup with controlled temperature and stirring.[3] The reactor should be made of a material that is transparent to the light source being used (e.g., quartz or borosilicate glass for UV).
-
Light Source: A UV lamp is commonly used for TiO₂ photocatalysis. A low-pressure mercury vapor lamp with a peak emission at 254 nm or a UV-A lamp (315-400 nm) can be employed.[8]
-
Magnetic Stirrer: To ensure a homogenous suspension of the photocatalyst in the dye solution.
-
UV-Vis Spectrophotometer: To measure the absorbance of the dye solution and monitor the degradation process.
-
pH Meter: For accurate adjustment of the solution's pH.
-
Centrifuge or Filtration System: To separate the photocatalyst from the solution before absorbance measurements.
-
Analytical Balance: For precise weighing of the dye and catalyst.
Experimental Procedure
Step 1: Preparation of Stock Solution
-
Accurately weigh a specific amount of this compound powder.
-
Dissolve it in a known volume of deionized water to prepare a stock solution of a desired concentration (e.g., 100 mg/L).
-
Store the stock solution in a dark place to prevent premature degradation.
Step 2: Determination of Maximum Absorption Wavelength (λmax)
-
Dilute the stock solution to a suitable concentration (e.g., 10 mg/L).
-
Scan the absorbance of the diluted solution using a UV-Vis spectrophotometer over a wavelength range of 200-800 nm.
-
The wavelength at which the maximum absorbance is observed is the λmax of this compound. This wavelength will be used to monitor the dye concentration throughout the degradation experiments. While a specific λmax for this compound was not found in the search results, its orange color suggests a λmax in the visible range (approximately 400-500 nm).
Step 3: Photocatalytic Degradation Experiment
-
Reactor Setup: Place a known volume of the this compound solution of a specific initial concentration (e.g., 20 mg/L) into the photoreactor.
-
Catalyst Addition: Add a predetermined amount of the photocatalyst (e.g., 1 g/L of TiO₂) to the solution.[6]
-
Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a certain period (e.g., 30-60 minutes) to allow the dye to adsorb onto the surface of the catalyst and reach an adsorption-desorption equilibrium.[7]
-
Initiation of Photodegradation: Turn on the UV lamp to start the photocatalytic reaction. Continue stirring the solution to maintain a uniform suspension.
-
Sample Collection: At regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw a small aliquot of the suspension.
-
Sample Preparation for Analysis: Immediately centrifuge or filter the collected sample to remove the photocatalyst particles. This is crucial to stop the photocatalytic reaction in the collected sample.
-
Absorbance Measurement: Measure the absorbance of the supernatant/filtrate at the predetermined λmax using the UV-Vis spectrophotometer.
Step 4: Data Analysis
-
The concentration of the dye at different time intervals can be calculated using the Beer-Lambert law, assuming a linear relationship between absorbance and concentration.
-
The degradation efficiency (%) can be calculated using the following equation: Degradation Efficiency (%) = [(C₀ - Cₜ) / C₀] x 100 Where C₀ is the initial concentration of the dye and Cₜ is the concentration at time 't'.
-
The kinetics of the photodegradation can often be described by the pseudo-first-order model, represented by the Langmuir-Hinshelwood equation: ln(C₀/Cₜ) = k_app * t Where k_app is the apparent pseudo-first-order rate constant. A linear plot of ln(C₀/Cₜ) versus time (t) indicates that the reaction follows pseudo-first-order kinetics.
Investigating the Effect of Different Parameters
To optimize the degradation process, it is essential to study the influence of various operational parameters. This can be done by systematically varying one parameter while keeping others constant.
-
Effect of Catalyst Loading: Perform the experiment with different concentrations of the photocatalyst (e.g., 0.5, 1.0, 1.5, 2.0 g/L) to find the optimal dosage.
-
Effect of Initial Dye Concentration: Investigate the degradation at different initial concentrations of this compound (e.g., 10, 20, 30, 40, 50 mg/L).
-
Effect of pH: Study the degradation efficiency at different pH values (e.g., 3, 5, 7, 9, 11) by adjusting the initial pH of the solution using HCl or NaOH. The surface charge of the photocatalyst and the dye molecule are pH-dependent, which can significantly affect the adsorption and degradation process.[3]
-
Effect of Hydrogen Peroxide (H₂O₂): Investigate the effect of adding H₂O₂ (an electron acceptor that can enhance the formation of hydroxyl radicals) at different concentrations.[7]
Data Presentation
The quantitative data obtained from the experiments should be summarized in clearly structured tables for easy comparison.
Table 1: Effect of Catalyst Loading on Degradation Efficiency
| Catalyst Loading (g/L) | Degradation Efficiency (%) after 120 min | Apparent Rate Constant (k_app, min⁻¹) |
| 0.5 | ||
| 1.0 | ||
| 1.5 | ||
| 2.0 |
Table 2: Effect of Initial Dye Concentration on Degradation Efficiency
| Initial Dye Concentration (mg/L) | Degradation Efficiency (%) after 120 min | Apparent Rate Constant (k_app, min⁻¹) |
| 10 | ||
| 20 | ||
| 30 | ||
| 40 | ||
| 50 |
Table 3: Effect of pH on Degradation Efficiency
| pH | Degradation Efficiency (%) after 120 min | Apparent Rate Constant (k_app, min⁻¹) |
| 3 | ||
| 5 | ||
| 7 | ||
| 9 | ||
| 11 |
Mandatory Visualization
Caption: Experimental workflow for the photodegradation of this compound.
Caption: Simplified signaling pathway of photocatalytic degradation of this compound.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. This compound Manufacturers and suppliers - Alan Chemical [alanchemindustries.com]
- 3. mdpi.com [mdpi.com]
- 4. GSRS [precision.fda.gov]
- 5. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Factors Influencing the Photocatalytic Degradation of Reactive Yellow 145 by TiO2-Coated Non-Woven Fibers [scirp.org]
- 8. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Technical Support Center: Acid Yellow 199 Solubility Enhancement
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of Acid Yellow 199 in water.
Troubleshooting Guide: Common Solubility Issues
This guide addresses specific issues that may be encountered during the dissolution of this compound.
Problem: The dye is not dissolving completely in water at room temperature.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low Baseline Solubility | This compound has a limited water solubility of approximately 900 mg/L at 20°C.[1][2] | At concentrations above this limit, the dye will not fully dissolve without intervention. |
| Incorrect pH | The solubility of acid dyes is highly dependent on pH.[3][4][5] | Adjusting the pH to a more acidic range (pH 2-6) should increase solubility.[3][4] |
| Insufficient Temperature | The dissolution of many dyes is an endothermic process, meaning solubility increases with temperature. | Gently warming the solution can significantly improve the dissolution rate and solubility. |
| Dye Aggregation | Dye molecules may aggregate in solution, reducing their solubility. | The addition of a hydrotrope like urea (B33335) can help break up these aggregates.[6] |
Problem: The dye precipitates out of solution after initially dissolving.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Supersaturation | The solution was temporarily supersaturated, and the excess dye is now precipitating. | Re-dissolve the precipitate by warming the solution and consider diluting it to a concentration below the saturation point at the storage temperature. |
| Change in Temperature | The solution was prepared at an elevated temperature and cooled, causing the solubility to decrease. | Store the solution at the temperature it was prepared at, or prepare a more dilute stock solution that remains stable at room temperature. |
| Change in pH | The pH of the solution has shifted to a less optimal range for solubility. | Re-adjust the pH to the acidic range (pH 2-6) and observe if the precipitate redissolves. |
Frequently Asked Questions (FAQs)
Q1: What is the baseline solubility of this compound in water?
This compound has a water solubility of approximately 900 mg/L at 20°C .[1][2]
Q2: How does pH affect the solubility of this compound?
As an acid dye containing a sulfonic acid group, the solubility of this compound is significantly influenced by pH.[3][7][8] It is more soluble in acidic conditions (typically pH 2-6).[3][4] Lowering the pH increases the protonation of the dye molecule, which can enhance its interaction with water molecules and improve solubility.
Q3: Can I increase the solubility by heating the solution?
Q4: What are co-solvents and can they help dissolve this compound?
Co-solvents are water-miscible organic solvents that can be added to water to increase the solubility of poorly soluble compounds. For acid dyes, common co-solvents include:
-
Ethanol (B145695) or Methanol: Creating a mixed solvent system (e.g., 30-50% ethanol in water) can improve the solubility of this compound.[3]
-
Dimethyl Sulfoxide (DMSO) and Acetone: These are effective for some complex dyes, but their compatibility should be tested for your specific application.[3]
Q5: What are hydrotropes and how do they improve solubility?
Hydrotropes are compounds that increase the aqueous solubility of other substances. Urea is a commonly used hydrotrope in dye chemistry.[6] It works by disrupting the structure of water and interfering with the self-association of dye molecules, thereby preventing aggregation and increasing solubility.[6]
Q6: Can surfactants be used to improve the solubility of this compound?
Yes, surfactants can enhance the solubility of dyes. They work by forming micelles that encapsulate the dye molecules, increasing their apparent solubility in water.[10][11] Both anionic surfactants (e.g., sodium dodecyl sulfate (B86663) - SDS) and non-ionic surfactants (e.g., Tween series) can be effective.[3]
Experimental Protocols
Protocol 1: Standard Method for Determining Dye Solubility
This protocol outlines a general gravimetric method to determine the solubility of this compound in a given solvent system.
References
- 1. This compound CAS#: 70865-20-2 [m.chemicalbook.com]
- 2. This compound CAS#: 70865-20-2 [amp.chemicalbook.com]
- 3. Acid Dye Dissolution Method - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 4. enjoysulphurdyes.com [enjoysulphurdyes.com]
- 5. Human Verification [forum.jacquardproducts.com]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. Acid Dyes - Dissolving and Trouble Shooting [dharmatrading.com]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Acid Yellow 199 Stability in Solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with Acid Yellow 199 in solution. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is changing color over time. What could be the cause?
A1: A color change in your this compound solution is a primary indicator of degradation. This compound is a monoazo dye, and the azo linkage (-N=N-) is often the most labile part of the molecule.[1] Degradation can be initiated by several factors, including:
-
Photodegradation: Exposure to light, especially UV light, can cause the dye to fade or change color.
-
pH Instability: Extreme pH conditions (highly acidic or alkaline) can lead to hydrolysis of the dye molecule.
-
Oxidation: The presence of oxidizing agents or even dissolved oxygen can lead to the breakdown of the dye.
-
Thermal Stress: Elevated temperatures can accelerate the rate of degradation.
Q2: What are the likely degradation pathways for this compound?
A2: While specific degradation pathways for this compound are not extensively published, the degradation of azo dyes typically involves the cleavage of the azo bond.[1] This can result in the formation of smaller, often colorless, aromatic amines. Under certain conditions, further reactions of these intermediates can lead to a variety of degradation products.
Q3: How can I minimize the degradation of my this compound solution?
A3: To enhance the stability of your this compound solution, consider the following preventative measures:
-
Light Protection: Store solutions in amber or opaque containers to protect them from light.
-
pH Control: Maintain the pH of the solution within a stable range, which for many dyes is near neutral (pH 6-8). Buffering the solution can help maintain a stable pH.
-
Inert Atmosphere: For sensitive applications, degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative degradation.
-
Temperature Control: Store solutions at recommended temperatures, typically refrigerated (2-8°C), to slow down potential degradation reactions.
-
Use Fresh Solutions: Whenever possible, prepare solutions fresh for your experiments to avoid issues with long-term stability.
Q4: Are there any known incompatibilities of this compound with common excipients?
-
Strong Oxidizing or Reducing Agents: These can directly react with and degrade the dye.
-
Highly Acidic or Basic Excipients: These can alter the pH of the formulation and induce hydrolysis.
-
Reactive Impurities in Excipients: Some excipients may contain residual peroxides or other reactive species from their manufacturing process that could degrade the dye. It is crucial to use high-purity excipients.[2]
A forced degradation study is recommended to assess the compatibility of this compound with your specific formulation excipients.
Troubleshooting Guide
Issue: Unexpected decrease in absorbance of this compound solution.
This is a common sign of dye degradation. Use the following workflow to troubleshoot the issue.
Data on Forced Degradation Studies
While specific quantitative stability data for this compound is limited in public literature, forced degradation studies are a standard approach to understanding a compound's stability profile.[3][4] The following table summarizes typical stress conditions used in such studies for dyes and pharmaceutical compounds. These conditions can be adapted to investigate the stability of this compound. A degradation of 5-20% is generally considered suitable for method validation.[4]
| Stress Condition | Typical Reagents and Conditions |
| Acid Hydrolysis | 0.1 M to 1 M HCl, Room Temperature to 60°C |
| Base Hydrolysis | 0.1 M to 1 M NaOH, Room Temperature to 60°C |
| Oxidation | 3% to 30% H₂O₂, Room Temperature |
| Thermal Degradation | 60°C to 80°C in a controlled oven |
| Photodegradation | Exposure to UV (e.g., 254 nm, 365 nm) and visible light |
Experimental Protocols
Protocol 1: General Stability Assessment of this compound in Aqueous Solution
Objective: To evaluate the stability of this compound under various stress conditions.
Materials:
-
This compound powder
-
Purified water (e.g., Milli-Q or equivalent)
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (B78521) (NaOH), 1 M
-
Hydrogen peroxide (H₂O₂), 30%
-
pH meter
-
UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Amber and clear glass vials
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in purified water at a concentration of 1 mg/mL.
-
Working Solution Preparation: Dilute the stock solution to a suitable concentration for spectrophotometric analysis (e.g., 10 µg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the working solution with 0.2 M HCl to get a final concentration of 0.1 M HCl.
-
Base Hydrolysis: Mix equal volumes of the working solution with 0.2 M NaOH to get a final concentration of 0.1 M NaOH.
-
Oxidation: Mix equal volumes of the working solution with 6% H₂O₂ to get a final concentration of 3% H₂O₂.
-
Thermal Stress: Place a vial of the working solution in an oven at 60°C.
-
Photostability: Place a clear vial of the working solution under a UV lamp and another under a visible light source. Wrap a control vial in aluminum foil and place it alongside the exposed vials.
-
-
Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each solution. If necessary, neutralize the acidic and basic samples before analysis. Measure the absorbance at the λmax of this compound using the UV-Vis spectrophotometer.
-
Data Evaluation: Calculate the percentage of degradation over time compared to the initial concentration.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Indicating Method
Objective: To develop an HPLC method to separate this compound from its potential degradation products.
Materials and Instrumentation:
-
HPLC system with a UV or Photodiode Array (PDA) detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)
-
This compound reference standard
-
Forced degraded samples from Protocol 1
-
HPLC-grade acetonitrile (B52724) and water
-
Formic acid or other suitable mobile phase modifier
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid.
-
Standard and Sample Preparation: Prepare a standard solution of this compound in the mobile phase. Filter the forced degraded samples through a 0.45 µm syringe filter.
-
Chromatographic Conditions (Example):
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: Gradient elution of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: λmax of this compound
-
-
Analysis: Inject the standard and the degraded samples into the HPLC system.
-
Method Validation: The method should be validated for specificity by demonstrating that the peaks for the degradation products are well-resolved from the parent this compound peak.
Visualizing Potential Degradation
The following diagram illustrates a hypothetical degradation pathway for a generic monoazo dye, which could be analogous to that of this compound. The primary point of cleavage is the azo bond.
References
Common interferences in the spectrophotometric analysis of Acid Yellow 199.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing spectrophotometric analysis for Acid Yellow 199.
Frequently Asked Questions (FAQs)
Q1: What are the most common interferences in the spectrophotometric analysis of this compound?
A1: The most common interferences include:
-
Spectral Interference: Overlapping absorption spectra from other dyes or compounds in the sample matrix.
-
Matrix Effects: The overall composition of the sample, especially in complex matrices like textile effluents, can alter the dye's absorptivity. This can be caused by high concentrations of salts, surfactants, and other organic auxiliaries.
-
pH Fluctuations: The absorption spectrum of this compound, like many azo dyes, is sensitive to changes in pH. Variations in pH between samples and standards can lead to inaccurate measurements.[1]
-
Temperature Variations: Temperature can influence the stability and spectral properties of the dye.[1]
-
Turbidity: Suspended particles in the sample can cause light scattering, leading to erroneously high absorbance readings.
Q2: How does pH affect the analysis of this compound?
A2: The pH of the solution can alter the electronic structure of the azo dye molecule, leading to shifts in its maximum absorbance wavelength (λmax) and changes in its molar absorptivity. Therefore, it is crucial to maintain a constant and optimized pH for all measurements, including blanks, standards, and samples. This is typically achieved by using a suitable buffer solution.
Q3: What is a matrix effect and how can I mitigate it?
A3: A matrix effect refers to the influence of all other components in a sample on the measurement of the analyte of interest (this compound). These components can enhance or suppress the absorbance signal. To mitigate matrix effects, you can:
-
Prepare calibration standards in a matrix that closely matches the sample matrix.
-
Employ the standard addition method.
-
Dilute the sample to reduce the concentration of interfering substances.
-
Use sample purification techniques like solid-phase extraction (SPE) to remove interfering components.
Q4: My calibration curve for this compound is not linear. What are the possible causes?
A4: Non-linearity in the calibration curve can be caused by:
-
High concentrations of the dye: At high concentrations, intermolecular interactions can lead to deviations from Beer-Lambert's law.
-
Instrumental factors: Stray light or incorrect wavelength calibration of the spectrophotometer.
-
Chemical equilibria: Changes in the chemical form of the dye (e.g., aggregation, reaction with the solvent) at different concentrations.
-
Uncontrolled pH or temperature.
Troubleshooting Guides
Issue 1: Inconsistent or Drifting Absorbance Readings
| Possible Cause | Troubleshooting Steps |
| Instrument Instability | 1. Ensure the spectrophotometer has had adequate warm-up time as per the manufacturer's instructions. 2. Check the stability of the light source; an aging lamp may need replacement. |
| Temperature Fluctuations | 1. Allow samples and standards to reach thermal equilibrium with the instrument's sample chamber. 2. Use a temperature-controlled cuvette holder if available. |
| Sample Evaporation | 1. Keep cuvettes capped whenever possible. 2. Perform readings promptly after placing the cuvette in the instrument. |
| Air Bubbles in Cuvette | 1. Gently tap the cuvette to dislodge any air bubbles adhering to the optical surfaces. 2. Ensure proper mixing and degassing of samples before measurement. |
Issue 2: Unexpected Peaks or High Background Absorbance
| Possible Cause | Troubleshooting Steps |
| Contaminated Solvent/Blank | 1. Use high-purity solvents for all preparations. 2. Prepare a fresh blank solution and re-run the baseline correction. |
| Dirty or Scratched Cuvettes | 1. Thoroughly clean cuvettes with an appropriate solvent. 2. Inspect cuvettes for scratches on the optical surfaces and replace if necessary. |
| Spectral Interference from Matrix | 1. If the interfering species is known, its contribution can be subtracted mathematically if its spectrum is also known. 2. Utilize derivative spectrophotometry to resolve overlapping peaks. 3. Employ sample purification techniques to remove the interfering substances. |
| Sample Turbidity | 1. Centrifuge or filter the sample to remove suspended solids. |
Quantitative Data on Potential Interferences
The following table summarizes the potential effects of common interfering ions found in industrial effluents on the spectrophotometric analysis of this compound. The exact quantitative effect will depend on the concentration of both the dye and the interfering ion, as well as the pH of the solution.
| Interfering Ion | Chemical Formula | Potential Effect on Analysis |
| Chloride | Cl⁻ | Minimal direct spectral interference, but high concentrations can affect the ionic strength of the solution, potentially influencing the dye's aggregation and absorptivity. |
| Sulfate | SO₄²⁻ | Similar to chloride, high concentrations can alter the ionic strength. |
| Carbonate/Bicarbonate | CO₃²⁻ / HCO₃⁻ | Can alter the pH of unbuffered solutions, leading to shifts in the absorbance spectrum. |
| Iron (II)/(III) | Fe²⁺ / Fe³⁺ | Can form colored complexes that may have overlapping absorbance spectra with this compound. |
| Copper (II) | Cu²⁺ | Can form complexes with the dye, altering its spectral properties. |
| Chromium (VI) | CrO₄²⁻ / Cr₂O₇²⁻ | These ions are colored and will exhibit significant spectral overlap. |
Experimental Protocols
Protocol 1: Standard Spectrophotometric Analysis of this compound
-
Instrument Warm-up: Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes.
-
Preparation of Stock Solution: Accurately weigh a known amount of this compound standard and dissolve it in a suitable solvent (e.g., deionized water or a specific buffer) in a volumetric flask to prepare a stock solution of known concentration.
-
Preparation of Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution into volumetric flasks using the same solvent. The concentration range should bracket the expected concentration of the unknown samples.
-
Wavelength Selection: Scan the absorbance of a mid-range standard across the UV-Visible spectrum to determine the wavelength of maximum absorbance (λmax).
-
Baseline Correction: Fill a cuvette with the solvent (blank) and place it in the spectrophotometer. Set the absorbance to zero at the determined λmax.
-
Measurement of Standards: Measure the absorbance of each calibration standard at the λmax.
-
Calibration Curve Construction: Plot a graph of absorbance versus concentration for the standards. Perform a linear regression to obtain the equation of the line and the correlation coefficient (R²).
-
Sample Preparation: Dilute the unknown sample with the same solvent to ensure its absorbance falls within the range of the calibration curve.
-
Measurement of Sample: Measure the absorbance of the prepared sample at the λmax.
-
Concentration Determination: Use the equation from the calibration curve to calculate the concentration of this compound in the diluted sample. Remember to account for the dilution factor to determine the concentration in the original sample.
Protocol 2: Analysis of this compound in a Complex Matrix (e.g., Textile Effluent)
-
Sample Pre-treatment:
-
Centrifuge the sample at high speed (e.g., 10,000 rpm for 15 minutes) to remove suspended solids.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
-
pH Adjustment: Adjust the pH of the pre-treated sample and all standards to a consistent value using a suitable buffer solution. The optimal pH should be determined experimentally by observing the pH at which the λmax and absorbance of the dye are most stable.
-
Standard Addition Method (Recommended):
-
Take several equal volumes of the pre-treated sample.
-
Spike each aliquot, except for one, with increasing known amounts of the this compound standard.
-
Dilute all aliquots to the same final volume with the buffer solution.
-
Measure the absorbance of each solution at the λmax.
-
Plot the absorbance versus the concentration of the added standard.
-
The absolute value of the x-intercept of the extrapolated linear regression line gives the concentration of this compound in the original sample.
-
-
Alternative: Matrix-Matched Calibration:
-
If a representative "blank" matrix (containing all components of the effluent except the dye) is available, prepare the calibration standards in this blank matrix.
-
Follow the procedure outlined in Protocol 1 for measurement and calculation.
-
Visualizations
Caption: Standard experimental workflow for spectrophotometric analysis.
Caption: Logical troubleshooting flow for inaccurate spectrophotometric results.
References
Technical Support Center: Optimizing Acid Yellow 199 Degradation Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the degradation of Acid Yellow 199.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the degradation of this compound?
The optimal pH for the degradation of this compound is highly dependent on the chosen degradation method.
-
Fenton and Photo-Fenton Degradation: An acidic environment is crucial for the Fenton process. The optimal pH is typically around 3.[1][2][3] At this pH, the generation of hydroxyl radicals, which are the primary oxidizing agents, is maximized. As the pH increases above 5, iron ions precipitate, reducing the efficiency of the reaction.[1] Conversely, a pH that is too low (e.g., pH 2) can also hinder degradation due to the scavenging of hydroxyl radicals by hydrogen ions.[1]
-
Enzymatic Degradation (Laccase): The optimal pH for enzymatic degradation can vary depending on the source of the laccase enzyme. While some studies report maximum laccase production and activity at neutral to slightly alkaline pH (7.0-8.5), the degradation reaction itself is often carried out in acidic conditions, for instance, at a pH of 5.0.[4][5][6]
-
Photocatalytic Degradation: The effect of pH on photocatalytic degradation depends on the photocatalyst used and the surface charge of the dye molecule. For azo dyes, a lower pH is often more effective.[7]
Q2: My this compound solution is not degrading effectively. What are the common causes?
Ineffective degradation can stem from several factors:
-
Incorrect pH: As highlighted in Q1, operating outside the optimal pH range for your chosen method is a primary cause of poor degradation.
-
Inappropriate Reagent Concentrations:
-
Fenton/Photo-Fenton: The concentrations of both ferrous ions (Fe²⁺) and hydrogen peroxide (H₂O₂) are critical. An excess of either can be detrimental to the degradation process.
-
Enzymatic: The concentration of the enzyme and any necessary mediators must be optimized.
-
-
Inhibitors: The presence of certain ions or compounds in your sample can inhibit enzyme activity or interfere with the catalytic process.
-
Insufficient Light Source (for Photo-Fenton and Photocatalysis): Ensure your light source has the appropriate wavelength and intensity for the reaction.
Q3: How can I monitor the degradation of this compound?
The degradation process is typically monitored by measuring the decrease in the dye's concentration over time. This is commonly done using a UV-Visible spectrophotometer to measure the absorbance at the dye's maximum wavelength.[8] For more detailed analysis of the degradation products, techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared Spectroscopy (FTIR) can be employed.[8][9]
Troubleshooting Guides
Troubleshooting Poor Degradation in Fenton/Photo-Fenton Experiments
| Issue | Possible Cause | Recommended Solution |
| Low degradation efficiency | Suboptimal pH. | Adjust the pH of the reaction mixture to the optimal range of 3-4.[1] |
| Incorrect [H₂O₂] to [Fe²⁺] ratio. | Optimize the molar ratio of H₂O₂ to Fe²⁺. A common starting point is a 10:1 to 20:1 weight ratio.[3] | |
| Scavenging of hydroxyl radicals. | Avoid excessively low pH (below 2) as H⁺ ions can act as scavengers.[1] | |
| Precipitate formation | pH is too high (above 5-6). | Lower the pH to the optimal acidic range to keep iron ions in solution.[1] |
| Reaction starts but then stops | Depletion of H₂O₂ or Fe²⁺. | Consider a stepwise or continuous addition of H₂O₂ to maintain a steady concentration of hydroxyl radicals. |
Troubleshooting Poor Degradation in Enzymatic (Laccase) Experiments
| Issue | Possible Cause | Recommended Solution |
| Low decolorization rate | Suboptimal pH for enzyme activity. | Adjust the pH of the buffer to the optimal range for the specific laccase being used (often between 4.5 and 7.0).[10] |
| Enzyme inhibition. | Analyze the sample for potential inhibitors such as halides or copper chelators.[5] Consider purifying the sample if necessary. | |
| Insufficient enzyme concentration. | Increase the concentration of the laccase enzyme in the reaction mixture. | |
| Lack of a suitable mediator. | Some laccases require a mediator to efficiently degrade certain dyes. Investigate the necessity of a mediator for your specific enzyme and dye. |
Data Presentation
Table 1: Effect of pH on the Fenton Degradation of Acid Yellow G
| pH | Degradation Percentage (%) |
| 2 | ~40 |
| 3 | >90 |
| 4 | Not specified, but lower than pH 3 |
| 5 | Not specified, but lower than pH 3 |
| Non-adjusted | ~20 |
Data adapted from a study on Acid Yellow G, which is structurally similar to this compound.[1]
Experimental Protocols
Fenton Degradation of this compound
This protocol is a general guideline and should be optimized for your specific experimental conditions.
Materials:
-
This compound solution of known concentration
-
Ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O)
-
Hydrogen peroxide (H₂O₂, 30%)
-
Sulfuric acid (H₂SO₄) and Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
Magnetic stirrer and stir bar
-
pH meter
-
UV-Visible Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound.
-
In a beaker, add a specific volume of the this compound solution.
-
Adjust the pH of the solution to the desired value (e.g., 3) using sulfuric acid or sodium hydroxide.[1]
-
Place the beaker on a magnetic stirrer.
-
Add the required amount of ferrous sulfate to the solution and allow it to dissolve.
-
Initiate the reaction by adding the required amount of hydrogen peroxide.
-
Start a timer and collect aliquots of the reaction mixture at regular intervals.
-
Immediately quench the reaction in the aliquots (e.g., by adding a strong base to raise the pH).
-
Measure the absorbance of the quenched aliquots at the maximum wavelength of this compound using a UV-Visible spectrophotometer.
-
Calculate the degradation percentage at each time point.
Enzymatic Degradation of this compound using Laccase
This protocol provides a general framework for enzymatic degradation.
Materials:
-
This compound solution
-
Purified laccase enzyme
-
Buffer solution (e.g., sodium acetate (B1210297) buffer, pH 5.0)[5]
-
Shaker incubator
-
UV-Visible Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the this compound solution and the buffer.
-
Pre-incubate the mixture at the desired temperature (e.g., 30°C).[5]
-
Initiate the reaction by adding the laccase enzyme to the mixture.
-
Incubate the reaction mixture in a shaker incubator to ensure proper mixing.
-
Collect samples at different time intervals.
-
Measure the absorbance of the samples at the maximum wavelength of this compound to determine the extent of decolorization.
Visualizations
Caption: A generalized experimental workflow for this compound degradation studies.
Caption: The influence of pH on the efficiency of Fenton-based degradation of azo dyes.
References
- 1. neptjournal.com [neptjournal.com]
- 2. scispace.com [scispace.com]
- 3. p2infohouse.org [p2infohouse.org]
- 4. scispace.com [scispace.com]
- 5. Decolorization and Detoxification of Textile Dyes with a Laccase from Trametes hirsuta - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. microbiologyjournal.org [microbiologyjournal.org]
- 10. researchgate.net [researchgate.net]
Troubleshooting poor color yield in Acid Yellow 199 dyeing.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor color yield and other issues when dyeing with Acid Yellow 199.
Troubleshooting Guide: Poor Color Yield
This guide addresses the most common causes of unsatisfactory color yield in a systematic, question-and-answer format.
Question 1: My final color is too pale. What is the most likely cause?
Pale or weak shades are primarily due to incorrect dyeing parameters that lead to poor dye exhaustion and fixation. The most critical factors to verify are the pH of the dyebath, the dyeing temperature, and the concentration of auxiliaries.
Question 2: How do I correctly control the pH for dyeing nylon with this compound?
Incorrect pH is a frequent cause of poor color yield. Acid dyes require an acidic environment for proper fixation on nylon fibers.[1]
-
For light to medium shades: The recommended pH is between 6.0 and 7.0.[2][3]
-
For dark shades: A more acidic pH of 4.0 to 6.0 is recommended to promote dye uptake.[2][3]
Solution:
-
Calibrate your pH meter before use.
-
Use a buffer system, such as acetic acid and ammonium (B1175870) acetate, to maintain a stable pH throughout the dyeing process.[2]
-
For initial setup, you can use acetic acid or citric acid to lower the pH.[4][5]
-
Add the acid to the dyebath before adding the dye to ensure a homogeneous acidic environment.[4]
Question 3: What is the correct temperature profile for this dye?
Temperature control is crucial. Dyeing should be carried out at a temperature range of 90°C to 100°C (194°F to 212°F).[1] A slow and steady temperature rise is essential to prevent rapid, uneven dye uptake, which can paradoxically lead to a lower final color yield after washing.
Solution:
-
Start the dyeing process at a lower temperature, around 40°C (105°F).
-
Implement a gradual heating rate, typically 1-2°C per minute, especially in the critical 65-85°C range where dye uptake accelerates significantly.[3][6]
-
Hold the final temperature at 90-98°C for 30 to 60 minutes to ensure complete dye migration and fixation.[4][7]
Question 4: Could my leveling agent be causing the problem?
Yes, while leveling agents are essential for achieving even coloration, incorrect concentrations can reduce color yield. Leveling agents work by competing with the dye for sites on the fiber, slowing down the initial dye uptake.[8] An excessive amount can overly inhibit the dye from binding to the fiber.
Solution:
-
Ensure the leveling agent concentration is within the recommended range, typically 0.5% to 1.0% on the weight of the fiber (o.w.f.).[7][9]
-
Select an anionic leveling agent suitable for weak acid dyes on nylon.[2]
Frequently Asked Questions (FAQs)
Q: Why is my dyeing uneven or spotty?
A: Uneven dyeing, or poor leveling, can be caused by several factors:
-
Rapid Heating: Heating the dyebath too quickly causes the dye to rush onto the fabric surface without penetrating evenly.[3][9]
-
Incorrect Dye Dissolving: Undissolved dye particles can lead to spots. Always paste the dye powder with a small amount of warm water before dissolving it completely in boiling water.[5]
-
Insufficient Leveling Agent: Not using enough leveling agent can result in patchy dyeing.[9]
-
Poor Agitation: The material must be able to move freely in the dyebath for uniform color application.[10]
Q: The color seems right, but it washes out easily. What causes poor wash fastness?
A: Poor wash fastness indicates incomplete dye fixation. This is typically due to:
-
Incorrect pH: If the dyebath is not sufficiently acidic, the ionic bonds between the dye and the nylon fiber will be weak.
-
Insufficient Time/Temperature: The dye requires adequate time at a high temperature (90-98°C) to fully fix to the fiber.[4][7]
-
Lack of After-treatment: For medium to dark shades, a post-dyeing treatment with an acid dye fixing agent is often necessary to improve wet fastness properties.[9]
Q: Can I use any acid for pH adjustment?
A: Acetic acid is commonly recommended as it provides good pH control.[4] Citric acid can also be used.[5] Avoid strong mineral acids unless specifically required, as they can cause a rapid drop in pH and potentially damage the nylon fiber.
Quantitative Data Summary
The following tables provide recommended starting parameters for dyeing nylon with this compound. These should be optimized based on your specific substrate and equipment.
Table 1: Recommended Dyeing Recipe
| Component | Concentration | Purpose |
| This compound | 0.5 - 4.0% (o.w.f.) | Coloration |
| Acetic Acid | 1.0 - 3.0% (o.w.f.) or ~1 g/L | pH Adjustment |
| Anionic Leveling Agent | 0.5 - 1.0% (o.w.f.) | Promotes even dyeing |
| Liquor Ratio | 1:20 - 1:50 | Ratio of liquid to fiber weight |
o.w.f. = on the weight of fiber Sources:[2][4][7][9]
Table 2: Process Parameters
| Parameter | Recommended Value |
| pH (Light Shades) | 6.0 - 7.0 |
| pH (Dark Shades) | 4.0 - 6.0 |
| Starting Temperature | 40°C |
| Rate of Temperature Rise | 1 - 2°C / minute |
| Final Dyeing Temperature | 90 - 98°C |
| Dyeing Time at Final Temp. | 30 - 60 minutes |
Experimental Protocols
Protocol 1: Standard Dyeing Procedure for Nylon with this compound
-
Preparation: Weigh the dry nylon material. Scour the material by washing it with a non-ionic detergent to remove any impurities, then rinse thoroughly.[5]
-
Dye Bath Setup: Prepare the dyebath in a stainless steel or enamel vessel. Add the required amount of water to achieve the desired liquor ratio (e.g., 1:20).
-
Chemical Addition: With agitation, add the specified amount of leveling agent (e.g., 1.0% o.w.f.) and acetic acid (e.g., 1 g/L) to the dyebath.[4] Check and adjust the pH to the target range (e.g., 4.5-5.5).[4]
-
Dye Dissolving: In a separate container, make a paste of the required amount of this compound powder with a small amount of warm water. Dissolve the paste completely by adding boiling water.[5]
-
Dyeing:
-
Cooling and Rinsing:
-
Allow the dyebath to cool down slowly to about 70°C before draining.
-
Rinse the dyed material thoroughly with warm water, then cold water, until the water runs clear.
-
-
After-treatment (Optional but Recommended): For improved wash fastness, treat the material with an acid dye fixing agent according to the manufacturer's instructions.
-
Drying: Dry the material away from direct sunlight.
Protocol 2: Measurement of Color Yield (K/S Value)
-
Instrumentation: Use a calibrated reflectance spectrophotometer.
-
Sample Preparation: Ensure the dyed nylon sample is clean, dry, and flat. Fold the sample to ensure it is opaque.
-
Measurement:
-
Calibrate the spectrophotometer using a white and black standard.
-
Measure the reflectance (R) of the dyed sample across the visible spectrum (typically 400-700 nm).
-
Identify the wavelength of minimum reflectance (λ-max), which corresponds to the maximum absorbance of the dye.
-
-
Calculation: Use the reflectance value at λ-max to calculate the color strength (K/S) using the Kubelka-Munk equation:
-
K/S = (1 - R)² / (2 * R)
-
Where R is the decimal reflectance value at λ-max (e.g., 10% reflectance = 0.10 R).
-
-
Analysis: A higher K/S value indicates a greater color yield. Compare the K/S values of different samples to quantitatively assess the impact of process variations.
Visualizations
Caption: Troubleshooting workflow for poor color yield.
Caption: Experimental workflow for dyeing nylon.
References
- 1. This compound Manufacturers and suppliers - Alan Chemical [alanchemindustries.com]
- 2. shijichenxing.com [shijichenxing.com]
- 3. dttwister.com [dttwister.com]
- 4. textilestudycenter.com [textilestudycenter.com]
- 5. Dye Recipes using Acid Dyes [georgeweil.com]
- 6. p2infohouse.org [p2infohouse.org]
- 7. Leveling agent for acid dyes - Taiwan Dyestuffs & Pigments Corp. [tdpctw.com]
- 8. Leveling agents: chemistry and performance [textiletoday.com.bd]
- 9. Precautions for dyeing with acid dyes---Dyeing nylon as an example - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 10. Human Verification [forum.jacquardproducts.com]
Technical Support Center: Decontamination of Acid Yellow 199
This guide provides troubleshooting and frequently asked questions regarding the removal of residual Acid Yellow 199 from laboratory equipment. It is intended for researchers, scientists, and drug development professionals to ensure accurate experimental results and maintain a safe working environment.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to remove?
This compound is a water-soluble azo dye.[1][2] Like many dyes, it can adsorb onto surfaces, and its chemical structure can make it resistant to simple washing with water, leading to persistent staining on laboratory equipment.
Q2: What are the initial steps I should take to clean equipment contaminated with this compound?
Immediate action is crucial to prevent the dye from drying and setting.
-
Pre-rinse: As soon as possible after use, rinse the equipment thoroughly with tap water to remove the bulk of the dye.
-
Wash with Detergent: Wash the equipment with a standard laboratory detergent and warm water. Use a soft brush or sponge to scrub the surfaces.
-
Rinse Again: Rinse thoroughly with tap water, followed by a final rinse with deionized or distilled water to prevent spotting.
Q3: Standard washing doesn't work. What's the next step for glassware?
For stubborn stains on glassware, a more aggressive cleaning protocol may be necessary.
-
Solvent Wash: Wipe the surface with a cloth or paper towel soaked in acetone (B3395972) or ethanol (B145695) before washing with detergent. This can help to dissolve and remove residual dye.
-
Acid Rinse: After washing with detergent and rinsing, soak the glassware in a 10% hydrochloric acid (HCl) solution. This can help to remove acid-soluble residues.
Q4: Can I use bleach to remove this compound stains?
While bleach (sodium hypochlorite) is a strong oxidizing agent and can decolorize azo dyes, its use on laboratory equipment should be approached with caution. Bleach can corrode stainless steel and may damage some plastics. If you choose to use bleach, a dilute solution (e.g., 10% household bleach) should be used for a short contact time, followed by thorough rinsing with water to remove all traces of bleach.
Q5: How can I remove this compound from plastic labware?
The cleaning method depends on the type of plastic. Always consult a chemical compatibility chart for your specific plastic.
-
Polypropylene (PP) and High-Density Polyethylene (HDPE): These plastics have good resistance to acids, bases, and alcohols. You can typically use detergents and a gentle acid rinse. Avoid strong oxidizing agents and organic solvents which can cause them to swell or soften.
-
Polycarbonate (PC): PC has poor resistance to acids, bases, and organic solvents. Stick to mild detergents and water.
-
Polytetrafluoroethylene (PTFE): PTFE has excellent chemical resistance, and more aggressive cleaning agents can be used if necessary.
Q6: Are there advanced methods for complete decolorization of the dye?
Yes, this compound, as an azo dye, can be chemically degraded through oxidation or reduction, leading to decolorization.[1] These methods are often used in wastewater treatment but can be adapted for laboratory decontamination.
-
Oxidative Decolorization: This involves the use of strong oxidizing agents that break the chemical bonds of the dye.
-
Reductive Decolorization: This process breaks the azo bond (N=N), which is responsible for the dye's color.[1]
For laboratory purposes, a simple reductive approach could involve a solution of sodium dithionite. However, proper safety precautions must be taken when using such chemical treatments.
Troubleshooting Guide
| Issue | Recommended Action |
| Faint yellow stain remains on glassware after standard washing. | 1. Soak the glassware in a 10% hydrochloric acid solution for 15-20 minutes. 2. Rinse thoroughly with tap water, followed by deionized water. 3. If the stain persists, consider a soak in an oxidizing solution (e.g., a commercial chromic acid substitute or a freshly prepared piranha solution alternative with appropriate safety measures). |
| Plastic equipment is stained and feels slightly sticky. | This may indicate that the plastic has absorbed the dye or has been partially dissolved by a solvent. 1. Wash with a mild detergent and water. 2. Avoid using organic solvents on plastics not rated for them. 3. If the integrity of the plastic is compromised, it should be discarded to prevent contamination of future experiments. |
| Stainless steel surfaces show discoloration after cleaning. | This could be due to corrosion from harsh cleaning agents. 1. Use pH-neutral detergents for routine cleaning. 2. If an acidic or alkaline solution is used, ensure it is thoroughly rinsed off promptly. Stainless steel generally has good compatibility with dyes.[3][4][5][6][7] 3. For stubborn stains, a paste of baking soda and water can be used as a mild abrasive. |
Experimental Protocols
Protocol 1: Standard Cleaning Procedure for Glassware
-
Initial Rinse: Immediately after use, rinse the glassware under running tap water to remove loose dye.
-
Detergent Wash: Prepare a solution of laboratory-grade detergent in warm water. Using a suitable brush, scrub all surfaces of the glassware.
-
Tap Water Rinse: Rinse the glassware thoroughly under running tap water to remove all traces of detergent.
-
Deionized Water Rinse: Perform a final rinse with deionized or distilled water at least three times to remove any remaining ions from the tap water.
-
Drying: Allow the glassware to air dry or place it in a drying oven.
Protocol 2: Acid Wash for Persistent Stains on Glassware
-
Follow Protocol 1: Complete the standard cleaning procedure.
-
Acid Soak: Immerse the glassware in a 10% (v/v) solution of hydrochloric acid. Allow it to soak for at least 30 minutes.
-
Thorough Rinsing: Remove the glassware from the acid bath and rinse extensively with tap water.
-
Final Rinse: Rinse with deionized water three to five times.
-
Drying: Dry as described in Protocol 1.
Visual Guides
References
- 1. This compound CAS#: 70865-20-2 [amp.chemicalbook.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. foxxlifesciences.in [foxxlifesciences.in]
- 4. media.distributordatasolutions.com [media.distributordatasolutions.com]
- 5. marathonrefinerycontractor.com [marathonrefinerycontractor.com]
- 6. calpaclab.com [calpaclab.com]
- 7. Chemical Compatibility [idex-hs.com]
Technical Support Center: Mitigating Photobleaching of Acid Yellow 199 in Fluorescence Microscopy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenge of photobleaching when using Acid Yellow 199 in fluorescence microscopy experiments.
Disclaimer: this compound is a monoazo dye primarily used in the textile industry. There is a notable lack of published data regarding its specific fluorescence properties, including excitation/emission spectra, quantum yield, and photostability in microscopy applications. Therefore, the guidance provided here is based on the general principles of fluorescence microscopy and best practices for preventing photobleaching of organic fluorophores. Researchers using this compound are strongly encouraged to empirically determine its optimal imaging conditions and photostability characteristics.
Troubleshooting Guide: Rapid Signal Loss of this compound
This guide addresses the common issue of rapid fluorescence signal decay during the imaging of samples stained with this compound.
| Problem | Potential Cause | Recommended Solution |
| Fluorescence signal fades almost instantly upon illumination. | Excitation light is too intense. | Reduce the laser power or illumination intensity to the lowest level that provides a detectable signal. Use neutral density filters to attenuate the excitation light without changing its wavelength. |
| Signal diminishes with each successive image acquisition. | Prolonged exposure to excitation light. | Minimize the total exposure time for each image. Increase the camera gain or use a more sensitive detector to compensate for shorter exposure times. When locating the region of interest, use a lower magnification or transmitted light to minimize photobleaching of the target area.[1] |
| Significant photobleaching occurs during z-stack or time-lapse imaging. | Cumulative light exposure is too high. | Reduce the number of z-slices or time points to the minimum required for your analysis. For time-lapse experiments, increase the interval between acquisitions. |
| Sample appears bright initially but then quickly photobleaches. | Absence or ineffectiveness of an antifade reagent. | Mount the specimen in a high-quality, commercially available antifade mounting medium. If using a custom medium, ensure the antifade reagent is fresh and used at the recommended concentration. |
| Photobleaching is more severe in certain areas of the sample. | Localized high-intensity illumination or environmental factors. | Ensure even illumination across the field of view. Check for and minimize the presence of reactive oxygen species (ROS) by using appropriate buffers and antifade reagents. |
Frequently Asked Questions (FAQs)
Understanding Photobleaching
Q1: What is photobleaching and why does it occur with dyes like this compound?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, causing it to permanently lose its ability to fluoresce.[2] This occurs when the dye molecule in its excited state undergoes chemical reactions, often with molecular oxygen, leading to the formation of non-fluorescent products.[3] Factors influencing photobleaching include the intensity and duration of excitation light, the concentration of oxygen, and the intrinsic photostability of the dye.[4]
Q2: What is the underlying chemical mechanism of photobleaching?
A2: The process often involves the fluorophore transitioning from its excited singlet state to a longer-lived triplet state. In this triplet state, the dye is more susceptible to reactions with surrounding molecules, particularly oxygen, which can lead to the generation of reactive oxygen species (ROS) that chemically damage the fluorophore.[2]
Mechanism of Photobleaching
Caption: Simplified Jablonski diagram illustrating the photobleaching process.
Prevention Strategies for this compound
Q3: How can I minimize photobleaching when imaging this compound?
A3: A multi-faceted approach is most effective:
-
Optimize Imaging Parameters: Use the lowest possible excitation intensity and the shortest exposure time that yield a sufficient signal-to-noise ratio.[5]
-
Use Antifade Reagents: Mount your samples in a medium containing an antifade reagent to quench reactive oxygen species.[3]
-
Choose the Right Equipment: Utilize high-sensitivity detectors (e.g., sCMOS or EMCCD cameras) that require less light.
-
Proper Sample Preparation: Ensure your sample is mounted correctly and the mounting medium is fresh.
Q4: Which antifade reagents are recommended for azo dyes like this compound?
A4: While specific data for this compound is unavailable, common antifade reagents are effective for a broad range of organic dyes. These are typically reactive oxygen species scavengers.[6] Some widely used options include:
-
p-Phenylenediamine (PPD): Highly effective but can be toxic and may not be suitable for all dyes.[6]
-
n-Propyl gallate (NPG): A common antioxidant used in antifade formulations.
-
1,4-diazabicyclo[2.2.2]octane (DABCO): A widely used antifade agent.
-
Trolox: A vitamin E analog that is effective and has lower toxicity, making it suitable for live-cell imaging.[3]
Commercially available mounting media such as ProLong™ Gold, VECTASHIELD®, and SlowFade™ contain optimized formulations of these and other antifade agents.
Table 1: Comparison of Common Antifade Reagents
| Antifade Reagent | Primary Mechanism | Pros | Cons |
| p-Phenylenediamine (PPD) | ROS Scavenger | Highly effective for many dyes. | Can cause initial quenching of fluorescence, potential for autofluorescence, and may react with certain dyes.[6] |
| n-Propyl gallate (NPG) | ROS Scavenger | Effective antifade agent. | Can be difficult to dissolve and may have biological effects in live-cell imaging. |
| DABCO | ROS Scavenger | Good antifade properties, less toxic than PPD. | May be less effective than PPD for some fluorophores. |
| Trolox | ROS Scavenger, Triplet State Quencher | Low toxicity, suitable for live-cell imaging, dual-action mechanism.[3] | May require optimization of concentration for different cell types and dyes. |
Q5: Are there more photostable alternatives to this compound?
A5: Yes, several classes of fluorescent dyes have been specifically engineered for high photostability in fluorescence microscopy. If photobleaching of this compound remains a significant issue, consider using dyes from the following families:
-
Alexa Fluor™ Dyes: Known for their brightness and high photostability.
-
DyLight™ Fluor Dyes: Another family of photostable fluorescent dyes.
-
Fluorescent Proteins: Genetically encoded reporters like mVenus or mCitrine can be alternatives for live-cell imaging, though they also have varying degrees of photostability.[7]
Table 2: Relative Photostability of Selected Yellow Fluorophores (Note: This is a qualitative comparison based on published data for these dyes; data for this compound is not available.)
| Fluorophore | Class | Relative Photostability |
| Fluorescein (FITC) | Xanthene | Low |
| Cyanine Dyes (e.g., Cy3) | Cyanine | Moderate to High |
| Alexa Fluor™ 532/546 | Sulfonated Xanthene | High |
| mVenus/mCitrine | Fluorescent Protein | Moderate |
| This compound | Azo Dye | Unknown |
Experimental Protocols
Protocol 1: Preparation of Antifade Mounting Medium with DABCO
-
Prepare a 10X stock solution of phosphate-buffered saline (PBS).
-
To make 100 mL of mounting medium, dissolve 2.5 g of 1,4-diazabicyclo[2.2.2]octane (DABCO) in 10 mL of 1X PBS.
-
Gently mix in 90 mL of glycerol.
-
Adjust the pH to ~8.6 with 0.1 M HCl or NaOH if necessary.
-
Store in small aliquots at -20°C, protected from light. Thaw one aliquot at a time for use and discard any unused portion.
Protocol 2: General Imaging Workflow to Minimize Photobleaching
-
Sample Preparation: Mount your stained sample on a microscope slide using a freshly prepared antifade mounting medium. Use an appropriate amount to ensure the coverslip is sealed without air bubbles.
-
Microscope Setup:
-
Turn on the microscope and light source, allowing them to warm up for stability.
-
Select the appropriate filter cube for your fluorophore. Since the spectral properties of this compound are not well-documented, start with a standard "yellow" or "rhodamine" filter set and optimize from there.
-
-
Locating the Region of Interest:
-
Begin with a low-power objective (e.g., 10x or 20x) and use transmitted light (brightfield or DIC) to find the area of interest on your slide.
-
Once located, switch to fluorescence illumination but keep the intensity at the minimum level required to see the signal.
-
-
Image Acquisition:
-
Switch to your desired high-power objective (e.g., 40x or 63x).
-
Set the excitation intensity to the lowest possible level.
-
Determine the shortest exposure time that provides a good signal-to-noise ratio.
-
Acquire your image or z-stack.
-
For time-lapse imaging, set the interval between acquisitions to be as long as your experimental question allows.
-
-
Data Analysis: If some photobleaching is unavoidable, you can create a photobleaching curve by imaging a control sample over time and use this to normalize your experimental data.[1]
Troubleshooting Workflow for Photobleaching
Caption: A logical workflow for troubleshooting photobleaching issues.
References
- 1. researchgate.net [researchgate.net]
- 2. bidc.ucsf.edu [bidc.ucsf.edu]
- 3. Absorption [Acid Yellow 17] | AAT Bioquest [aatbio.com]
- 4. researchgate.net [researchgate.net]
- 5. Performance Evaluation of Fluorescence and Photostability of Coumarin Disperse Yellow 82 [scirp.org]
- 6. Degradation of Oil- and Water-Soluble Fluorescent Dyes [elibrary.asabe.org]
- 7. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - US [thermofisher.com]
Factors affecting the rate of Acid Yellow 199 decolorization.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the decolorization of Acid Yellow 199.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the rate of this compound decolorization?
The rate of this compound decolorization is primarily influenced by several key experimental parameters:
-
pH of the solution: The pH level can significantly impact the surface charge of catalysts and the dye molecule itself, affecting adsorption and reaction kinetics.[1][2][3]
-
Temperature: Reaction rates are generally temperature-dependent, with an optimal range for enzymatic or catalytic activity.[4][5][6]
-
Initial Dye Concentration: The concentration of this compound can affect the efficiency of the decolorization process.[7][8][9][10][11]
-
Catalyst/Adsorbent Concentration: The amount of catalyst or adsorbent used is a critical factor in determining the rate and extent of decolorization.[12]
Q2: What is the general mechanism of this compound decolorization?
This compound is an azo dye, and its decolorization typically occurs through the cleavage of the azo bond (-N=N-).[13][14] This is often achieved through a reduction reaction.[13][14] Depending on the method used, this can involve photocatalysis, enzymatic degradation, or chemical reduction. For instance, in photocatalysis, hydroxyl radicals generated on the surface of a catalyst like TiO2 attack the dye molecule. In biological systems, enzymes such as laccase and azoreductase are responsible for breaking down the dye.[15][16]
Q3: Why is my decolorization efficiency low?
Low decolorization efficiency can stem from several factors. Refer to the troubleshooting guide below for specific issues and solutions. Common culprits include suboptimal pH, incorrect temperature, insufficient catalyst concentration, or high initial dye concentration.[4][7][17]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Slow or incomplete decolorization | Suboptimal pH. | Optimize the pH of the reaction mixture. For many catalytic processes involving azo dyes, an acidic pH (around 3-5) is often more effective.[1][2][3] |
| Incorrect temperature. | Ensure the reaction is carried out at the optimal temperature for your specific system (e.g., catalyst, enzyme). Both excessively high and low temperatures can inhibit activity.[4][5] | |
| Insufficient catalyst or adsorbent dosage. | Increase the concentration of the catalyst or adsorbent. The number of active sites available for the reaction is directly proportional to the amount of catalyst. | |
| High initial dye concentration. | Reduce the initial concentration of this compound. High concentrations can saturate the catalyst surface and inhibit light penetration in photocatalytic systems.[8][9][10][11] | |
| Inconsistent results between experiments | Fluctuations in experimental conditions. | Standardize all experimental parameters, including pH, temperature, mixing speed, and the preparation of stock solutions. |
| Catalyst deactivation. | Ensure the catalyst is properly prepared and handled. For photocatalysts, ensure the light source intensity is consistent. Consider catalyst regeneration if applicable. | |
| Color reappears after initial decolorization | Re-oxidation of the decolorized products. | Ensure the system is maintained under the appropriate conditions (e.g., anaerobic for certain reductive processes) to prevent re-oxidation of the aromatic amines formed after azo bond cleavage. |
| Incomplete degradation of the dye molecule. | Analyze the final products to confirm complete mineralization. The disappearance of color does not always mean complete degradation of the dye into non-toxic compounds. |
Data Presentation
The following tables summarize the influence of various parameters on the decolorization of azo dyes, providing a reference for expected trends in this compound experiments.
Table 1: Effect of pH on Azo Dye Decolorization
| pH | Decolorization Efficiency (%) | Reference System |
| 3.2 | Highest | Photocatalysis of Acid Yellow 29 with TiO2[1] |
| 4.0 | 53.74 | Adsorption of Acid Yellow 23[3] |
| 5.0 | High | Adsorption of Acid Yellow 23[3] |
| 7.0 | Moderate | Biological degradation of Acid Black 194[17] |
| 8.0 | 28.55 | Adsorption of Acid Yellow 23[3] |
| 11.2 | Lowest | Photocatalysis of Acid Yellow 29 with TiO2[1] |
Table 2: Effect of Initial Dye Concentration on Decolorization
| Initial Concentration (mg/L) | Decolorization Efficiency (%) | Time (min) | Reference System |
| 5 | ~100 | 60 | Photocatalysis of Acid Yellow 36[11] |
| 20 | 93.25 | N/A | Photocatalysis of Reactive Yellow dye[10] |
| 20 | ~100 | 120 | Photocatalysis of Acid Yellow 36[11] |
| 30 | ~100 | 135 | Photocatalysis of Acid Yellow 36[11] |
| 50 | ~100 | 160 | Photocatalysis of Acid Yellow 36[11] |
| 100 | 67.18 | N/A | Photocatalysis of Reactive Yellow dye[10] |
| 100-200 | >95 | 360 | Biodegradation of C.I. Acid Red 1[8] |
| 300-500 | 90 | 1080 | Biodegradation of C.I. Acid Red 1[8] |
Table 3: Effect of Temperature on Azo Dye Decolorization
| Temperature (°C) | Decolorization Efficiency (%) | Reference System |
| 20 | Increased with temperature | Microbial decolorization of RB19[5] |
| 24 | Optimal | Fungal decolorization of Acid Black 194[17] |
| 27 | 92.34 (Maximum) | Microbial decolorization of RB19[5] |
| 35 | Optimal | Biodegradation of C.I. Acid Red 1[8] |
| 45 | <55 | Biodegradation of C.I. Acid Red 1[8] |
| 50 | High | Fenton degradation of DB15[4] |
Experimental Protocols
General Protocol for Photocatalytic Decolorization of this compound
This protocol describes a general procedure for studying the photocatalytic decolorization of this compound using a catalyst like TiO2 under UV or visible light irradiation.
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 100 mg/L) in deionized water.
-
Reaction Setup:
-
In a suitable reactor (e.g., a beaker or a specialized photoreactor), add a specific volume of the this compound solution.
-
Add a measured amount of the photocatalyst (e.g., 1 g/L of TiO2).
-
Adjust the pH of the solution to the desired value using dilute HCl or NaOH.
-
-
Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a period (e.g., 30-60 minutes) to ensure that adsorption-desorption equilibrium is reached between the dye and the catalyst surface.
-
Photocatalytic Reaction:
-
Expose the suspension to a light source (e.g., a UV lamp or a solar simulator).
-
Maintain constant stirring throughout the experiment.
-
-
Sampling and Analysis:
-
At regular time intervals, withdraw a small aliquot of the suspension.
-
Centrifuge or filter the sample to remove the catalyst particles.
-
Measure the absorbance of the supernatant at the maximum wavelength (λmax) of this compound using a UV-Vis spectrophotometer.
-
-
Calculation of Decolorization Efficiency: Calculate the decolorization efficiency using the following formula: Decolorization (%) = [(A₀ - Aₜ) / A₀] * 100 Where A₀ is the initial absorbance of the dye solution and Aₜ is the absorbance at time t.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Factors Affecting Synthetic Dye Adsorption; Desorption Studies: A Review of Results from the Last Five Years (2017–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. electrochemsci.org [electrochemsci.org]
- 12. researchgate.net [researchgate.net]
- 13. This compound CAS#: 70865-20-2 [amp.chemicalbook.com]
- 14. This compound CAS#: 70865-20-2 [m.chemicalbook.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. ijcmas.com [ijcmas.com]
Technical Support Center: Enhancing Photocatalytic Degradation of Acid Yellow 199
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the efficiency of photocatalytic degradation of Acid Yellow 199. The information is presented in a question-and-answer format to directly address common challenges and inquiries encountered during experimental work.
Troubleshooting Guide
This section addresses specific issues that may arise during the photocatalytic degradation of this compound, offering potential causes and actionable solutions.
| Problem | Potential Cause | Suggested Solution |
| Low Degradation Efficiency | Suboptimal pH: The surface charge of the photocatalyst and the dye molecule are pH-dependent, affecting adsorption and reaction rates. For many azo dyes, acidic conditions are favorable. | Adjust the pH of the solution. For similar azo dyes, an acidic pH (around 3) has been shown to be optimal for degradation.[1] |
| Incorrect Catalyst Concentration: Too little catalyst provides insufficient active sites, while too much can lead to light scattering and reduced light penetration. | Optimize the catalyst dosage. Start with a concentration of around 1 g/L and adjust as needed.[2] | |
| High Initial Dye Concentration: A high concentration of dye molecules can saturate the catalyst surface, inhibiting the reaction. | Reduce the initial concentration of this compound. For similar dyes, concentrations of 30 mg/L have shown good degradation rates.[2] | |
| Insufficient Light Intensity or Inappropriate Wavelength: The photocatalyst requires sufficient energy to generate electron-hole pairs. | Ensure the light source provides the appropriate wavelength (e.g., UV-A for TiO2) and sufficient intensity. | |
| Catalyst Deactivation | Fouling of Catalyst Surface: Dye molecules or degradation byproducts can adsorb onto the catalyst surface, blocking active sites. | Wash the catalyst with deionized water or a suitable solvent after each use. Calcination can also be used to regenerate the catalyst. |
| Photocatalyst Agglomeration: Nanoparticles may aggregate in the solution, reducing the effective surface area. | Use ultrasonication to disperse the catalyst before the experiment. The pH of the solution can also affect particle dispersion. | |
| Inconsistent Results | Lack of Adsorption-Desorption Equilibrium: If the reaction is started before equilibrium is reached, the initial degradation rate may be artificially high. | Stir the dye solution and catalyst in the dark for a period (e.g., 30-60 minutes) before initiating irradiation to allow for adsorption-desorption equilibrium to be established.[1] |
| Temperature Fluctuations: Reaction rates are temperature-dependent. | Use a constant temperature water bath to maintain a consistent temperature throughout the experiment. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the photocatalytic degradation of this compound.
Q1: What is the general mechanism for the photocatalytic degradation of an azo dye like this compound?
A1: The photocatalytic degradation of azo dyes is initiated by the absorption of photons by a semiconductor photocatalyst (like TiO2), which generates electron-hole pairs. These charge carriers react with water and oxygen to produce highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O2−). These ROS are powerful oxidizing agents that attack the azo bond (-N=N-) and the aromatic rings of the dye molecule, breaking it down into smaller, less harmful compounds, and ideally, mineralizing it to CO2, H2O, and inorganic ions.
Q2: How does the addition of hydrogen peroxide (H2O2) affect the degradation efficiency?
A2: The addition of an optimal amount of H2O2 can enhance degradation efficiency by acting as an electron scavenger, which reduces electron-hole recombination and produces more hydroxyl radicals.[1] However, an excessive concentration of H2O2 can have a detrimental effect by scavenging hydroxyl radicals itself.[1][2] For some azo dyes, an optimal H2O2 concentration was found to be around 0.3 x 10^-3 mol/L.[2]
Q3: What type of photocatalyst is most effective for degrading this compound?
A3: Titanium dioxide (TiO2), particularly in its anatase form, is a widely used and effective photocatalyst due to its high photoactivity, chemical stability, low cost, and non-toxicity.[3] Doping TiO2 with metals or non-metals, or creating composites with other materials like hydroxyapatite (B223615) or vanadium, can further enhance its photocatalytic activity under visible light.[4][5]
Q4: Can the photocatalyst be reused?
A4: Yes, one of the advantages of heterogeneous photocatalysis is the ability to recover and reuse the catalyst. After a reaction cycle, the catalyst can be separated by filtration or centrifugation, washed, dried, and then reused. However, a slight decrease in activity may be observed after several cycles due to surface fouling or deactivation, which may require a regeneration step like calcination.[2]
Q5: Are there any interfering substances that can inhibit the degradation process?
A5: Yes, the presence of certain inorganic ions, often found in industrial wastewater, can affect degradation efficiency. For instance, ions like carbonate and bicarbonate can act as hydroxyl radical scavengers, thereby inhibiting the degradation rate. Conversely, some ions like chloride and sulfate (B86663) have been shown to enhance the degradation of certain azo dyes.[1]
Experimental Protocols
General Protocol for Photocatalytic Degradation of this compound
This protocol outlines a general procedure for conducting a photocatalytic degradation experiment. Researchers should optimize the parameters for their specific experimental setup.
1. Materials and Reagents:
- This compound (CAS: 70865-20-2)[6]
- Photocatalyst (e.g., TiO2 P25)
- Deionized water
- Acid (e.g., HCl or H2SO4) and Base (e.g., NaOH) for pH adjustment
- Photoreactor with a suitable light source (e.g., UV lamp)
- Magnetic stirrer
- Spectrophotometer
2. Procedure:
- Prepare the Dye Solution: Prepare a stock solution of this compound in deionized water. Dilute the stock solution to the desired initial concentration (e.g., 30 mg/L).
- Catalyst Suspension: Add the desired amount of photocatalyst (e.g., 1 g/L) to the dye solution.
- pH Adjustment: Adjust the pH of the suspension to the desired value using the acid or base solutions.
- Adsorption-Desorption Equilibrium: Place the suspension on a magnetic stirrer and stir in the dark for 30-60 minutes to ensure the dye has reached adsorption-desorption equilibrium with the catalyst surface.
- Initiate Photocatalysis: Turn on the light source to begin the photocatalytic reaction. Continue stirring to maintain a uniform suspension.
- Sample Collection: Withdraw aliquots of the suspension at regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes).
- Sample Analysis: Immediately centrifuge or filter the collected aliquots to remove the photocatalyst particles. Measure the absorbance of the supernatant at the maximum absorbance wavelength (λmax) of this compound using a spectrophotometer.
- Calculate Degradation Efficiency: The degradation efficiency can be calculated using the formula: Degradation Efficiency (%) = [(C₀ - Cₜ) / C₀] x 100 Where C₀ is the initial concentration and Cₜ is the concentration at time t.
Data on Factors Affecting Azo Dye Degradation
The following table summarizes the effects of various parameters on the photocatalytic degradation of similar azo dyes, which can serve as a starting point for optimizing the degradation of this compound.
| Parameter | Condition | Effect on Degradation Efficiency | Reference Dye | Citation |
| pH | Acidic (e.g., pH 3) | Increased efficiency | Reactive Yellow 145 | [1] |
| Neutral/Alkaline | Decreased efficiency | Reactive Yellow 145 | [1] | |
| Catalyst Dose (TiO2) | 1.0 g/L | High efficiency | Remazol Yellow Gold RGB | [2] |
| < 1.0 g/L or > 1.0 g/L | Lower efficiency | Remazol Yellow Gold RGB | [2] | |
| Initial Dye Concentration | 30 mg/L | High efficiency | Remazol Yellow Gold RGB | [2] |
| 150 mg/L | Low efficiency (11%) | Remazol Yellow Gold RGB | [2] | |
| H2O2 Concentration | 0.3 x 10⁻³ mol/L | Maximum efficiency | Remazol Dyes | [2] |
| Higher concentrations | Decreased efficiency | Remazol Dyes | [2] | |
| Inorganic Anions | SO₄²⁻, Cl⁻ | Increased efficiency | Reactive Yellow 145 | [1] |
| HCO₃⁻, HPO₄²⁻ | Decreased efficiency | Reactive Yellow 145 | [1] |
Visualizations
Caption: Experimental workflow for the photocatalytic degradation of this compound.
Caption: General mechanism of photocatalytic degradation of this compound.
References
- 1. Factors Influencing the Photocatalytic Degradation of Reactive Yellow 145 by TiO2-Coated Non-Woven Fibers [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. lidsen.com [lidsen.com]
- 4. electrochemsci.org [electrochemsci.org]
- 5. Photocatalytic degradation of acid yellow 36 with calcined titania-hydroxyapatite-cuo xerogels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. worlddyevariety.com [worlddyevariety.com]
Technical Support Center: Acid Yellow 199 Synthesis and Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of Acid Yellow 199 (C.I. 14205).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing this compound?
A1: The synthesis of this compound is achieved through a diazo coupling reaction. This process involves two primary steps: the diazotization of 4-(4-Aminophenylamino)-3-nitrobenzenesulfonic acid, followed by the coupling of the resulting diazonium salt with m-Cresol.[1][2][3]
Q2: What are the critical parameters to control during the diazotization step?
A2: Temperature and pH are the most critical parameters. The reaction should be maintained at a low temperature, typically between 0-5 °C, to prevent the decomposition of the unstable diazonium salt. A sufficiently acidic medium, usually achieved with hydrochloric or sulfuric acid, is necessary to ensure complete diazotization and to prevent premature coupling reactions.
Q3: What is the optimal pH for the coupling reaction with m-Cresol?
A3: The coupling of the diazonium salt with m-Cresol, a phenol (B47542) derivative, is typically carried out under mildly alkaline conditions. An alkaline environment facilitates the formation of the more reactive phenoxide ion of m-Cresol, which readily couples with the diazonium salt. Careful control of the pH is crucial to prevent the decomposition of the diazonium salt at high pH and to ensure efficient coupling.
Q4: What are some common side products in the synthesis of this compound?
A4: Common side products can include triazenes, which may form from the reaction of the diazonium salt with unreacted amino groups. Additionally, decomposition of the diazonium salt can lead to the formation of phenolic byproducts. Unreacted starting materials, such as 4-(4-Aminophenylamino)-3-nitrobenzenesulfonic acid and m-Cresol, may also be present as impurities.
Q5: What are the initial steps for purifying crude this compound?
A5: Given that this compound is soluble in water, a common initial purification step involves "salting out." This process consists of adding a salt, such as sodium chloride, to the aqueous reaction mixture to decrease the solubility of the dye and induce its precipitation. The precipitated dye can then be collected by filtration.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Decomposition of the diazonium salt: The temperature during diazotization may have been too high. | Maintain a strict temperature control between 0-5 °C throughout the diazotization and coupling steps. Use an ice-salt bath for efficient cooling. |
| Incomplete diazotization: Insufficient acid or sodium nitrite (B80452) was used. | Ensure the use of a slight excess of sodium nitrite and maintain a strongly acidic environment. Test for the presence of excess nitrous acid using starch-iodide paper. | |
| Incorrect pH for coupling: The pH of the coupling reaction mixture was not optimal. | Carefully monitor and adjust the pH to a mildly alkaline range during the addition of the diazonium salt to the m-Cresol solution. | |
| Off-color or Dull Product | Presence of impurities: Side reactions may have occurred, or starting materials may be impure. | Purify the starting materials before use. Optimize reaction conditions (temperature, pH, stoichiometry) to minimize side reactions. |
| Oxidation of m-Cresol: The coupling component may have oxidized. | Perform the reaction under an inert atmosphere (e.g., nitrogen) to minimize oxidation. | |
| Difficulty in Purifying the Dye | Presence of highly soluble impurities: Some byproducts may have similar solubility to the desired product. | Consider alternative purification methods such as column chromatography or preparative HPLC for more effective separation. |
| Ineffective recrystallization: The chosen solvent system is not optimal for crystallization. | Experiment with different solvent systems for recrystallization. A mixture of water and a miscible organic solvent (e.g., ethanol, isopropanol) can be effective for sulfonated dyes. | |
| Inconsistent Results | Variability in raw material quality: The purity of starting materials may differ between batches. | Characterize the purity of all starting materials before each synthesis to ensure consistency. |
| Poor control over reaction parameters: Fluctuations in temperature, pH, or addition rates. | Standardize all reaction parameters and ensure they are carefully monitored and controlled throughout the experiment. |
Experimental Protocols
Synthesis of this compound
-
Diazotization of 4-(4-Aminophenylamino)-3-nitrobenzenesulfonic acid:
-
Suspend 4-(4-Aminophenylamino)-3-nitrobenzenesulfonic acid in water and cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add concentrated hydrochloric acid or sulfuric acid to maintain a strongly acidic pH.
-
Prepare a solution of sodium nitrite in cold water.
-
Add the sodium nitrite solution dropwise to the stirred suspension of the amine, ensuring the temperature remains between 0-5 °C.
-
After the addition is complete, continue stirring for 15-30 minutes at the same temperature.
-
Confirm the presence of a slight excess of nitrous acid using starch-iodide paper.
-
-
Coupling Reaction:
-
In a separate vessel, dissolve m-Cresol in a dilute aqueous solution of sodium hydroxide (B78521) to form the sodium salt.
-
Cool this solution to 0-5 °C.
-
Slowly add the freshly prepared cold diazonium salt solution to the cold m-Cresol solution with vigorous stirring.
-
Maintain the temperature at 0-5 °C and a mildly alkaline pH during the addition.
-
A colored precipitate of this compound should form.
-
Continue stirring for an additional 1-2 hours after the addition is complete to ensure the reaction goes to completion.
-
Purification of this compound
-
Salting Out and Filtration:
-
To the reaction mixture, add sodium chloride to precipitate the this compound.
-
Stir the mixture for a period to allow for complete precipitation.
-
Collect the solid dye by vacuum filtration.
-
Wash the filter cake with a cold, saturated sodium chloride solution to remove impurities.
-
-
Recrystallization (General Procedure):
-
Dissolve the crude dye in a minimum amount of hot water or a suitable water/organic solvent mixture (e.g., water/ethanol).
-
If necessary, perform a hot filtration to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified this compound in a vacuum oven at a low temperature.
-
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for common issues in this compound synthesis.
References
Technical Support Center: Acid Yellow 199 Waste Management
This guide provides detailed information for researchers, scientists, and drug development professionals on the safe handling and disposal of Acid Yellow 199 waste.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
This compound is a single azo class dye.[1][2] It is an orange powder that is soluble in water.[1][2][3][4] The primary hazards associated with this compound include:
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Harmful if swallowed, potentially causing gastrointestinal irritation with nausea, vomiting, and diarrhea.[5]
-
May cause irritation to the eyes, skin, and respiratory tract.[5]
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May cause an allergic skin reaction.[6]
-
Possible risks of irreversible effects.[5]
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It is harmful to aquatic life with long-lasting effects.[6]
Q2: What personal protective equipment (PPE) is required when handling this compound?
When handling this compound, it is essential to use the following personal protective equipment (PPE):
-
Eye Protection: Chemical safety goggles or glasses with side-shields.[5][7]
-
Hand Protection: Chemical-resistant gloves, such as PVC or other plastic materials.[5][7]
-
Respiratory Protection: An approved respirator should be worn, especially when dealing with the powder form to avoid dust inhalation.[5]
-
Body Protection: A lab coat or chemical apron and appropriate protective clothing to minimize skin contact.[5][7]
Q3: How should I store this compound?
Store this compound in tightly sealed, light-resistant containers in a cool, dry, and well-ventilated area.[5] Keep it away from incompatible materials such as strong oxidizing and reducing agents.[5]
Q4: What should I do in case of a small spill of this compound powder?
For a small spill of this compound powder:
-
Ensure proper PPE is worn.
-
Avoid generating dust.[5]
-
Carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal.[5]
-
Clean the spill area with soap and water.[5]
Q5: How do I dispose of this compound waste?
Disposal of this compound waste must be in accordance with local, state, and federal regulations.[5] As it is an azo dye, specific treatments to decolorize and degrade the compound are recommended before disposal. This may involve chemical oxidation or reduction methods. It is crucial to consult your institution's environmental health and safety (EHS) office for specific guidance.
Troubleshooting Guides
Issue: Accidental Ingestion of this compound
-
Immediate Action: If the person is conscious and alert, have them drink 2-4 cupfuls of milk or water.[5]
-
Do Not Induce Vomiting.
-
Seek Immediate Medical Attention. [5]
Issue: Eye or Skin Contact with this compound
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
-
Skin Contact: Remove contaminated clothing. Flush the skin with plenty of soap and water. If irritation develops or persists, get medical aid.[5]
Issue: The pH of my this compound waste solution is too low (acidic).
-
Neutralization: Slowly add a weak base, such as sodium bicarbonate (baking soda), to the acidic solution while stirring.[8]
-
Monitor pH: Use a pH meter or pH paper to monitor the pH of the solution. Continue adding the base until the pH is within a neutral range (typically 6-8).
-
Caution: The neutralization reaction can generate heat and gas. Perform this in a well-ventilated area, such as a fume hood.
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Formula | C19H15N4NaO6S | [1][2][5] |
| Molecular Weight | 450.40 g/mol | [1][2][5] |
| Water Solubility | 900 mg/L at 20°C | [9] |
| LogP | -0.9 at 20°C | [9] |
Experimental Protocol: Neutralization and Degradation of this compound Waste
This protocol outlines a method for treating a small volume of aqueous this compound waste in a laboratory setting.
Materials:
-
This compound aqueous waste
-
Sodium bicarbonate (NaHCO3) or Sodium hydroxide (B78521) (NaOH), 1M solution
-
Sodium hypochlorite (B82951) (NaOCl) solution (household bleach, ~5-6%)
-
Stir plate and stir bar
-
pH meter or pH paper
-
Appropriate PPE (lab coat, gloves, safety goggles)
-
Beaker large enough to hold the waste volume with room for additions
-
Fume hood
Procedure:
-
Preparation: Perform all steps in a certified chemical fume hood. Ensure you are wearing the appropriate PPE.
-
Neutralization: a. Place the beaker containing the this compound waste on the stir plate and add a stir bar. b. Begin stirring the solution at a moderate speed. c. Slowly add sodium bicarbonate or dropwise add 1M NaOH to the solution. d. Monitor the pH of the solution using a pH meter or pH paper. e. Continue adding the base until the pH of the solution is between 6.0 and 8.0. Be cautious as the reaction may be exothermic.
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Oxidative Degradation: a. To decolorize the dye, slowly add sodium hypochlorite solution to the neutralized waste while stirring. A common starting point is a 1:1 volume ratio of bleach to dye solution, but this can be optimized. b. Allow the mixture to stir for at least one hour. The yellow color of the solution should fade, indicating the degradation of the azo dye. c. If the color persists, more sodium hypochlorite can be added.
-
Disposal: a. Once the solution is decolorized and neutralized, it can be disposed of down the drain with copious amounts of water, provided this is in accordance with your local and institutional regulations. b. Always consult your institution's EHS office before disposing of any treated chemical waste.
Visual Workflow for Waste Handling
Caption: Workflow for the safe handling and disposal of this compound waste.
References
- 1. This compound Manufacturers and suppliers - Alan Chemical [alanchemindustries.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. This compound | 70865-20-2 [chemicalbook.com]
- 4. China this compound Manufacturers, Suppliers, Factory - Free Sample - COLOR BLOOM [colorbloomdyes.com]
- 5. cncolorchem.com [cncolorchem.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. files.dep.state.pa.us [files.dep.state.pa.us]
- 8. How to Dispose of Acids and Bases Safely: A Complete Guide [greenflow.com]
- 9. This compound CAS#: 70865-20-2 [amp.chemicalbook.com]
Addressing matrix effects in HPLC analysis of Acid Yellow 199.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the High-Performance Liquid Chromatography (HPLC) analysis of Acid Yellow 199.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound, with a focus on mitigating matrix effects.
Problem: Poor peak shape (tailing or fronting) for this compound.
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Possible Cause 1: Secondary interactions with the stationary phase. Acidic dyes like this compound can interact with residual silanols on silica-based C18 columns, leading to peak tailing.
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Solution 1: Adjust the mobile phase pH. Lowering the pH with an additive like formic acid can suppress the ionization of silanol (B1196071) groups, reducing these secondary interactions.[1]
-
Solution 2: Use a base-deactivated column or an end-capped column specifically designed to minimize silanol interactions.
-
Possible Cause 2: Column overload. Injecting too concentrated a sample can lead to peak fronting.
-
Solution: Dilute the sample or reduce the injection volume.
Problem: Inconsistent retention times for this compound.
-
Possible Cause 1: Inadequate column equilibration. Insufficient time for the column to equilibrate with the mobile phase between injections can cause retention time drift.
-
Solution: Increase the column equilibration time between runs to ensure a stable chromatographic environment.[2]
-
Possible Cause 2: Changes in mobile phase composition. This can be due to improper mixing, evaporation of a volatile solvent component, or degradation.
-
Solution: Prepare fresh mobile phase daily, ensure it is thoroughly degassed, and use a solvent reservoir cap that minimizes evaporation.[2]
-
Possible Cause 3: Fluctuations in column temperature. Temperature variations can affect the viscosity of the mobile phase and the kinetics of partitioning, leading to shifts in retention time.
-
Solution: Use a column oven to maintain a constant and consistent temperature throughout the analysis.[2]
Problem: Low signal intensity or reduced sensitivity for this compound.
-
Possible Cause: Ion suppression due to co-eluting matrix components. This is a common matrix effect where other compounds in the sample interfere with the ionization of the analyte in the detector's source, reducing its signal.
-
Solution 1: Improve sample preparation. Employ a sample cleanup technique to remove interfering matrix components before HPLC analysis. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can be effective.[3]
-
Solution 2: Optimize chromatographic separation. Adjust the gradient profile or mobile phase composition to better separate this compound from interfering compounds.
-
Solution 3: Use an internal standard. A stable isotope-labeled internal standard is ideal as it will be affected by matrix effects in the same way as the analyte, allowing for accurate quantification.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of HPLC analysis of this compound?
A1: The sample matrix refers to all the components within a sample other than the analyte of interest, this compound. Matrix effects occur when these other components co-elute with this compound and interfere with its detection, leading to either an enhancement or suppression of its signal. This can compromise the accuracy and reproducibility of the analysis.
Q2: How can I determine if my analysis of this compound is being affected by matrix effects?
A2: A common method is to perform a post-extraction spike experiment. This involves comparing the peak area of this compound in a standard solution (prepared in a clean solvent) to the peak area of a blank sample matrix that has been spiked with the same concentration of this compound after extraction. A significant difference in the peak areas indicates the presence of matrix effects.
Q3: What are the most effective sample preparation techniques to reduce matrix effects for acidic dyes like this compound?
A3: For acidic dyes, several sample preparation techniques can be effective:
-
Solid-Phase Extraction (SPE): This is a highly effective technique for removing interfering compounds and concentrating the analyte. A polymeric reversed-phase or an ion-exchange sorbent can be suitable for this compound.
-
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids. For an acidic dye, adjusting the pH of the aqueous phase can help in its extraction into an organic solvent.
-
Protein Precipitation (PPT): If the matrix contains a high concentration of proteins (e.g., plasma), PPT with an organic solvent like acetonitrile (B52724) can be a quick and simple way to remove them.
Q4: Can I just dilute my sample to minimize matrix effects?
A4: Diluting the sample can be a simple and effective way to reduce the concentration of interfering matrix components. However, this approach may not be suitable if the concentration of this compound is already low, as dilution could bring the analyte concentration below the limit of quantification of the method.
Experimental Protocols
Proposed HPLC Method for this compound
This is a suggested starting point for the HPLC analysis of this compound, based on methods for similar acidic dyes.[1][4][5] Optimization will likely be required for your specific application and matrix.
| Parameter | Recommended Condition |
| Column | C18 reversed-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV-Vis at the λmax of this compound |
Sample Preparation Protocol: Solid-Phase Extraction (SPE)
This protocol is a general guideline for SPE cleanup of a liquid sample containing this compound.
-
Conditioning: Condition a polymeric reversed-phase SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.
-
Loading: Load the sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute this compound from the cartridge with 1 mL of methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the initial mobile phase.
Visualizations
Caption: A troubleshooting workflow for common HPLC issues.
Caption: Strategies to mitigate matrix effects in HPLC analysis.
References
- 1. Exploring the optimal HPLC-DAD-HRMS parameters for acid dye-based artistic materials: An analytical challenge [arpi.unipi.it]
- 2. HPLC Troubleshooting Guide [scioninstruments.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. mdpi.com [mdpi.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
Overcoming aggregation of Acid Yellow 199 in concentrated solutions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the aggregation of Acid Yellow 199 in concentrated solutions.
Troubleshooting Guide
Issue 1: Precipitation or cloudiness observed in a concentrated aqueous solution of this compound.
Possible Cause: The concentration of this compound has surpassed its aqueous solubility limit, leading to aggregation and precipitation. The solubility of this compound in water is approximately 900 mg/L at 20°C.
Solutions:
-
Reduction of Electrolytes: Avoid the addition of salts such as sodium sulfate (B86663) (Na₂SO₄) or sodium chloride (NaCl) to your solution. A high concentration of sodium ions (Na⁺) can decrease the solubility of sodium-based dyes like this compound.[1]
-
Addition of a Co-solvent: Introduce a water-miscible organic solvent or a polyol to the aqueous solution. These agents can disrupt the self-association of dye molecules.
-
Inclusion of a Hydrotrope: Incorporate a hydrotropic agent such as urea (B33335) or guanidinium (B1211019) chloride. These substances can significantly enhance the solubility of hydrophobic compounds in aqueous solutions.
-
Temperature Adjustment: Gently warming the solution can increase the solubility of this compound. However, be cautious as excessive heat may degrade the dye.
Issue 2: Inconsistent results in experiments using concentrated solutions of this compound.
Possible Cause: The formation of dye aggregates can lead to non-uniform solutions, affecting experimental reproducibility. The extent of aggregation can be influenced by minor variations in concentration, temperature, and ionic strength.
Solutions:
-
Implement a Standardized Solution Preparation Protocol: Follow a consistent, step-by-step procedure for preparing your this compound solutions to minimize variability.
-
Incorporate Anti-Aggregation Agents: The addition of non-ionic surfactants or hydrotropes during solution preparation can prevent the formation of aggregates and ensure a more homogeneous solution.
-
Solution Filtration: Before use, filter the concentrated solution through a suitable syringe filter (e.g., 0.22 µm) to remove any existing micro-aggregates.
Frequently Asked Questions (FAQs)
Q1: At what concentration does this compound typically start to aggregate in aqueous solutions?
A1: While the exact concentration for the onset of aggregation can vary with temperature and ionic strength, significant aggregation is generally expected as the concentration approaches and exceeds its aqueous solubility limit of 900 mg/L at 20°C.
Q2: What are the most effective additives to prevent the aggregation of this compound?
A2: Hydrotropes and non-ionic surfactants are highly effective. Urea and guanidinium chloride are excellent hydrotropes that can disrupt the "ice cage" structure of water around the dye molecules, thereby increasing solubility.[2] Non-ionic surfactants can form micelles that encapsulate the dye molecules, preventing their self-association.
Q3: Can I use sonication to redissolve precipitated this compound?
A3: Sonication can be a temporary solution to break up larger aggregates. However, without the presence of a stabilizing agent, the dye is likely to re-aggregate over time. For long-term stability, the use of solubility-enhancing additives is recommended.
Q4: How does pH affect the aggregation of this compound?
A4: As an acid dye, the solubility of this compound can be influenced by pH. In acidic conditions, the sulfonic acid groups are protonated, which can affect the overall charge and intermolecular interactions, potentially influencing aggregation. It is advisable to maintain a consistent pH in your experiments.
Q5: Are there any analytical techniques to monitor the aggregation of this compound?
A5: Yes, UV-Vis spectroscopy is a common method. A change in the absorption spectrum, such as a shift in the maximum absorption wavelength (λmax) or a deviation from the Beer-Lambert law at high concentrations, can indicate dye aggregation.
Quantitative Data on Solubility Enhancement
The following tables provide illustrative data on the effectiveness of different additives in enhancing the solubility of this compound in aqueous solutions at 25°C.
Table 1: Effect of Co-solvents on the Solubility of this compound
| Co-solvent (v/v %) | Solubility (g/L) | Fold Increase |
| 0% (Water only) | 0.9 | 1.0 |
| 10% Ethanol | 1.5 | 1.7 |
| 20% Ethanol | 2.8 | 3.1 |
| 10% Isopropanol | 1.8 | 2.0 |
| 20% Isopropanol | 3.5 | 3.9 |
| 10% Polyethylene Glycol 200 | 2.2 | 2.4 |
| 20% Polyethylene Glycol 200 | 4.1 | 4.6 |
Table 2: Effect of Hydrotropes on the Solubility of this compound
| Hydrotrope | Concentration (M) | Solubility (g/L) | Fold Increase |
| None | 0 | 0.9 | 1.0 |
| Urea | 1 | 3.2 | 3.6 |
| Urea | 2 | 5.8 | 6.4 |
| Guanidinium Chloride | 1 | 4.5 | 5.0 |
| Guanidinium Chloride | 2 | 8.1 | 9.0 |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution of this compound with Urea
Objective: To prepare a stable, concentrated stock solution of this compound (e.g., 5 g/L) for experimental use.
Materials:
-
This compound powder
-
Urea
-
Deionized water
-
Magnetic stirrer and stir bar
-
Volumetric flask (e.g., 100 mL)
-
Weighing scale
Procedure:
-
Calculate the required mass of this compound and Urea. For a 100 mL solution of 5 g/L this compound with 2 M Urea:
-
Mass of this compound = 5 g/L * 0.1 L = 0.5 g
-
Mass of Urea = 2 mol/L * 60.06 g/mol * 0.1 L = 12.01 g
-
-
Add approximately 70 mL of deionized water to the volumetric flask.
-
Add the calculated mass of urea to the water and stir until fully dissolved.
-
Slowly add the weighed this compound powder to the urea solution while stirring.
-
Continue stirring until the dye is completely dissolved. The solution should be clear with no visible particles.
-
Add deionized water to bring the final volume to 100 mL.
-
Store the solution in a well-sealed container, protected from light.
Protocol 2: Spectroscopic Determination of this compound Aggregation
Objective: To use UV-Vis spectroscopy to observe the onset of aggregation in concentrated solutions.
Materials:
-
Concentrated stock solution of this compound
-
Deionized water
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a series of dilutions of the this compound stock solution in deionized water, ranging from a low concentration (e.g., 1 mg/L) to the highest desired concentration.
-
Record the UV-Vis absorption spectrum for each dilution over a relevant wavelength range (e.g., 300-600 nm).
-
Identify the maximum absorption wavelength (λmax) for the most dilute solution.
-
Plot the absorbance at λmax against the concentration of this compound.
-
Observe for any of the following indicators of aggregation:
-
A shift in the λmax to shorter or longer wavelengths at higher concentrations.
-
The appearance of new absorption bands.
-
A deviation from the linear relationship predicted by the Beer-Lambert law in the absorbance vs. concentration plot.
-
Visualizations
Caption: Experimental workflow for preparing and analyzing this compound solutions.
Caption: Troubleshooting logic for addressing precipitation of this compound.
References
Technical Support Center: Storing Solid Acid Yellow 199
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the proper storage of solid Acid Yellow 199. Adhering to these guidelines will help ensure the chemical's stability, integrity, and performance in research and development applications.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
A1: Solid this compound should be stored in a cool, dry, and dark place.[1][2][3] It is crucial to maintain a stable temperature and low humidity to prevent degradation.[1] The container should be tightly sealed to protect the compound from moisture and atmospheric contaminants.[3]
Q2: Why is it important to control humidity when storing this compound?
A2: this compound, like many solid dyes, is susceptible to moisture. High humidity can cause the powder to clump, harden, or cake, which can affect its solubility and weighing accuracy.[2][4] Moisture can also potentially lead to chemical degradation over time. It is recommended to keep humidity levels below 50%.[1]
Q3: What are the signs of degradation in solid this compound?
A3: Visual signs of degradation can include a change in color, with the vibrant yellow becoming duller.[5] Clumping or hardening of the powder is another indication that the dye has been exposed to excess moisture.[2][4] If you observe any significant changes in the physical appearance of the dye, it is advisable to test its performance before use.
Q4: What materials should this compound be kept away from during storage?
A4: this compound should be segregated from strong oxidizing agents and strong reducing agents.[6] It is also a good practice to store it separately from acids and bases to prevent accidental contact and potentially hazardous reactions.
Q5: What is the recommended shelf life of this compound?
A5: The shelf life of powdered dyes can be up to 5 years from the date of shipment, provided they are stored in their original, sealed containers under appropriate conditions.[7] However, for optimal performance, it is recommended to use dye powders that are less than 2 years old.[5] Older dyes may gradually lose their vibrancy.[5]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| The dye powder has clumped together or hardened. | Exposure to high humidity or moisture. | Gently break up the clumps with a clean, dry spatula. If the dye has become rock-hard, you can try soaking the required amount in warm water overnight to dissolve it.[2] To prevent this, store the dye in a desiccator or with desiccant packs.[2] |
| The dye appears dull or has changed color. | Age-related degradation or exposure to light/high temperatures. | Test a small sample of the dye to see if it still provides the desired color intensity in your application. If the performance is compromised, it is best to use a fresh batch of the dye. |
| Inconsistent experimental results using the stored dye. | Improper storage leading to degradation or contamination. | Verify that the storage conditions meet the recommended guidelines. Assess the purity and concentration of the dye using an appropriate analytical method, such as UV-Vis spectrophotometry. |
| The dye does not dissolve properly. | The powder has absorbed moisture and formed aggregates. | Use a solvent you know the dye is soluble in and apply gentle heating and stirring. Ensure your measuring spoons and equipment are completely dry before use.[5] |
Quantitative Storage Parameters
For optimal stability, the following storage conditions are recommended for solid this compound:
| Parameter | Recommended Range |
| Temperature | 10°C to 21°C (50°F to 70°F)[1] |
| Relative Humidity | Below 50%[1] |
Experimental Protocols
Assessing the Integrity of Stored this compound using UV-Vis Spectrophotometry
This protocol outlines a method to assess the stability of stored this compound by measuring its absorbance spectrum. A significant change in the maximum absorbance wavelength (λmax) or a decrease in the absorbance intensity can indicate degradation.
Materials:
-
This compound (sample to be tested)
-
Reference standard of this compound (known purity)
-
Solvent (e.g., deionized water or an appropriate buffer)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solutions:
-
Accurately weigh a precise amount of the stored this compound and the reference standard.
-
Dissolve each in the chosen solvent in separate volumetric flasks to prepare stock solutions of a known concentration (e.g., 100 µg/mL).
-
-
Preparation of Working Solutions:
-
Perform serial dilutions of the stock solutions to create a series of working solutions with different concentrations.
-
-
Instrument Setup:
-
Turn on the UV-Vis spectrophotometer and allow it to warm up and self-calibrate.
-
Set the wavelength range for scanning (e.g., 200-700 nm).
-
-
Blank Measurement:
-
Fill a cuvette with the solvent to be used as a blank.
-
Place the cuvette in the spectrophotometer and record a baseline spectrum. This will be subtracted from the sample spectra.[8]
-
-
Sample Measurement:
-
Rinse a cuvette with the most dilute working solution of the reference standard, then fill the cuvette and place it in the spectrophotometer.
-
Record the absorbance spectrum and determine the λmax.
-
Repeat this measurement for all working solutions of the reference standard and the stored this compound sample.[8]
-
-
Data Analysis:
-
Compare the λmax of the stored sample to the reference standard. A significant shift may indicate chemical changes.
-
Construct a calibration curve by plotting the absorbance at λmax versus the concentration for the reference standard solutions.
-
Determine the concentration of the stored this compound solution from the calibration curve and compare it to the expected concentration. A lower-than-expected concentration can suggest degradation.
-
Troubleshooting Workflow for Stored this compound
Caption: Troubleshooting workflow for assessing the quality of stored solid this compound.
References
- 1. How to Store and Handle Dyes for Optimal Performance - Bond of Colours [bondofcolours.com]
- 2. naturaldyestore.com [naturaldyestore.com]
- 3. How to Work with and Dispose of Dyes Safely | dummies [dummies.com]
- 4. sdc.org.uk [sdc.org.uk]
- 5. Tie-dye Troubleshooting [dharmatrading.com]
- 6. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 7. organicdye.com [organicdye.com]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
Unveiling the Toxicological Profile: A Comparative Analysis of Acid Yellow 199 and Other Azo Dyes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the toxicological profiles of Acid Yellow 199 and other commercially significant azo dyes. Understanding the relative toxicity of these compounds is paramount for risk assessment and the development of safer alternatives in various industrial applications, including pharmaceuticals. This document summarizes available quantitative data, details key experimental methodologies, and visualizes critical biological pathways and workflows to facilitate a clear and objective comparison.
Executive Summary
Azo dyes, a major class of synthetic colorants, are ubiquitous in numerous industries. While many are considered safe, some possess toxic, mutagenic, and carcinogenic properties, primarily attributed to their metabolic breakdown into aromatic amines. This guide focuses on comparing the available toxicity data for this compound with other well-studied azo dyes. Due to a lack of publicly available quantitative acute toxicity and cytotoxicity data for this compound, this guide emphasizes a qualitative comparison for this specific dye while providing quantitative data for other representative azo dyes.
Data Presentation: Comparative Toxicity of Azo Dyes
The following tables summarize the available quantitative toxicity data for a selection of azo dyes. It is important to note the absence of specific LD50 and IC50 values for this compound in the public domain.
Table 1: Acute Oral Toxicity (LD50) of Selected Azo Dyes in Rats
| Azo Dye | CAS Number | LD50 (mg/kg) | Classification |
| This compound | 70865-20-2 | Data not available | - |
| Tartrazine | 1934-21-0 | > 2000 | Low Toxicity |
| Sunset Yellow FCF | 2783-94-0 | > 10000 | Low Toxicity |
| Amaranth | 915-67-3 | > 5000 | Low Toxicity |
| Allura Red AC | 25956-17-6 | > 10000 | Low Toxicity |
| Sudan I | 842-07-9 | 500 - 5000 | Moderately Toxic |
| Para Red | 6410-10-2 | > 5000 | Low Toxicity |
Table 2: In Vitro Cytotoxicity (IC50) of Selected Azo Dyes
| Azo Dye | Cell Line | Assay | IC50 (µg/mL) |
| This compound | - | - | Data not available |
| Tartrazine | Human peripheral blood lymphocytes | MTT | > 2000 |
| Sunset Yellow FCF | Human peripheral blood lymphocytes | MTT | > 2000 |
| Amaranth | Human peripheral blood lymphocytes | MTT | > 2000 |
| Allura Red AC | Human peripheral blood lymphocytes | MTT | > 2000 |
| Methyl Orange | Human glioblastoma (GBM) | MTT | ~10.8 (72h) |
| Sudan I | Human glioblastoma (GBM) | MTT | ~12.5 (7 days) |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of toxicity studies. Below are protocols for key assays used to evaluate the toxicity of azo dyes.
Acute Oral Toxicity (LD50) Test
This test determines the median lethal dose of a substance when administered orally.
-
Test Guideline: OECD Guideline 423 (Acute Oral Toxicity - Acute Toxic Class Method).
-
Test Animals: Typically, female rats are used.
-
Procedure:
-
Animals are fasted overnight prior to dosing.
-
The test substance is administered in a single dose by gavage.
-
A starting dose of 2000 mg/kg is often used for substances with expected low toxicity.
-
Animals are observed for mortality and clinical signs of toxicity for up to 14 days.
-
If mortality is observed, the test is repeated with a lower dose until the dose that causes no mortality and the dose that causes mortality are identified.
-
The LD50 value is estimated based on the number of mortalities at different dose levels.
-
MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of viable cells to a purple formazan (B1609692) product.
-
Procedure:
-
Cells (e.g., HepG2 human liver cancer cells) are seeded in a 96-well plate and incubated for 24 hours.
-
The cells are then treated with various concentrations of the azo dye and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
After incubation, the treatment medium is removed, and MTT solution (0.5 mg/mL in serum-free medium) is added to each well.
-
The plate is incubated for 3-4 hours to allow for formazan crystal formation.
-
The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The IC50 value (the concentration of the dye that inhibits cell growth by 50%) is calculated from the dose-response curve.
-
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.
-
Principle: The test uses several strains of the bacterium Salmonella typhimurium that carry mutations in genes involved in histidine synthesis. These strains are auxotrophic for histidine and will not grow on a histidine-free medium. A mutagen can cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.
-
Procedure:
-
The bacterial strains are exposed to the test substance with and without a metabolic activation system (S9 mix from rat liver). The S9 mix is included because some chemicals are not mutagenic themselves but are converted to mutagens by metabolic processes.
-
The treated bacteria are plated on a minimal agar (B569324) medium lacking histidine.
-
After incubation for 48-72 hours, the number of revertant colonies is counted.
-
A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.
-
In Vitro Micronucleus Test
This test detects genotoxic damage in the form of micronuclei in the cytoplasm of interphase cells.
-
Principle: Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division. Their presence indicates that the cell has undergone genotoxic damage.
-
Procedure:
-
Mammalian cells (e.g., human peripheral blood lymphocytes or a suitable cell line) are cultured and exposed to the test substance with and without metabolic activation (S9 mix).
-
Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one cell division after treatment.
-
After an appropriate incubation period, the cells are harvested, fixed, and stained.
-
The frequency of micronucleated cells in the binucleated cell population is determined by microscopic analysis.
-
A significant, dose-dependent increase in the frequency of micronucleated cells indicates a genotoxic effect.
-
Mandatory Visualizations
The following diagrams illustrate key experimental workflows and a generalized signaling pathway for azo dye toxicity.
Ecotoxicity of Acid Yellow 199 and Acid Yellow 151: A Comparative Analysis
Both Acid Yellow 199 and Acid Yellow 151 belong to the monoazo class of dyes, which are characterized by a single azo bond (-N=N-). This structural feature is central to their potential environmental impact. The primary ecotoxicological concerns associated with this class of dyes include their persistence in the environment due to low biodegradability and the potential for the reductive cleavage of the azo bond, which can lead to the formation of potentially carcinogenic aromatic amines.
A Safety Data Sheet (SDS) for this compound includes the hazard statement "H412: Harmful to aquatic life with long lasting effects," indicating a recognized potential for environmental harm.[1][2] Information for Acid Yellow 151 is less specific, but as a monoazo dye, similar concerns regarding its environmental fate and potential toxicity are warranted.
Comparative Overview
Due to the absence of specific experimental ecotoxicity data, a direct quantitative comparison is challenging. The following table summarizes the available information and general characteristics of these dyes.
| Feature | This compound | Acid Yellow 151 | General Monoazo Dyes |
| Chemical Class | Monoazo Dye | Monoazo Dye | Characterized by one azo (-N=N-) group. |
| Known Ecotoxicity | "Harmful to aquatic life with long lasting effects" (H412)[1][2] | No specific data found. Assumed to have similar potential hazards as other azo dyes. | Can be toxic to aquatic organisms.[3][4][5] The toxicity can be influenced by the specific aromatic structures. |
| Biodegradability | Expected to be low, a common characteristic of azo dyes. | Expected to be low, consistent with the azo dye class. | Generally resistant to aerobic biodegradation, leading to persistence in the environment. |
| Formation of Aromatic Amines | Possible under reductive (anaerobic) conditions. | Possible under reductive (anaerobic) conditions. | A significant concern, as some aromatic amines are known or suspected carcinogens.[4] |
| Primary Ecotoxicological Concern | Persistence and potential for long-term aquatic toxicity. | Persistence and potential for long-term aquatic toxicity. | Low biodegradability and the formation of hazardous breakdown products. |
Standard Experimental Protocols for Ecotoxicity Assessment
To definitively determine and compare the ecotoxicity of this compound and Acid Yellow 151, a battery of standardized tests would be required. The following Organisation for Economic Co-operation and Development (OECD) guidelines are the standard protocols for assessing the aquatic toxicity of chemical substances.
OECD 203: Fish, Acute Toxicity Test
This test evaluates the concentration of a substance that is lethal to 50% of a test population of fish (LC50) over a 96-hour period.
-
Test Organism: A standard freshwater fish species, such as Rainbow Trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio).
-
Procedure: Fish are exposed to a range of concentrations of the test substance in a controlled aquatic environment. Mortalities are recorded at 24, 48, 72, and 96 hours.[6][7][8]
-
Endpoint: The 96-hour LC50 value is calculated, which represents the concentration of the dye that is lethal to half of the test fish population within the 96-hour exposure period.[6][7]
OECD 202: Daphnia sp. Acute Immobilisation Test
This test assesses the concentration of a substance that causes immobilization in 50% of a Daphnia magna population (EC50) after a 48-hour exposure.
-
Test Organism: Daphnia magna (a small freshwater crustacean).
-
Procedure: Young daphnids (less than 24 hours old) are exposed to various concentrations of the dye.[9][10][11] The number of immobilized daphnids is recorded at 24 and 48 hours.[9][10][11]
-
Endpoint: The 48-hour EC50 value is determined, indicating the concentration at which 50% of the daphnids are unable to swim.[11][12]
OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test
This test evaluates the effect of a substance on the growth of freshwater algae.
-
Test Organism: A species of green algae, such as Pseudokirchneriella subcapitata.
-
Procedure: Exponentially growing algal cultures are exposed to different concentrations of the dye over a 72-hour period.[13][14] Algal growth, typically measured by cell density, is monitored.[15][16]
-
Endpoint: The 72-hour EC50 is calculated, which is the concentration that causes a 50% reduction in algal growth or biomass compared to a control group.[14][17]
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for conducting an aquatic toxicity test, such as the OECD 203 fish acute toxicity test.
References
- 1. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. researchgate.net [researchgate.net]
- 5. static.igem.org [static.igem.org]
- 6. oecd.org [oecd.org]
- 7. Test No. 203: Fish, Acute Toxicity Test - Tox Lab [toxlab.co]
- 8. eurofins.com.au [eurofins.com.au]
- 9. oecd.org [oecd.org]
- 10. biotecnologiebt.it [biotecnologiebt.it]
- 11. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
- 12. fera.co.uk [fera.co.uk]
- 13. oecd.org [oecd.org]
- 14. fera.co.uk [fera.co.uk]
- 15. testinglab.com [testinglab.com]
- 16. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test | ibacon GmbH [ibacon.com]
- 17. eurofins.com.au [eurofins.com.au]
Degradation of Acid Yellow 199: A Comparative Guide to Advanced Oxidation Processes
The effective removal of textile dyes like Acid Yellow 199 from wastewater is a significant environmental challenge due to their complex aromatic structures and resistance to conventional treatment methods. Advanced Oxidation Processes (AOPs) offer a promising solution by utilizing highly reactive hydroxyl radicals (•OH) to break down these recalcitrant pollutants. This guide provides a comparative analysis of the efficiency of various AOPs for the degradation of this compound and structurally similar azo dyes, supported by experimental data from multiple studies.
Comparative Performance of AOPs
The degradation efficiency of AOPs is influenced by numerous factors, including pH, catalyst concentration, oxidant dosage, and reaction time. The following tables summarize the performance of different AOPs under their optimized conditions for the degradation of Acid Yellow and other similar azo dyes.
Fenton and Photo-Fenton Processes
The Fenton process and its photo-assisted variant are widely studied for dye degradation. The reaction involves the generation of hydroxyl radicals from the decomposition of hydrogen peroxide (H₂O₂) catalyzed by ferrous ions (Fe²⁺).
| AOP | Target Dye | Initial Concentration | Optimal Conditions | Degradation Efficiency | Reaction Time | Reference |
| Fenton | Acid Light Yellow 2G | 20 mg/L | pH=3, [Fe²⁺]=0.1 mmol/L, [H₂O₂]=0.6 mmol/L | 94.66% Color Removal | 300 s | [1] |
| Fenton | Acid Yellow G | Not Specified | pH=3, [FeSO₄]=20 mg/L, [H₂O₂]=50 mg/L, T=38°C | >90% Removal | Not Specified | [2] |
| Photo-Fenton | Azo Dye Mixture | Not Specified | Artificial UV light (365 nm) | 100% Decolorization, 100% TOC Mineralization | 70 min (Decolorization), 180 min (Mineralization) | [3][4] |
Photocatalysis
Photocatalysis typically employs a semiconductor catalyst, such as titanium dioxide (TiO₂), which upon irradiation with light of suitable wavelength, generates electron-hole pairs that lead to the formation of reactive oxygen species.
| AOP | Catalyst | Target Dye | Optimal Conditions | Degradation Efficiency | Reaction Time | Reference |
| Photocatalysis | V-doped TiO₂ | Acid Yellow 36 | Visible light irradiation | 100% Photodegradation | 60 min | [5] |
| Photocatalysis | TiO₂ (Anatase & Rutile) | Acid Yellow 23 | UV-irradiated microreactor with H₂O₂ | Efficiency enhanced with rutile form up to 10 mM H₂O₂ | Not Specified | [6] |
Ozonation
Ozonation involves the direct reaction of ozone (O₃) with pollutants or its decomposition to form hydroxyl radicals. It is highly effective for color removal.
| AOP | Target Dye | Initial Concentration | Optimal Conditions | Degradation Efficiency | Reaction Time | Reference |
| Ozonation | C.I. Direct Blue 199 | Not Specified | Not Specified | ~100% Color Removal, ~60% TOC Reduction | 5 min (Color), Not Specified (TOC) | [7] |
| Ozonation | Acid Yellow 17 | 200 mg/L | Ozone gas concentration = 16 g/m³ | 98% Removal | 45 min | [8][9] |
| UV/H₂O₂ | C.I. Direct Blue 199 | Not Specified | Not Specified | ~80% Color Removal, ~75% TOC Reduction | 30 min | [7] |
Electro-Fenton Process
The electro-Fenton process generates Fenton's reagents in-situ through electrochemical reactions, offering better control and reduced sludge production.
| AOP | Target Dye | Initial Concentration | Optimal Conditions | Degradation Efficiency | Reaction Time | Reference |
| Electro-Fenton | Acid Red G | 300 mg/L | pH=3, Current density=20 mA/cm², [Na₂SO₄]=0.2 M | 94.05% Removal | 80 min | [10] |
| Electro-Fenton | Sumifix Yellow EXF | Not Specified | pH=4, Voltage=7.5 V, [H₂O₂]=74 mM, [Na₂SO₄]=25 mM | 98.14% Removal | 30 min | [11] |
| Electro-Fenton | Acid Yellow 36 | 60 mg/L | pH=3, [Fe²⁺]=0.24 mmol/L, Current density=23 mA/cm² | 98% Decolorization | 48 min | [12] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of results. Below are representative experimental protocols for the AOPs discussed.
Fenton Process for Acid Light Yellow 2G Degradation
-
Preparation of Solution : A 20 mg/L solution of Acid Light Yellow 2G was prepared.
-
pH Adjustment : The pH of the solution was adjusted to 3 using H₂SO₄.
-
Reagent Addition : 0.1 mmol/L of FeSO₄ and 0.6 mmol/L of H₂O₂ were added to the solution.
-
Reaction : The reaction was carried out at 25°C with continuous monitoring.
-
Analysis : The degradation was monitored by measuring the change in absorbance at the maximum absorption wavelength (402 nm) using a spectrophotometer.[1]
Photocatalytic Degradation of Acid Yellow 36
-
Catalyst Synthesis : Vanadium-doped TiO₂ nanocatalysts were synthesized via the sol-gel technique.
-
Reaction Setup : 150 ml of a 5 mg/l AY36 solution was placed in a reactor with the photocatalyst.
-
Irradiation : The solution was irradiated with visible light.
-
Analysis : The degradation efficiency was determined by monitoring the concentration of AY36 over time. Total photodegradation was achieved after 60 minutes.[5]
Ozonation of C.I. Direct Blue 199
-
Reaction Setup : The dye solution was placed in a reactor equipped with an ozone generator.
-
Ozonation : Ozone was bubbled through the solution.
-
Analysis : Color removal was monitored spectrophotometrically, and Total Organic Carbon (TOC) was measured to determine the extent of mineralization. Almost 100% color removal was achieved within 5 minutes.[7]
Electro-Fenton Treatment of Acid Red G
-
Electrochemical Cell : An undivided cell with an iron plate anode and a graphite (B72142) felt cathode was used.
-
Electrolyte : A solution of 300 mg/L Acid Red G with 0.2 M Na₂SO₄ as the supporting electrolyte was prepared.
-
Operating Conditions : The pH was adjusted to 3, and a constant current density of 20 mA/cm² was applied.
-
Analysis : The removal of the dye was monitored over 80 minutes.[10]
Process Workflows and Degradation Pathways
The following diagrams illustrate the typical experimental workflow for AOPs and a generalized degradation pathway for azo dyes.
References
- 1. neptjournal.com [neptjournal.com]
- 2. neptjournal.com [neptjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. Performance of the photo-Fenton process in the degradation of a model azo dye mixture - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 5. electrochemsci.org [electrochemsci.org]
- 6. lidsen.com [lidsen.com]
- 7. Degradation of dyehouse effluent containing C.I. Direct Blue 199 by processes of ozonation, UV/H2O2 and in sequence of ozonation with UV/H2O2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Black Sea Journal of Engineering and Science » Submission » Decolorization of Acid Yellow 17 by ozonation and Peroxone (O3/H2O2) Process [dergipark.org.tr]
- 10. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. researchgate.net [researchgate.net]
Inter-laboratory Comparison of Acid Yellow 199 Analysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of Acid Yellow 199. Due to the limited availability of public data from inter-laboratory comparisons specifically for this compound, this document presents a synthesized guide based on established analytical techniques for azo dyes. The data herein is representative of typical performance characteristics observed in proficiency testing for similar analytes.
Data Presentation: Hypothetical Inter-laboratory Comparison
The following table summarizes hypothetical performance data from a simulated inter-laboratory comparison for the analysis of this compound in a spiked textile extract. The data reflects typical variations and performance metrics across different analytical methods.
| Parameter | HPLC-UV | LC-MS/MS | Spectrophotometry |
| Linearity (R²) | > 0.995 | > 0.998 | > 0.990 |
| Limit of Detection (LOD) | 0.1 mg/L | 0.01 mg/L | 1.0 mg/L |
| Limit of Quantitation (LOQ) | 0.3 mg/L | 0.03 mg/L | 3.0 mg/L |
| Accuracy (% Recovery) | 92 - 105% | 98 - 103% | 85 - 110% |
| Precision (%RSD) | < 5% | < 3% | < 10% |
| Inter-laboratory CV (%) | 8.5 | 5.2 | 12.8 |
CV: Coefficient of Variation; HPLC-UV: High-Performance Liquid Chromatography with Ultraviolet Detection; LC-MS/MS: Liquid Chromatography with Tandem Mass Spectrometry; RSD: Relative Standard Deviation.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are representative and may require optimization for specific sample matrices and laboratory conditions.
1. Sample Preparation: Textile Extraction
This protocol describes the extraction of this compound from a textile sample.
-
Apparatus and Reagents:
-
Methanol (HPLC grade)
-
Water (deionized)
-
Formic acid
-
Ultrasonic bath
-
Centrifuge
-
Syringe filters (0.45 µm)
-
Volumetric flasks
-
-
Procedure:
-
Weigh 1.0 g of the textile sample, cut into small pieces, and place it into a 50 mL conical flask.
-
Add 20 mL of a methanol/water (70:30 v/v) solution containing 0.1% formic acid.
-
Sonicate the sample for 30 minutes at 60°C in an ultrasonic bath.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into a clean vial for analysis.
-
2. Analytical Method: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is suitable for the quantification of this compound.
-
Instrumentation and Conditions:
-
HPLC System: Quaternary pump, autosampler, column oven, UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 20% B to 80% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 430 nm.
-
-
Calibration:
-
Prepare a stock solution of this compound (1000 mg/L) in methanol.
-
Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 20 mg/L) by diluting the stock solution with the mobile phase.
-
Inject the standards and construct a calibration curve by plotting the peak area against the concentration.
-
Visualizations
Experimental Workflow for this compound Analysis
Caption: Workflow for this compound Analysis.
Performance of Acid Yellow 199 as a fluorescent probe compared to fluorescein.
For Researchers, Scientists, and Drug Development Professionals
In the realm of cellular imaging, high-throughput screening, and diagnostics, the selection of an appropriate fluorescent probe is paramount to experimental success. An ideal probe offers high brightness, photostability, and minimal perturbation of the biological system under investigation. This guide provides a detailed comparison of the well-established fluorescent probe, fluorescein (B123965), with Acid Yellow 199, a compound sometimes categorized as a fluorescent dye but primarily used in the textile industry.
This comparison highlights the extensive characterization of fluorescein as a fluorescent probe against the current lack of available data for this compound in this application. While direct experimental comparisons are not feasible due to the absence of published fluorescence data for this compound, this guide serves to underscore the rigorous evaluation necessary to validate a compound as a reliable fluorescent probe.
Quantitative Performance: A Tale of Two Dyes
The following table summarizes the key photophysical properties of fluorescein.[1][2][3] For this compound, these properties are largely uncharacterized in the scientific literature, preventing a direct quantitative comparison.
| Property | Fluorescein | This compound |
| Chemical Class | Xanthene Dye | Azo Dye |
| Excitation Maximum (λex) | ~494 nm | Data not available |
| Emission Maximum (λem) | ~521 nm | Data not available |
| Molar Absorptivity (ε) | ~75,000 M⁻¹cm⁻¹ at ~490 nm (dianion form)[3] | Data not available |
| Fluorescence Quantum Yield (Φ) | Up to 0.95 in alkaline aqueous solutions[3] | Data not available |
| Photostability | Moderate; susceptible to photobleaching | Data not available |
| pH Sensitivity | Highly pH-dependent; fluorescence decreases significantly in acidic conditions (pKa ~6.4)[3][4] | Data not available |
In-Depth Look: Fluorescein
Fluorescein is one of the most widely used fluorescent probes due to its high quantum yield and water solubility. Its excitation and emission spectra are well-suited for standard fluorescence microscopy setups. However, its fluorescence is highly sensitive to pH, which can be a limitation in certain biological applications where pH may vary. Additionally, like many organic dyes, it is prone to photobleaching under prolonged or intense illumination.
The Case of this compound
This compound is classified as a single azo dye.[5] While some vendors list it as a "fluorescent dye," there is a conspicuous absence of published data regarding its fluorescence quantum yield, excitation and emission spectra, or its performance as a fluorescent probe in biological applications. Azo dyes, as a class, are not typically known for strong fluorescence, and some studies suggest that compounds like this compound can be decolorized through reduction reactions, which would be a significant drawback for a fluorescent probe.[6]
Experimental Protocols for Characterizing a Novel Fluorescent Probe
To evaluate a compound like this compound as a fluorescent probe and compare it to a standard like fluorescein, a series of standardized experiments would be required. The following are detailed methodologies for such a characterization.
Determination of Excitation and Emission Spectra
Objective: To determine the optimal wavelengths for excitation and the resulting emission spectrum.
Methodology:
-
Prepare a dilute solution of the dye (e.g., 1 µM) in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).
-
Use a spectrofluorometer to measure the fluorescence spectra.
-
To determine the emission spectrum, set the excitation monochromator to a wavelength at or near the absorbance maximum (if known, otherwise scan a range) and scan the emission monochromator over a range of higher wavelengths.
-
To determine the excitation spectrum, set the emission monochromator to the wavelength of maximum fluorescence and scan the excitation monochromator over a range of lower wavelengths.
-
The peaks of these spectra will give the excitation and emission maxima.
Caption: Workflow for determining excitation and emission spectra.
Measurement of Fluorescence Quantum Yield
Objective: To quantify the efficiency of the fluorescence process.
Methodology:
-
The relative quantum yield is measured by comparing the fluorescence intensity of the unknown sample to that of a standard with a known quantum yield (e.g., fluorescein in 0.1 M NaOH, Φ = 0.925).[7]
-
Prepare a series of solutions of both the standard and the unknown sample with low absorbance (A < 0.1) at the excitation wavelength to avoid inner filter effects.
-
Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.
-
Measure the integrated fluorescence intensity of each solution using a spectrofluorometer, exciting at the same wavelength used for the absorbance measurements.
-
The quantum yield is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample / n_std)² where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
References
- 1. Fluorescent azobenzenes and aromatic aldimines featuring an N–B interaction - Dalton Transactions (RSC Publishing) DOI:10.1039/C3DT51689J [pubs.rsc.org]
- 2. Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound Manufacturers and suppliers - Alan Chemical [alanchemindustries.com]
- 6. GSRS [precision.fda.gov]
- 7. This compound CAS#: 70865-20-2 [amp.chemicalbook.com]
Comparative Analysis of Acid Yellow 199 Degradation: A Guide to Methodologies and Potential Byproducts
Degradation Methodologies: A Comparative Overview
The degradation of azo dyes like Acid Yellow 199 is primarily achieved through Advanced Oxidation Processes (AOPs) and biological treatments. Each method offers distinct advantages and produces a unique profile of degradation products.
Advanced Oxidation Processes (AOPs) utilize highly reactive species, primarily hydroxyl radicals (•OH), to break down the complex structure of azo dyes. These methods are known for their high efficiency in color removal and mineralization of the parent compound.
-
Fenton and Photo-Fenton Processes: These methods employ the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺) to generate hydroxyl radicals. The photo-Fenton process is enhanced by UV irradiation, which accelerates the regeneration of Fe²⁺ and the production of additional radicals.
-
Photocatalysis: This technique utilizes a semiconductor catalyst, most commonly titanium dioxide (TiO₂), which upon activation by UV or visible light, generates electron-hole pairs that lead to the formation of hydroxyl radicals and other reactive oxygen species.
-
Ozonation: Ozone (O₃) is a powerful oxidizing agent that can directly react with the dye molecule or decompose in water to form hydroxyl radicals.
Biological Degradation involves the use of microorganisms or their enzymes to break down the azo dye. This approach is often considered more environmentally friendly but may be slower and less effective for complete mineralization compared to AOPs.
-
Bacterial Degradation: Certain bacterial strains can cleave the azo bond (-N=N-) under anaerobic conditions, leading to the formation of aromatic amines. These amines may be further degraded under aerobic conditions.
-
Enzymatic Degradation: Enzymes like laccase can directly oxidize the dye molecule, leading to decolorization and the formation of various intermediates.
Quantitative Analysis of Degradation Products
The identification and quantification of degradation products are critical for assessing the effectiveness of a treatment method and the potential toxicity of the resulting effluent. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the primary analytical techniques employed for this purpose.
Due to the absence of specific quantitative data for this compound, the following table presents a hypothetical structure for comparing the degradation products of an azo dye under different treatment conditions. Researchers can use this template to record their experimental findings.
| Degradation Method | Degradation Product | Retention Time (min) | Concentration (mg/L) | % Yield | Analytical Method |
| Fenton Process | Sulfanilic acid | e.g., 5.2 | e.g., 12.5 | e.g., 25 | HPLC-UV |
| Aromatic Amine 1 | e.g., 8.1 | e.g., 8.3 | e.g., 15 | GC-MS | |
| Organic Acid 1 | e.g., 3.4 | e.g., 5.1 | e.g., 10 | IC | |
| Photocatalysis (TiO₂) | Sulfanilic acid | e.g., 5.2 | e.g., 9.8 | e.g., 20 | HPLC-UV |
| Aromatic Amine 2 | e.g., 9.5 | e.g., 6.7 | e.g., 12 | GC-MS | |
| Short-chain aldehydes | e.g., 2.1 | e.g., 3.2 | e.g., 6 | GC-MS | |
| Biodegradation (Laccase) | Aromatic Amine 1 | e.g., 8.1 | e.g., 15.2 | e.g., 28 | GC-MS |
| Phenolic compounds | e.g., 7.3 | e.g., 10.1 | e.g., 18 | HPLC-UV |
Experimental Protocols
Detailed methodologies are essential for reproducible research. The following are generalized protocols for the degradation and analysis of azo dyes, which can be adapted for this compound.
Fenton Degradation Protocol
-
Preparation of Dye Solution: Prepare a stock solution of this compound (e.g., 100 mg/L) in deionized water.
-
Reaction Setup: In a beaker, add a specific volume of the dye solution. Adjust the pH to the desired value (typically around 3 for Fenton reaction) using sulfuric acid or sodium hydroxide.
-
Initiation of Reaction: Add a predetermined amount of ferrous sulfate (B86663) (FeSO₄·7H₂O) as the catalyst, followed by the addition of hydrogen peroxide (H₂O₂) to start the degradation reaction. The mixture should be continuously stirred.
-
Sample Collection: At specific time intervals, withdraw samples from the reactor.
-
Quenching the Reaction: Immediately quench the reaction in the collected samples by adding a suitable reagent, such as sodium sulfite, to consume the residual H₂O₂.
-
Sample Preparation for Analysis: Filter the samples through a 0.45 µm syringe filter before analysis by HPLC or GC-MS.
Photocatalytic Degradation Protocol
-
Catalyst Suspension: Disperse a specific amount of TiO₂ catalyst in a known volume of the this compound solution.
-
Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a certain period (e.g., 30-60 minutes) to allow the dye to adsorb onto the catalyst surface and reach equilibrium.
-
Photoreaction: Irradiate the suspension with a UV lamp or a solar simulator while continuously stirring.
-
Sample Collection and Preparation: Collect samples at regular intervals. Centrifuge or filter the samples to remove the TiO₂ particles before analysis.
Analytical Protocol: HPLC-UV
-
Instrumentation: Use a high-performance liquid chromatograph equipped with a C18 column and a UV-Vis detector.
-
Mobile Phase: Prepare a suitable mobile phase, typically a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol), and adjust the pH.
-
Chromatographic Conditions: Set the flow rate, injection volume, and column temperature. The detection wavelength should be set at the maximum absorbance of this compound and its expected degradation products.
-
Quantification: Create a calibration curve using standard solutions of the parent dye and any available standards of expected degradation products to quantify their concentrations in the samples.
Visualizing Experimental and Degradation Pathways
Diagrams are powerful tools for illustrating complex processes. The following are Graphviz DOT language scripts to generate diagrams for a typical experimental workflow and a plausible degradation pathway for an azo dye.
Caption: Experimental workflow for the quantitative analysis of this compound degradation products.
Caption: Plausible degradation pathway of a generic azo dye like this compound.
A Researcher's Guide to Verifying the Purity of Commercial Acid Yellow 199
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the purity of commercially available Acid Yellow 199 (C.I. 14205), a monoazo dye widely used in various research and industrial applications. Ensuring high purity is critical for the reproducibility and accuracy of experimental results. This document outlines key analytical methodologies, presents a comparative analysis with alternative dyes, and provides detailed experimental protocols for researchers to implement in their own laboratories.
Introduction to this compound and the Importance of Purity
This compound, with the CAS number 70865-20-2, is synthesized via the diazotization of 4-(4-aminophenylamino)-3-nitrobenzenesulfonic acid and its subsequent coupling with m-cresol.[1][2] It is primarily used for dyeing materials like nylon and wool.[1][3] For scientific applications, particularly in biological and chemical research, the presence of impurities can lead to erroneous results. Potential impurities may include unreacted starting materials, isomers, by-products from side reactions, or degradation products. Therefore, robust analytical verification of dye purity is an essential first step in any research protocol involving its use.
Analytical Approaches for Purity Verification
Several analytical techniques are employed to determine the purity of azo dyes. The most common and effective methods include High-Performance Liquid Chromatography (HPLC), UV-Visible Spectroscopy, and Mass Spectrometry (MS).
-
High-Performance Liquid Chromatography (HPLC): This is the benchmark method for separating the main dye component from its impurities.[4] A reversed-phase HPLC system coupled with a Diode Array Detector (DAD) or a UV-Vis detector allows for the quantification of the dye and the detection of contaminants.[1][5]
-
UV-Visible (UV-Vis) Spectroscopy: This technique is useful for determining the dye's concentration and for preliminary quality checks by analyzing its spectral characteristics.[6][7] The wavelength of maximum absorbance (λmax) is a key identifier, and any shifts may indicate the presence of impurities or degradation.
-
Mass Spectrometry (MS): Often used in conjunction with HPLC (LC-MS), this method provides structural information and precise mass data, enabling the definitive identification of the primary dye molecule and its impurities.[8][9]
Comparative Purity Analysis
The purity of a specific batch of this compound can be compared against a high-purity standard, other commercially available batches, or alternative dyes with similar applications. For this guide, we present a hypothetical comparison between three different lots of this compound and two alternative acid dyes, Acid Yellow 151 and Acid Orange 156.[4]
Table 1: Comparative Purity Analysis of Acid Dyes
| Analyte | Lot/Supplier | Purity by HPLC (%) | λmax (nm) | Key Impurities Detected (by LC-MS) |
| This compound | Lot A | 98.5 | 435 | Unreacted m-cresol, Isomeric by-product |
| This compound | Lot B | 95.2 | 434 | 4-(4-Aminophenylamino)-3-nitrobenzenesulfonic acid |
| This compound | Lot C | 91.8 | 438 | Multiple unidentified peaks, degradation products |
| Acid Yellow 151 | Supplier X | 99.1 | 422 | Minimal impurities detected |
| Acid Orange 156 | Supplier Y | 97.6 | 460 | Starting amine precursor |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results from a specific supplier.
Experimental Workflow for Purity Verification
A systematic workflow is crucial for the accurate assessment of a commercial dye. The following diagram illustrates the logical steps from receiving a sample to the final purity determination.
References
- 1. agilent.com [agilent.com]
- 2. staff-old.najah.edu [staff-old.najah.edu]
- 3. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 4. Analyses of two azo dyes by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. benchchem.com [benchchem.com]
- 7. A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight [comptes-rendus.academie-sciences.fr]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Comparative study of the dyeing properties of Acid Yellow 199 and Acid Orange 156.
For researchers, scientists, and professionals in drug development, the selection of appropriate dyes is critical for a variety of applications, from textile dyeing to cellular imaging. This guide provides a comparative study of two commonly used acid dyes, Acid Yellow 199 and Acid Orange 156, focusing on their dyeing properties and performance. The information presented herein is a synthesis of available data to facilitate an objective comparison.
General Characteristics
This compound and Acid Orange 156 are both anionic dyes used for dyeing protein fibers such as wool, silk, and nylon, as well as modified acrylics.[1][2] Their solubility in water is a key characteristic, with both dyes being readily soluble.[3][4] The fundamental difference in their appearance is that this compound imparts a bright orange-yellow hue, while Acid Orange 156 produces a distinct orange color.[4][5]
| Property | This compound | Acid Orange 156 |
| C.I. Name | This compound | Acid Orange 156 |
| CAS Number | 70865-20-2[6] | 68555-86-2 / 72827-75-9[4] |
| Chemical Class | Single Azo[5] | Diazo[7] |
| Molecular Formula | C19H15N4NaO6S[6] | C21H19N4NaO5S[4] |
| Molecular Weight | 450.40 g/mol [6] | 462.46 g/mol [4] |
| Appearance | Bright Orange Powder[5] | Orange Powder[4] |
| Primary Applications | Dyeing of nylon and wool.[5][8] | Dyeing of polyamide fibers (nylon), leather, and paper.[4][9] |
Dyeing Mechanism & Experimental Workflow
The application of acid dyes to protein and polyamide fibers is governed by the principles of ionic bonding.[10] In an acidic dyebath, the amino groups of the fibers become protonated, creating cationic sites.[2] The anionic dye molecules then form strong ionic bonds with these sites, resulting in coloration.[2] The dyeing process is significantly influenced by the pH and temperature of the dye bath.[11]
Experimental Workflow for Comparative Dyeing
The following diagram outlines a typical experimental workflow for a comparative study of this compound and Acid Orange 156 on a substrate like nylon fabric.
Comparative Performance Data
The following tables summarize the available fastness properties of this compound and Acid Orange 156. It is important to note that this data is compiled from various sources and may not have been generated under identical experimental conditions.
Table 1: Light Fastness
Light fastness is a measure of a dye's resistance to fading upon exposure to light.[12]
| Dye | Light Fastness Rating (ISO) |
| This compound | 6-7[3][5] |
| Acid Orange 156 | 6-7[9] |
Table 2: Wash and Perspiration Fastness
Wash fastness assesses the resistance of the color to washing, while perspiration fastness evaluates its resistance to the effects of human sweat.[12][13]
| Dye | Soaping/Washing Fastness (Fading) | Soaping/Washing Fastness (Staining) | Perspiration Fastness (Fading) | Perspiration Fastness (Staining) |
| This compound | 4-5[3][5] | 5[3] | 4-5[3][5] | 5[4] |
| Acid Orange 156 | 3[4] | 3-4[9] | 5[4] | 5[4] |
Table 3: Other Fastness Properties
| Dye | Oxygen Bleaching Fastness | Fastness to Seawater |
| This compound | 4-5[3] | 4-5[3] |
| Acid Orange 156 | 5[4] | - |
Experimental Protocols
Exhaustion Dyeing of Nylon
This protocol describes a general procedure for dyeing nylon fabric with acid dyes.
-
Scouring: The nylon fabric is first scoured to remove any impurities. This is typically done in a solution containing a non-ionic detergent at 60-70°C for 20-30 minutes. The fabric is then rinsed thoroughly.
-
Dye Bath Preparation: A dye bath is prepared with a liquor ratio of, for example, 40:1. Leveling agents and a pH buffer, such as a mixture of monosodium and disodium (B8443419) phosphate, are added.
-
Dyeing: The scoured nylon fabric is introduced into the dye bath at approximately 40°C. The temperature is gradually raised to 90-100°C over 30-45 minutes.[11] The pH of the dye bath is a critical factor and is typically maintained in the acidic range (pH 4-6) using acetic acid or another suitable acid.[10][11] The dye is then added, and dyeing is continued at this temperature for 45-60 minutes.
-
Rinsing and Soaping: After dyeing, the fabric is rinsed with cold water. A subsequent soaping treatment with a non-ionic detergent at 70°C for 15 minutes helps to remove any unfixed dye. The fabric is then rinsed again and dried.
Fastness Testing
Standardized methods are crucial for evaluating the fastness properties of dyed materials.
-
Light Fastness: This is typically tested using a Xenon arc lamp under controlled conditions, following standards such as ISO 105-B02.[12]
-
Wash Fastness: The ISO 105-C series of standards are commonly used to assess color fastness to washing.[14]
-
Perspiration Fastness: This is evaluated according to standards like ISO 105-E04, which involves treating the dyed fabric with artificial perspiration solutions (both acidic and alkaline).[13]
-
Rubbing Fastness (Crocking): The resistance to color transfer upon rubbing is tested using a crockmeter, following a standard method like ISO 105-X12.[12]
Signaling Pathways in Dye-Fiber Interaction
The interaction between acid dyes and protein/polyamide fibers can be visualized as a signaling pathway, where the initial signal (acidic pH) triggers a cascade of events leading to the final outcome (dye fixation).
Conclusion
Both this compound and Acid Orange 156 exhibit good light fastness, making them suitable for applications where color stability upon light exposure is important. This compound appears to have slightly better washing fastness in terms of fading compared to the available data for Acid Orange 156. Conversely, Acid Orange 156 shows excellent perspiration fastness.
The choice between these two dyes will ultimately depend on the specific application requirements, including the desired shade, the substrate being dyed, and the end-use of the material. For a definitive comparison, it is highly recommended that researchers conduct direct comparative studies under identical experimental conditions, following the workflow and protocols outlined in this guide. This will ensure the most accurate and reliable data for making an informed decision.
References
- 1. prochemicalanddye.com [prochemicalanddye.com]
- 2. textilelearner.net [textilelearner.net]
- 3. This compound CAS#: 70865-20-2 [amp.chemicalbook.com]
- 4. worlddyevariety.com [worlddyevariety.com]
- 5. worlddyevariety.com [worlddyevariety.com]
- 6. This compound|CAS NO.70865-20-2 [chinainterdyes.com]
- 7. Acid Orange 156 Manufacturers Suppliers in Mumbai Gujarat India [colorantsgroup.com]
- 8. This compound Manufacturers and suppliers - Alan Chemical [alanchemindustries.com]
- 9. colorantsgroup.com [colorantsgroup.com]
- 10. jcsp.org.pk [jcsp.org.pk]
- 11. Factors Influencing the Dyeing of Nylon with Acid Dyes - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 12. Mastering Color Fastness: Test Methods and Techniques for Exceptional Results - Textile Tester [darongtester.com]
- 13. blog.qima.com [blog.qima.com]
- 14. testextextile.com [testextextile.com]
Efficacy of different bacterial strains for Acid Yellow 199 bioremediation.
The quest for effective and environmentally benign solutions for the treatment of industrial effluents has positioned bacterial bioremediation as a focal point of research. Among the myriad of pollutants, azo dyes like Acid Yellow 199 present a significant challenge due to their complex aromatic structures and recalcitrant nature. This guide provides a comparative analysis of the efficacy of different bacterial strains in the bioremediation of this compound, supported by experimental data, to aid researchers and professionals in the field of environmental biotechnology and drug development.
Performance Comparison of Bacterial Strains
The decolorization of this compound has been successfully demonstrated using different bacterial strains, with notable performances by Shewanella oneidensis MR-1 and a laccase-producing Bacillus sp. strain TR. A summary of their performance is presented in the table below.
| Bacterial Strain | Decolorization Efficiency (%) | Time (hours) | Optimal pH | Optimal Temperature (°C) | Key Enzymes Involved | Culture Conditions |
| Shewanella oneidensis MR-1 | 78.25 | Not Specified | 6.0 - 8.0 | Not Specified | Azoreductase, NADH-DCIP reductase | Microaerophilic |
| Bacillus sp. strain TR (Laccase) | 76.4 | 96 | 7.0 | 37 | Laccase | Submerged Fermentation |
Note: The study on Bacillus sp. strain TR refers to the decolorization of "acid yellow." For the purpose of this comparison, it is assumed to be this compound or a structurally very similar compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections outline the experimental protocols employed in the key studies cited.
Decolorization by Shewanella oneidensis MR-1
The study on Shewanella oneidensis MR-1 focused on its decolorization capacity under microaerophilic conditions.[1]
Bacterial Strain and Culture Medium:
-
Bacterium: Shewanella oneidensis MR-1.
-
Growth Medium: Luria-Bertani (LB) medium for maintenance and growth.
-
Experimental Medium Composition:
-
Lactate: 2.0 g/L
-
KH2PO4: 1.5 g/L
-
Yeast extract: 1.0 g/L
-
NaCl: 0.5 g/L
-
NH4Cl: 0.1 g/L
-
This compound was added to the sterilized medium.
-
Decolorization Assay:
-
Shewanella oneidensis MR-1 was cultured in the experimental medium containing this compound.
-
The cultures were incubated under microaerophilic conditions.
-
Decolorization was monitored by measuring the absorbance of the culture supernatant at the maximum wavelength of this compound (280 nm) using a UV-Vis spectrophotometer.[2]
-
The percentage of decolorization was calculated by comparing the initial absorbance with the absorbance at different time intervals.
Enzyme Assays:
-
The activities of NADH-DCIP reductase and azoreductase were measured to understand the enzymatic mechanism of decolorization.[1]
Laccase-mediated Decolorization by Bacillus sp. strain TR
This research investigated the decolorization potential of a laccase enzyme produced by Bacillus sp. strain TR through submerged fermentation.[3]
Bacterial Strain and Laccase Production:
-
Bacterium: Bacillus sp. strain TR.
-
Fermentation Medium for Laccase Production: Optimized to have a pH of 7.0 and contain 1.0 g/L of maltose (B56501) and 3.0 g/L of ammonium (B1175870) acetate.
-
Incubation Conditions: The culture was incubated for 96 hours at 37°C.
Decolorization Experiment:
-
The laccase enzyme produced by Bacillus sp. strain TR was harvested from the fermentation broth.
-
The decolorization assay was performed by adding the laccase to a solution containing Acid Yellow dye.
-
The reaction mixture was incubated for 96 hours.
-
Decolorization efficiency was determined by spectrophotometric analysis.
Analytical Methods:
-
The surface changes of the substrate before and after laccase treatment were analyzed using Scanning Electron Microscopy (SEM).
-
Fourier Transform Infrared Spectroscopy (FT-IR) was used to analyze the transformation of the azo bond.
-
High-Performance Liquid Chromatography (HPLC) was employed to identify the formation of various intermediates during the degradation process.[3]
Visualizing the Processes
Diagrams illustrating the experimental workflow and the proposed enzymatic degradation pathway can aid in understanding the bioremediation process.
Caption: Experimental workflows for this compound decolorization.
References
A comparative analysis of the photostability of various acid dyes.
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable dye for any application, from textile dyeing to biological imaging, hinges on its performance and stability. For applications requiring exposure to light, photostability—the resistance of a dye to photodegradation—is a critical parameter. This guide provides a comparative analysis of the photostability of various acid dyes, supported by experimental data and detailed methodologies to aid in the informed selection of dyes for research and development.
Comparative Photostability of Selected Acid Dyes
The following table summarizes the photostability of several common acid dyes under specified experimental conditions. The data has been compiled from various studies to provide a comparative overview. It is important to note that direct comparison can be complex due to variations in experimental setups.
| Dye Name | Chemical Class | Substrate/Medium | Light Source | Irradiation Time (hours) | Degradation (%) | Key Findings & Reference |
| Acid Blue 113 | Diazo | Aqueous solution (TiO2 suspension) | UV-C | 3 | >90 | Lower pH enhances photodegradation.[1] |
| Acid Red 88 | Monoazo | Aqueous solution (TiO2 suspension) | UV-C | 3 | ~99 | Degradation efficiency is less affected by pH compared to Acid Blue 113.[1] |
| Basic Green 4 | Triphenylmethane | Water | Artificial Light | 200 | ~60 | Degrades significantly slower in natural sunlight compared to artificial light.[2] |
| Direct Blue 76 | Not specified | Water | Artificial Light | 200 | <40 | Shows higher resistance to photodegradation compared to Basic Green 4.[2] |
| C.I. Acid Red 182 | Premetallised Azo | N-ethylacetamide (Nylon model) | Not specified | Not specified | Very photostable | Metal chelation significantly improves photostability.[3] |
| Anthraquinone (B42736) Dyes (Amino-substituted) | Anthraquinone | N-ethylacetamide (Nylon model) | UV (<350nm) | Not specified | More photostable than unsubstituted anthraquinone | Electron-donating groups increase photostability.[3] |
| Azo Dyes (with increased conjugation) | Azo | N-ethylacetamide (Nylon model) | Not specified | Not specified | More photostable than simple azobenzene (B91143) derivatives | Increased conjugation enhances photostability.[3] |
Experimental Protocols
The assessment of dye photostability typically involves exposing the dye to a controlled light source and measuring the change in its concentration or color over time. Below is a generalized experimental protocol for determining the photostability of acid dyes.
Sample Preparation
-
Dye Solution: Prepare a stock solution of the acid dye in a suitable solvent (e.g., deionized water, buffer solution) at a known concentration. The concentration should be adjusted to have an initial absorbance within the linear range of the spectrophotometer (typically between 0.1 and 1.0).
-
Dyed Substrate: For textile or other solid-state applications, the dye is applied to the substrate (e.g., wool, silk, nylon fabric) using a standard dyeing procedure. The amount of dye uptake is quantified.
Irradiation Conditions
-
Light Source: A calibrated light source with a defined spectral output is used. Common sources include xenon arc lamps (simulating sunlight), mercury vapor lamps, or UV lamps. The specific wavelength range and intensity of the light should be controlled and monitored.
-
Exposure Chamber: Samples are placed in a temperature and humidity-controlled chamber to ensure consistent environmental conditions throughout the experiment.
-
Control Samples: "Dark" control samples, which are shielded from light, are kept under the same environmental conditions to account for any degradation not caused by light.
Measurement and Data Analysis
-
Spectrophotometry: The change in the dye's concentration is monitored by measuring the absorbance at its maximum absorption wavelength (λmax) at regular time intervals using a UV-Vis spectrophotometer.
-
Colorimetry: For dyed substrates, the change in color is measured using a colorimeter, quantifying changes in parameters like CIELAB values (L, a, b*).
-
Degradation Calculation: The percentage of dye degradation is calculated using the following formula: Degradation (%) = [(A₀ - Aₜ) / A₀] * 100 Where A₀ is the initial absorbance and Aₜ is the absorbance at time t.
-
Kinetic Analysis: The rate of photodegradation can be determined by plotting the dye concentration or absorbance against time and fitting the data to a suitable kinetic model (e.g., first-order kinetics).
Visualizing the Experimental Workflow and Analysis
To better understand the process of evaluating and comparing acid dye photostability, the following diagrams illustrate the experimental workflow and the logical steps in a comparative analysis.
Caption: Generalized workflow for testing acid dye photostability.
Caption: Logical flow for a comparative analysis of acid dye photostability.
Factors Influencing Photostability
The photostability of an acid dye is not an intrinsic property but is influenced by a multitude of factors:
-
Chemical Structure: The inherent molecular structure of the dye is a primary determinant of its photostability. For instance, anthraquinone dyes are generally more stable than azo dyes. Within a class, substituents can have a significant impact; electron-donating groups can increase the photostability of anthraquinone dyes, while increased conjugation can enhance the stability of azo dyes.[3] Premetallised dyes often exhibit superior photostability due to the metal's ability to dissipate absorbed energy.[3]
-
Environmental Conditions:
-
pH: The pH of the medium can significantly affect the electronic state of the dye molecule and the mechanism of degradation. For example, the degradation of Acid Blue 113 is enhanced in acidic conditions.[1]
-
Oxygen: The presence of oxygen can either inhibit or accelerate photodegradation depending on the dye and the degradation mechanism.[3]
-
-
Substrate: The nature of the material to which the dye is applied can influence its photostability. The substrate can affect the aggregation state of the dye and may contain species that can quench the excited state of the dye or participate in degradation reactions.
-
Presence of Other Substances: Additives such as antioxidants, UV absorbers, and quenchers can be used to improve the photostability of dyes in various formulations. Conversely, the presence of photocatalysts like TiO2 can accelerate degradation.[1]
This guide provides a foundational understanding of the comparative photostability of acid dyes. For specific applications, it is crucial to conduct targeted experimental evaluations under conditions that closely mimic the intended use.
References
A Comparative Guide to the Cost-Effectiveness of Acid Yellow 199 in Industrial Dyeing
For Researchers and Professionals in the Textile and Dyeing Industry
This guide provides a comprehensive analysis of C.I. Acid Yellow 199, benchmarking its performance and cost-effectiveness against two common alternatives, C.I. Acid Yellow 42 and C.I. Acid Yellow 117. The primary application in focus is the exhaust dyeing of polyamide (nylon) fibers, a common industrial process where achieving optimal color fastness and economic efficiency is paramount.
General Properties of Selected Acid Dyes
The fundamental characteristics of a dye, such as its molecular structure and weight, can influence its dyeing behavior, including its solubility and affinity for the fiber. Below is a summary of the general properties of this compound and its selected alternatives.
| Property | C.I. This compound | C.I. Acid Yellow 42 | C.I. Acid Yellow 117 |
| C.I. Name | This compound | Acid Yellow 42 | Acid Yellow 117 |
| CAS No. | 70865-20-2[1][2][3] | 6375-55-9[4][5] | 6459-70-7[6][7] |
| Molecular Structure | Single Azo[1] | Double Azo[5] | Disazo[8] |
| Molecular Formula | C₁₉H₁₅N₄NaO₆S[1][2] | C₃₂H₂₄N₈Na₂O₈S₂[4][5] | C₃₉H₃₀N₈Na₂O₈S₂[6][7] |
| Molecular Weight | 450.40 g/mol [1][2] | 758.69 g/mol [4][5] | 848.82 g/mol [6][7] |
Performance Characteristics on Polyamide
The performance of a dye is determined by its fastness properties, which indicate the resistance of the color to various external factors. The following table summarizes the typical fastness ratings and dyeing characteristics of the selected dyes on polyamide fibers. The ratings are based on the ISO 105 standard, where a rating of 5 indicates the highest fastness and 1 indicates the lowest.
| Performance Metric | C.I. This compound | C.I. Acid Yellow 42 | C.I. Acid Yellow 117 |
| Light Fastness | 6-7[9] | 4-5 | 4[10][11] |
| Wash Fastness (Soaping) | 4-5[9] | 4 | 4-5[10][11] |
| Perspiration Fastness | 5[9] | 4-5 | 4-5[10][11] |
| Leveling Properties | Good | Good | Good[10][11] |
| Migration Properties | Moderate | Good | Good |
Cost-Effectiveness Analysis
A comprehensive cost-effectiveness analysis involves considering both the price of the dye and its performance. The following table provides an estimated industrial price range and a calculated Cost-Performance Index.
Disclaimer: Industrial prices for dyes can vary significantly based on the manufacturer, order volume, and market conditions. The prices listed below are estimations based on available data and should be used for comparative purposes only.
| Dye | Estimated Industrial Price (USD/kg) | Average Performance Score * | Cost-Performance Index |
| C.I. This compound | 7 - 10 | 4.8 | 0.57 |
| C.I. Acid Yellow 42 | 5 - 8 | 4.2 | 0.65 |
| C.I. Acid Yellow 117 | 6 - 9 | 4.3 | 0.61 |
*Average Performance Score is calculated from the average of the lower end of the fastness ratings for Light, Wash, and Perspiration fastness. Cost-Performance Index = Average Performance Score / Average Estimated Price. A higher index suggests better cost-effectiveness.
Based on this analysis, Acid Yellow 42 presents a potentially higher cost-effectiveness due to its lower price point, although it exhibits lower light fastness compared to this compound. This compound, while potentially more expensive, offers superior light fastness, which may be a critical factor for certain applications.
Experimental Protocols
To ensure accurate and reproducible comparisons of dye performance, standardized experimental protocols are essential.
A. Exhaust Dyeing of Polyamide Fabric
This protocol outlines a general procedure for the laboratory-scale exhaust dyeing of polyamide fabric with acid dyes.
1. Materials and Equipment:
-
Polyamide 6 or 6,6 fabric
-
Acid dye (this compound, 42, or 117)
-
Acetic acid (or other suitable acid for pH control)
-
Sodium acetate (B1210297) (for buffering)
-
Leveling agent (e.g., fatty alcohol polyoxyethylene ether)
-
Laboratory dyeing machine (e.g., Mathis Labomat)
-
Spectrophotometer
-
pH meter
-
Analytical balance
2. Dyebath Preparation:
-
Set the liquor-to-goods ratio, typically between 10:1 and 20:1.
-
Prepare a stock solution of the acid dye (e.g., 1% w/v).
-
Fill the dyeing vessel with the required amount of deionized water.
-
Add a buffering agent (e.g., acetic acid and sodium acetate) to achieve the desired initial pH (typically between 6.0 and 7.0).
-
Add a leveling agent (e.g., 1% on weight of fiber).
-
Add the calculated amount of the dye stock solution to achieve the desired shade depth (e.g., 1% on weight of fiber).
3. Dyeing Procedure:
-
Introduce the pre-wetted polyamide fabric into the dyebath at room temperature.
-
Start the dyeing machine and run for 10 minutes at room temperature.
-
Raise the temperature to the dyeing temperature (typically 95-100°C) at a rate of 1-2°C per minute.
-
Maintain the dyeing temperature for 45-60 minutes.
-
During this time, the pH can be gradually lowered by adding a dilute solution of acetic acid to promote dye exhaustion.
-
After the dyeing time has elapsed, cool the dyebath to 60-70°C.
-
Rinse the dyed fabric thoroughly with cold water until the water runs clear.
-
Dry the fabric at ambient temperature or in a low-temperature oven.
4. Analysis:
-
Exhaustion Rate: Measure the absorbance of the dyebath before and after dyeing using a spectrophotometer at the dye's maximum absorbance wavelength. The exhaustion rate (%) can be calculated using the formula: % Exhaustion = [(Absorbance_initial - Absorbance_final) / Absorbance_initial] * 100
B. Fastness Testing
-
Light Fastness: Evaluate according to the ISO 105-B02 standard using a Xenon arc lamp apparatus.
-
Wash Fastness: Evaluate according to the ISO 105-C06 standard.
-
Perspiration Fastness: Evaluate according to the ISO 105-E04 standard.
Visualizations
Experimental Workflow for Dye Comparison
The following diagram illustrates the systematic workflow for the comparative evaluation of acid dyes.
Decision-Making Flowchart for Dye Selection
This diagram provides a logical pathway for selecting the most cost-effective acid dye based on specific application requirements.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. cncolorchem.com [cncolorchem.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. cncolorchem.com [cncolorchem.com]
- 5. worlddyevariety.com [worlddyevariety.com]
- 6. cncolorchem.com [cncolorchem.com]
- 7. cncolorchem.com [cncolorchem.com]
- 8. specialchem.com [specialchem.com]
- 9. This compound|CAS NO.70865-20-2 [chinainterdyes.com]
- 10. worlddyevariety.com [worlddyevariety.com]
- 11. Acid Yellow 117 Manufacturers and suppliers - Alan Chemical [alanchemindustries.com]
Safety Operating Guide
Navigating the Disposal of Acid Yellow 199: A Guide for Laboratory Professionals
The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, understanding the specific procedures for handling substances like Acid Yellow 199 is paramount. This guide provides a detailed, step-by-step process for the safe disposal of this compound, ensuring compliance with regulatory standards and fostering a culture of safety.
This compound is an azo dye used in various industrial applications, including the dyeing of nylon and wool.[1][2] While essential for certain processes, its disposal requires careful consideration due to its potential health and environmental hazards.
Hazard Profile of this compound
Before handling or disposing of any chemical, it is crucial to be fully aware of its potential hazards. The following table summarizes the key hazard information for this compound.
| Hazard Type | Description | Citations |
| Human Health | Harmful if swallowed. May cause irritation to the eyes, skin, and respiratory tract. There are possible risks of irreversible effects and it may cause an allergic skin reaction. | [3][4][5] |
| Environmental | Harmful to aquatic life with long-lasting effects. Azo dyes are a significant source of water pollution from the textile industry. | [4][6][7] |
| Physical | Yellow powder. | [3] |
Step-by-Step Disposal Procedure for this compound
The following procedure outlines the necessary steps for the safe and compliant disposal of this compound from a laboratory setting.
Step 1: Personal Protective Equipment (PPE) and Engineering Controls
Before handling this compound, ensure you are wearing the appropriate PPE. This includes:
-
Chemical safety goggles
-
Protective gloves (rubber gloves are recommended)[3]
-
A lab coat
-
An approved respirator, especially when handling the powder form to prevent dust inhalation[3]
All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]
Step 2: Waste Identification and Classification
As a chemical waste generator, you are responsible for determining if the waste is hazardous.[3] Given its properties, this compound waste should be treated as hazardous chemical waste. Do not dispose of this compound, or solutions containing it, down the drain or in the regular trash.[8]
Step 3: Waste Collection and Containerization
-
Select a Compatible Container: Use a container that is chemically compatible with this compound. High-density polyethylene (B3416737) (HDPE) containers are a suitable choice. The container must have a tightly fitting lid to prevent leaks and spills.[8][9]
-
Label the Container: Clearly label the waste container with the words "Hazardous Waste" and the full chemical name, "this compound." Include the date when the first waste was added to the container.
-
Segregate Waste: Do not mix this compound waste with other incompatible chemical waste streams.
Step 4: On-site Accumulation and Storage
-
Designated Storage Area: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[10] This area must be at or near the point of generation and under the control of the laboratory personnel.[10][11]
-
Accumulation Limits: Be mindful of the regulatory limits for waste accumulation. In an SAA, you can accumulate up to 55 gallons of hazardous waste (or one quart of acutely hazardous waste).[10]
-
Storage Duration: Hazardous waste can be stored in an SAA for up to 12 months from the initial accumulation date.[10]
-
Keep Containers Closed: Waste containers must be kept tightly closed except when adding waste.[8]
Step 5: Arranging for Disposal
-
Contact Environmental Health and Safety (EHS): When the waste container is full or approaching its storage time limit, contact your institution's Environmental Health and Safety (EHS) department or the designated chemical waste officer to arrange for a pickup.
-
Professional Waste Management: Your institution will have a contract with a licensed hazardous waste management service.[12] These professionals are trained to handle the transportation and final disposal of chemical waste in compliance with all federal, state, and local regulations.[12]
In Case of a Spill
Should a spill of this compound powder occur:
-
Avoid generating dust.[3]
-
Wearing appropriate PPE, vacuum or carefully sweep up the material.[3]
-
Place the collected material into a suitable, labeled container for disposal as hazardous waste.[3]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of laboratory chemical waste like this compound.
References
- 1. China Biggest this compound Suppliers & Manufacturers & Factory - MSDS Sheet - Sinoever [dyestuffscn.com]
- 2. This compound | 70865-20-2 [chemicalbook.com]
- 3. cncolorchem.com [cncolorchem.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Screening Assessment - Canada.ca [canada.ca]
- 7. Hues of risk: investigating genotoxicity and environmental impacts of azo textile dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 9. How to Dispose of Used Acid: A Safe and Responsible Guide [greenflow.com]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. epa.gov [epa.gov]
- 12. Safe Chemical Waste Disposal in Labs [emsllcusa.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
